5-chloro-3-iodo-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFBQBOZEDHSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625164 | |
| Record name | 5-Chloro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351456-45-6 | |
| Record name | 5-Chloro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Halogenated Indazoles
An In-depth Technical Guide to the Synthesis of 5-chloro-3-iodo-1H-indazole
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[3] Specifically, halogenated indazoles such as this compound are highly valued as versatile intermediates in drug development. The distinct electronic properties and positional reactivity of the chloro and iodo substituents enable selective functionalization through modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful platform for building molecular complexity and exploring structure-activity relationships (SAR).[4][5] This guide provides a detailed examination of the experimental synthesis of this compound, focusing on the well-established and reliable Sandmeyer reaction, while also considering alternative synthetic strategies.
Synthetic Strategy: The Sandmeyer Reaction of 5-chloro-1H-indazol-3-amine
The most robust and widely applicable method for introducing an iodine atom at the C3 position of an indazole ring, especially when starting from an amino precursor, is the Sandmeyer reaction.[6][7] This classic transformation involves two key stages: the diazotization of a primary aromatic amine followed by the substitution of the resulting diazonium group with a nucleophile.[8][9]
Mechanistic Rationale
The synthesis of this compound from 5-chloro-1H-indazol-3-amine is a textbook example of this process, valued for its high efficiency and predictability.
-
Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[10][11] The primary amine on the 5-chloro-1H-indazol-3-amine molecule then attacks the electrophilic nitrosonium ion (NO⁺) generated from the nitrous acid.[12] A series of proton transfers and the elimination of a water molecule yield a stable aryl diazonium salt.[13] This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate, which is prone to decomposition and loss of N₂ gas at higher temperatures.[11]
-
Iodide Substitution: The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI). The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[6] The substitution is initiated by a one-electron transfer, forming an aryl radical with the loss of nitrogen gas, which is a thermodynamically favorable process.[6][7] This aryl radical then reacts with an iodide ion to form the final this compound product. Unlike chlorination or bromination Sandmeyer reactions, iodination does not typically require a copper(I) catalyst, as iodide itself is a sufficiently strong reducing agent to initiate the radical process.[8]
Recommended Experimental Protocol
This protocol details the synthesis of this compound from 5-chloro-1H-indazol-3-amine via the Sandmeyer reaction.
Workflow Visualization
Caption: Workflow for the Sandmeyer synthesis of this compound.
Quantitative Data
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 5-chloro-1H-indazol-3-amine | 167.59 | 5.00 g | 1.0 |
| Concentrated HCl (~37%) | 36.46 | 15 mL | ~6.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.28 g | 1.1 |
| Potassium Iodide (KI) | 166.00 | 7.42 g | 1.5 |
| Deionized Water | 18.02 | ~100 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| 10% Sodium Thiosulfate (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |
Step-by-Step Methodology
Part 1: Diazotization
-
To a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 5-chloro-1H-indazol-3-amine (5.00 g, 29.8 mmol).
-
Add deionized water (40 mL) followed by the slow, careful addition of concentrated hydrochloric acid (15 mL) while stirring. The mixture may warm slightly.
-
Cool the resulting slurry to 0–5 °C in an ice-salt bath. It is critical to maintain this temperature range for the stability of the diazonium salt.[11]
-
In a separate beaker, dissolve sodium nitrite (2.28 g, 32.8 mmol) in deionized water (20 mL).
-
Add the sodium nitrite solution dropwise to the cold indazole slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A clear, yellowish solution of the diazonium salt should form.
-
Stir the reaction mixture for an additional 20 minutes at 0–5 °C to ensure complete diazotization.
Part 2: Iodination and Product Isolation
-
In a 500 mL beaker, dissolve potassium iodide (7.42 g, 44.7 mmol) in deionized water (40 mL).
-
Slowly, and in portions, add the cold diazonium salt solution from Part 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion. A dark solid will precipitate.
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 30 mL) to remove residual iodine, followed by a wash with brine (1 x 30 mL).[14]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford this compound as a solid.
Alternative Synthetic Route: Direct C3-Iodination
An alternative approach is the direct electrophilic iodination of 5-chloro-1H-indazole at the C3 position.[4] This method avoids the use of a diazonium intermediate but requires the C3 position to be unsubstituted.
Mechanistic Rationale: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic attack. The reaction is typically performed under basic conditions. A base, such as potassium hydroxide (KOH), deprotonates the indazole at the N1 position, increasing the electron density of the heterocyclic ring system and enhancing its reactivity towards electrophiles like molecular iodine (I₂).[4][15]
Brief Protocol:
-
Dissolve 5-chloro-1H-indazole in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a strong base, such as powdered potassium hydroxide.[15]
-
Add a solution of iodine in DMF dropwise to the mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is then quenched with water and an aqueous solution of sodium thiosulfate, and the product is isolated by filtration or extraction.
Comparison of Routes: While seemingly simpler, direct iodination can sometimes suffer from lower yields or the formation of di-iodinated byproducts. The Sandmeyer reaction is often more reliable and higher-yielding, making it the preferred method in many synthetic campaigns.
Safety Considerations
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use them in a cold aqueous solution, which is standard and safe practice. Never attempt to isolate the diazonium salt intermediate.
-
Acids and Bases: Concentrated hydrochloric acid and potassium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Reagents: Iodine is harmful and can cause stains. Sodium nitrite is an oxidizer and is toxic if ingested. Handle all chemicals in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The Sandmeyer reaction, proceeding from 5-chloro-1H-indazol-3-amine, represents a highly effective and dependable method. A thorough understanding of the underlying reaction mechanism—from diazotization to radical substitution—is essential for optimizing reaction conditions and ensuring a safe, high-yield procedure. The detailed protocol provided herein serves as a comprehensive guide for researchers, enabling the reliable production of this key synthetic intermediate for applications in medicinal chemistry and drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. Diazotisation [organic-chemistry.org]
- 11. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Characterization of 5-chloro-3-iodo-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectral data for the heterocyclic compound 5-chloro-3-iodo-1H-indazole (CAS Number: 351456-45-6). While complete, publicly available experimental spectra for this specific molecule are not readily accessible, this document, authored from the perspective of a Senior Application Scientist, offers a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and supported by data from closely related indazole analogs found in the scientific literature.
The indazole core is a significant scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for unambiguous structure elucidation and the development of new chemical entities.[1] This guide is designed to be a practical resource for researchers working with this and similar molecules.
Molecular Structure and Numbering
The foundational step in spectral analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms.
References
The Strategic Intermediate: A Technical Guide to 5-Chloro-3-iodo-1H-indazole for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics demands a sophisticated understanding of key molecular scaffolds and the strategic intermediates used to access them. Among these, the indazole core has emerged as a "privileged scaffold," forming the structural basis of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] This guide provides an in-depth technical overview of 5-chloro-3-iodo-1H-indazole , a highly versatile and strategic intermediate for the synthesis of complex indazole-based compounds. We will delve into its chemical properties, molecular structure, a robust synthesis protocol, and its critical applications in drug development, with a focus on enabling researchers, scientists, and drug development professionals to leverage this powerful building block.
Physicochemical Properties and Structural Elucidation
This compound is a halogenated derivative of the parent 1H-indazole. The strategic placement of a chloro group on the benzene ring and an iodo group at the 3-position of the pyrazole ring imparts unique reactivity and physicochemical properties that are highly advantageous for synthetic diversification.
Core Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below. While comprehensive experimental data for this specific molecule is not extensively published, the provided information is based on data from commercial suppliers and predictive models, alongside comparative data from closely related analogues.
| Property | Value | Source/Comment |
| CAS Number | 351456-45-6 | [3][4][5] |
| Molecular Formula | C₇H₄ClIN₂ | [3][4] |
| Molecular Weight | 278.48 g/mol | [3] |
| Appearance | Off-white solid | [4] |
| Purity | ≥ 98% (HPLC) | [4] |
| Melting Point | Not available. For comparison, 5-chloro-3-phenyl-1H-indazole has a melting point of 109-112 °C.[6] | |
| Boiling Point | Not available. | |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from general solubility of similar heterocyclic compounds. |
Molecular Structure
The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The chlorine atom is substituted at the 5-position of the benzene ring, and the iodine atom is at the 3-position of the pyrazole ring. This arrangement is crucial for its utility in synthesis, as the C-I bond is significantly more reactive than the C-Cl bond in common cross-coupling reactions.
Caption: Molecular structure of this compound.
Spectral Data Analysis
While specific spectral data for this compound is not publicly available, we can predict the key features based on the analysis of related structures. Commercial suppliers indicate that NMR, HPLC, and LC-MS data are available upon request.[7]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and iodo substituents. The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the indazole core. The carbon atom bearing the iodine (C3) will be significantly shifted upfield due to the heavy atom effect. The carbon atom attached to the chlorine (C5) will also show a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 278.48. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from the commercially available starting material, 5-chloro-1H-indazole. The key transformation is the regioselective iodination at the C3 position of the indazole ring. This reaction typically proceeds via an electrophilic substitution mechanism under basic conditions.[8]
Experimental Protocol: Iodination of 5-Chloro-1H-indazole
This protocol is a robust and scalable method for the synthesis of this compound.
Materials:
-
5-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1H-indazole (1.0 equivalent) in anhydrous DMF.
-
Base Addition: To the solution, add potassium hydroxide (2.0 equivalents) and stir until it is fully dissolved.
-
Iodination: In a separate flask, prepare a solution of iodine (1.5 equivalents) in DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Base (KOH): The use of a strong base like KOH is crucial to deprotonate the N-H of the indazole, which activates the ring system towards electrophilic substitution at the C3 position.
-
Solvent (DMF): DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction rate.
-
Iodine (I₂): Iodine serves as the electrophile in this reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[1][9] The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization of the indazole scaffold.
A Strategic Handle for Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C3 position is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-chlorine bond at the C5 position.[10] This reactivity difference enables a wide range of palladium-catalyzed cross-coupling reactions to be performed selectively at the C3 position, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, introducing aryl or heteroaryl moieties. This is a cornerstone reaction for building molecular complexity in kinase inhibitors.[11][12]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes, providing access to alkynyl-substituted indazoles.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide variety of amines, allowing for the introduction of diverse amine functionalities that can engage in crucial hydrogen bonding interactions within protein active sites.
Caption: Key cross-coupling reactions utilizing this compound.
Role in Kinase Inhibitor Scaffolding
The indazole moiety is a well-established pharmacophore that can mimic the purine core of ATP, enabling it to bind effectively to the hinge region of many protein kinases. By using this compound, medicinal chemists can systematically explore the chemical space around the core indazole scaffold. The substituent introduced at the C3 position can be designed to interact with the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity. The chloro group at the C5 position can also be further functionalized in subsequent synthetic steps, providing an additional point for diversification.
Conclusion
This compound is a high-value, strategic intermediate that empowers the synthesis of a diverse array of complex indazole derivatives. Its well-defined reactivity profile, particularly the selective reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and discovery of next-generation therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 351456-45-6 | INDOFINE Chemical Company [indofinechemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 351456-45-6 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 351456-45-6|this compound|BLD Pharm [bldpharm.com]
- 8. soc.chim.it [soc.chim.it]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 12. mdpi.com [mdpi.com]
The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals.
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile substitution patterns, leading to a diverse array of biological activities.[1][4] This technical guide provides a comprehensive overview of the significant pharmacological applications of substituted indazoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiviral properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the pursuit of novel therapeutics.
Introduction: The Versatility of the Indazole Core
Indazoles are nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] While rarely occurring in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective effects.[1][5][6][7] This versatility has propelled the indazole scaffold to the forefront of drug discovery, with several FDA-approved drugs, such as the anticancer agents Pazopanib, Axitinib, and Entrectinib, featuring this core structure.[1][8]
The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of physicochemical properties and biological targets. This guide will explore the key therapeutic areas where substituted indazoles have made a significant impact.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted indazoles have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including sustained proliferative signaling, angiogenesis, and evasion of apoptosis.[8][9]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5][10] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Overactivity of specific kinases is a common driver of cancer.
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[11] Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[11][12] For example, Pazopanib is a multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[8] The design of these inhibitors often involves the indazole core acting as a hinge-binding motif in the ATP-binding pocket of the kinase.
A logical workflow for the development of indazole-based kinase inhibitors is depicted below:
Caption: Workflow for developing indazole-based kinase inhibitors.
Beyond VEGFR, substituted indazoles have been shown to inhibit a range of other kinases implicated in cancer, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Deregulation of FGFR signaling is associated with various cancers.[1][13][14]
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer.[1]
-
Aurora Kinases: These are essential for cell division, and their inhibition can lead to mitotic catastrophe in cancer cells.[5][15]
-
Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle, and their inhibitors can induce cell cycle arrest.[4]
Structure-Activity Relationship (SAR) Insights
SAR studies have been instrumental in optimizing the potency and selectivity of indazole-based anticancer agents.[16][17] Key findings include:
-
Substitution at N1 and N2: The nature of the substituent at the N1 or N2 position of the indazole ring significantly influences kinase binding and overall activity.
-
Substitution on the Benzene Ring: Modifications to the benzene portion of the indazole core can enhance interactions with the hydrophobic regions of the kinase active site.
-
Groups at C3: The C3 position is often a key point for introducing side chains that can form critical hydrogen bonds with the kinase hinge region.
Non-Kinase Anticancer Mechanisms
While kinase inhibition is a dominant mechanism, some indazole derivatives exhibit anticancer activity through other pathways. For instance, certain compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[9][18] They can also increase reactive oxygen species (ROS) levels, leading to oxidative stress and cell death.[9][18]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted indazoles have emerged as promising anti-inflammatory agents by targeting key components of the inflammatory response.[19][20]
Mechanism of Action: COX Inhibition and Cytokine Suppression
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to:
-
Inhibit Cyclooxygenase (COX) Enzymes: Specifically, the inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, is a common mechanism.[19]
-
Suppress Pro-inflammatory Cytokines: Indazoles can reduce the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[19][21]
-
Scavenge Free Radicals: Some derivatives also exhibit antioxidant properties, which can mitigate inflammation-induced oxidative stress.[19]
The signaling pathway for indazole-mediated anti-inflammatory action is illustrated below:
Caption: Indazole's role in the inflammatory cascade.
Representative In Vitro and In Vivo Models
The anti-inflammatory potential of indazole derivatives is typically evaluated using a combination of in vitro and in vivo models:
-
In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, providing an IC50 value.
-
In Vivo Carrageenan-Induced Paw Edema Model: This is a standard acute inflammation model in rodents where the reduction in paw swelling after compound administration is measured.[19][20]
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Substituted indazoles have shown promise in this area, exhibiting activity against a range of bacteria, fungi, and viruses.[22][23][24][25]
Antibacterial and Antifungal Activity
Indazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[23][24][25] The exact mechanisms of action are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Antiviral Activity
Recent studies have highlighted the potential of indazole-containing compounds as antiviral agents.[26][27][28] For example, certain derivatives have shown potent activity against influenza A and B viruses by targeting the PA-PB1 protein-protein interaction, which is crucial for viral replication.[26] Other indazole-based compounds have been investigated as inhibitors of HIV reverse transcriptase.[28]
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Some substituted indazoles have demonstrated neuroprotective effects, suggesting their potential as therapeutic agents for these debilitating conditions.[6][29][30][31]
Mechanism of Action
The neuroprotective properties of indazoles are often linked to their ability to:
-
Inhibit Monoamine Oxidase (MAO): MAO inhibitors can increase the levels of neurotransmitters in the brain and are used in the treatment of Parkinson's disease.[6]
-
Modulate Kinase Signaling: Inhibition of kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Glycogen Synthase Kinase 3 (GSK3) is being explored as a therapeutic strategy for neurodegenerative disorders.[29]
-
Exhibit Antioxidant Effects: By reducing oxidative stress, indazole derivatives can protect neurons from damage.[32]
Experimental Protocols
General Synthesis of Substituted Indazoles
A common method for the synthesis of 1H-indazoles involves the cyclization of o-toluidine derivatives. The following is a representative protocol:
-
Acylation: React the substituted o-toluidine with an acylating agent (e.g., acetic anhydride) to form the corresponding acetanilide.
-
Nitrosation: Treat the acetanilide with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to introduce a nitroso group.
-
Cyclization: Heat the N-nitroso-acetanilide to induce intramolecular cyclization, forming the indazole ring.
-
Purification: Purify the resulting indazole derivative using column chromatography or recrystallization.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of indazole compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
Table 1: Anticancer Activity of Selected Indazole Derivatives
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | Various | - | [8] |
| Axitinib | VEGFR | Various | - | [8] |
| Entrectinib | TRK, ROS1, ALK | Various | 12 | [1] |
| Compound 109 | EGFR | H1975 | 5.3 | [1] |
| Compound 114 | CDK8/19 | - | 2.3/2.6 | [4] |
Table 2: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | 23.42 | [19] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [19] |
| 6-Nitroindazole | COX-2 Inhibition | 15.65 | [19] |
Conclusion and Future Perspectives
The indazole scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents across a wide range of diseases. The extensive research into substituted indazoles has yielded several clinically successful drugs and a pipeline of promising candidates. Future efforts in this field will likely focus on:
-
Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and improve safety profiles.
-
Exploring Novel Mechanisms: Investigating new biological targets and mechanisms of action for indazole derivatives.
-
Developing Drug Combinations: Evaluating the synergistic effects of indazole-based drugs with other therapeutic agents.
The continued exploration of the chemical space around the indazole nucleus, guided by a deeper understanding of its structure-activity relationships and biological targets, holds immense promise for the future of drug discovery.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 24. gdcplkd.ac.in [gdcplkd.ac.in]
- 25. Antimicrobial activity of substituted azoles and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benthamscience.com [benthamscience.com]
- 30. eurekaselect.com [eurekaselect.com]
- 31. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-3-iodo-1H-indazole (CAS 351456-45-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-iodo-1H-indazole (CAS 351456-45-6), a key heterocyclic building block in modern medicinal chemistry. While this compound itself does not possess significant reported biological activity, its true value lies in its utility as a versatile synthetic intermediate. The strategic placement of the chloro and iodo substituents on the indazole core allows for regioselective functionalization, making it a valuable precursor for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and potential epigenetic modulators. This guide will delve into its chemical and physical properties, safety and handling, and, most importantly, its synthetic applications with detailed, field-proven experimental protocols.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, serves as a bioisostere for indole and purine systems, enabling it to interact with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2] The ability to readily functionalize the indazole core is paramount in drug discovery, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This compound is a prime example of a strategically designed intermediate that facilitates such molecular explorations.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₇H₄ClIN₂.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 351456-45-6 | [3] |
| Molecular Formula | C₇H₄ClIN₂ | [3] |
| Molecular Weight | 278.48 g/mol | [3] |
| Appearance | Off-white solid | |
| Boiling Point | 391.47 °C at 760 mmHg | [3] |
| Density | 2.157 g/cm³ | [3] |
| Flash Point | 190.55 °C | [3] |
| Solubility | While quantitative data is not readily available, it is soluble in organic solvents such as Dimethylformamide (DMF) and Dioxane, as inferred from its use in synthetic protocols. Empirical determination of solubility in specific solvent systems is recommended. | [3][4] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation. Always consult the latest Safety Data Sheet (SDS) before use.
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Synthetic Utility and Experimental Protocols
The primary utility of this compound lies in its role as a versatile building block for more complex molecules. The iodine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at this position, which is crucial for exploring the structure-activity relationships (SAR) of novel indazole-based compounds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is ideal for introducing aryl or heteroaryl moieties at the 3-position.[4][5]
Conceptual Workflow for Suzuki-Miyaura Coupling:
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Strategic Application of 5-Chloro-3-iodo-1H-indazole in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Indazole Scaffold and the Role of Strategic Halogenation
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[1][2] This bicyclic heteroaromatic system, a bioisostere of indole, serves as a versatile template for engaging with a wide array of biological targets, from G-protein coupled receptors to enzymes.[3] A significant portion of its success lies in its application as a core component of small molecule kinase inhibitors, a class of therapeutics that has revolutionized oncology.[4] Marketed drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor) all feature the indazole core, underscoring its therapeutic relevance.[2][4]
Within this framework, the strategic functionalization of the indazole ring is paramount for fine-tuning pharmacological activity. The C-3 position, in particular, often projects into the solvent-exposed region of ATP-binding pockets in kinases, making it a critical vector for modulating potency and selectivity. This guide focuses on a key intermediate that unlocks this potential: 5-chloro-3-iodo-1H-indazole . The presence of a chloro group at the 5-position can enhance binding affinity through favorable interactions in hydrophobic pockets or by altering the electronic properties of the ring system. Simultaneously, the iodo group at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This dual-functionalization makes this compound a highly valuable building block for the synthesis of sophisticated and potent drug candidates.
This technical guide, intended for researchers and drug development professionals, will provide an in-depth analysis of the synthesis and application of this compound, grounded in established chemical principles and supported by field-proven insights.
Core Synthesis and Chemical Logic
The synthesis of this compound is most efficiently achieved through the direct iodination of the readily available precursor, 5-chloro-1H-indazole. The underlying chemical principle is an electrophilic substitution on the electron-rich pyrazole ring of the indazole system.
Mechanism of Iodination
The reaction proceeds via an electrophilic aromatic substitution mechanism. The base (e.g., KOH) deprotonates the N-H of the indazole, increasing the electron density of the heterocyclic ring and making it more susceptible to electrophilic attack. Molecular iodine (I₂) is the electrophile. The C-3 position is the most nucleophilic carbon in the indazole ring, leading to regioselective iodination. A final workup with a reducing agent like sodium thiosulfate or sodium bisulfite is necessary to quench any unreacted iodine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on well-established methods for the C-3 iodination of indazoles.[5][6]
Materials:
-
5-chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
10% aqueous sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-chloro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0-3.0 eq) in portions at room temperature.
-
Stir the mixture for 15-20 minutes until the base is fully dissolved and the indazole anion is formed.
-
Add a solution of iodine (1.5-2.0 eq) in DMF dropwise to the reaction mixture. The color of the solution will turn dark brown.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Trustworthiness of the Protocol: This method is highly reliable and widely cited in the literature for the C-3 iodination of various substituted indazoles. The regioselectivity is consistently high for the C-3 position due to its inherent nucleophilicity. The use of standard workup and purification procedures ensures the isolation of a high-purity product, which is critical for its use in subsequent sensitive cross-coupling reactions.
Medicinal Chemistry Applications: A Gateway to Kinase Inhibitors
The primary utility of this compound in medicinal chemistry is as a key intermediate for introducing diverse aryl and heteroaryl moieties at the C-3 position via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This strategy allows for the exploration of the chemical space around the indazole core to optimize interactions with the target protein.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a robust and versatile reaction that forms a carbon-carbon bond between an organohalide (in this case, the 3-iodoindazole) and an organoboron compound (typically a boronic acid or its ester).[7]
Caption: General workflow for Suzuki-Miyaura coupling.
Case Study: Synthesis of c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its dysregulation implicated in various cancers.[8] Several research programs have focused on developing indazole-based c-Met inhibitors. The 5-chloro-3-aryl-1H-indazole scaffold is a promising template for this target.
A representative synthesis would involve the Suzuki coupling of this compound with a suitably substituted arylboronic acid. The choice of the arylboronic acid is guided by structure-activity relationship (SAR) studies and molecular modeling to optimize interactions with the c-Met active site.
Table 1: Representative Biological Data for Indazole-based c-Met Inhibitors
| Compound ID | C-3 Substituent | c-Met IC₅₀ (µM) | Reference |
| 4d | 3,5-dimethylphenyl | 0.17 | [8] |
| Generic | Phenyl | >10 | [8] |
| Generic | 4-methoxyphenyl | 2.5 | [8] |
Note: The data presented is for analogous compounds to illustrate the impact of C-3 substitution on c-Met inhibitory activity.
The data in Table 1 illustrates a common theme in kinase inhibitor design: small changes to the substituent at the C-3 position can lead to dramatic differences in biological activity. The addition of two methyl groups in compound 4d significantly improves potency compared to the unsubstituted phenyl ring, likely due to enhanced hydrophobic interactions within the kinase's active site.[8]
Case Study: Development of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in a range of diseases, including metabolic disorders, neurodegenerative diseases, and bipolar disorder.[9][10] The indazole scaffold has been successfully employed to develop potent and selective GSK-3 inhibitors.[1][11]
In this context, this compound can be used to synthesize a library of 3-substituted indazoles for screening against GSK-3. SAR studies on 1H-indazole-3-carboxamides have shown that substitution at the 5-position of the indazole ring is crucial for potency.[11]
Table 2: SAR of 5-Substituted Indazole-based GSK-3β Inhibitors
| Compound ID | 5-Position Substituent | GSK-3β IC₅₀ (µM) | Reference |
| 49 | OMe | 1.7 | [4] |
| 50 | OMe | 0.35 | [4] |
| 48 | Me | >10 | [4] |
Note: Data is for analogous compounds to highlight the importance of the 5-position substituent.
The data in Table 2 demonstrates that a methoxy group at the 5-position is more favorable for GSK-3β inhibition than a methyl group.[4] This highlights the importance of the chloro-substituent in the starting material, this compound, as the electronic and steric properties of the halogen can significantly influence binding affinity.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers medicinal chemists a reliable and efficient entry point into the synthesis of diverse libraries of 3-substituted indazoles. Its true value lies in the combination of a bio-relevant 5-chloroindazole core with a versatile synthetic handle at the C-3 position. The applications of this intermediate, particularly in the synthesis of kinase inhibitors for oncology and other therapeutic areas, are vast and continue to be explored.
The ability to rapidly generate analogs using robust and scalable reactions like the Suzuki-Miyaura coupling makes this compound an indispensable tool in modern drug discovery. As our understanding of the structural biology of protein kinases continues to grow, the rational design of novel inhibitors based on this and related scaffolds will undoubtedly lead to the development of the next generation of targeted therapeutics.
References
- 1. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 11. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 5-chloro-3-iodo-1H-indazole for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including potent kinase inhibitors used in oncology.[1] 5-chloro-3-iodo-1H-indazole is a particularly valuable building block due to its two distinct halogenated positions, which allows for sequential, regioselective functionalization. This application note provides a detailed guide to leveraging this substrate in Suzuki-Miyaura cross-coupling reactions, focusing on the selective arylation at the C-3 position. Understanding the principles behind this selectivity and mastering the experimental protocol are critical for the efficient synthesis of complex drug targets, such as the precursors to the tyrosine kinase inhibitor, Axitinib.[1]
Part 1: Core Principles of Regioselective Coupling
The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[2] The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2]
The Key to Selectivity: C–I vs. C–Cl Bond Reactivity
The strategic advantage of this compound lies in the differential reactivity of its two carbon-halogen bonds. The reaction proceeds selectively at the C-3 iodo position for two fundamental reasons:
-
Bond Dissociation Energy: The Carbon-Iodine (C–I) bond is significantly weaker than the Carbon-Chlorine (C–Cl) bond. This lower bond energy means that the C–I bond is more susceptible to cleavage during the oxidative addition step, which is the initial and often rate-determining step of the catalytic cycle.[3]
-
Electronic Factors: The C-3 position of the indazole ring is generally more electron-deficient, which enhances its reactivity toward oxidative addition with the electron-rich Palladium(0) catalyst.[3]
This inherent reactivity difference allows for the precise installation of an aryl or heteroaryl group at the C-3 position while leaving the C-5 chloro group untouched for subsequent downstream functionalization, such as C-N coupling or another C-C coupling reaction.
The Catalytic Cycle
The Suzuki coupling of this compound follows a well-established catalytic cycle. The choice of catalyst, particularly the ligand, is crucial for an efficient reaction. Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are widely used because their large bite angle is believed to promote the final reductive elimination step and stabilize the palladium center.[4]
Caption: Catalytic cycle for the regioselective Suzuki coupling.
Part 2: Experimental Protocol - A Validated Method
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Eq. | Notes |
| This compound | 278.43 | 1.0 | Starting material.[5] |
| Arylboronic Acid | Variable | 1.2 - 1.5 | Coupling partner. Excess ensures complete consumption of the iodide. |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 - 0.05 | Palladium catalyst precursor.[6][7] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | Base. Must be anhydrous. Cesium carbonate (Cs₂CO₃) can also be used. |
| 1,4-Dioxane | 88.11 | Solvent | Anhydrous, degassed. |
| Water | 18.02 | Co-solvent | Degassed. The aqueous phase is crucial for transmetalation. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.5 eq), PdCl₂(dppf)·CH₂Cl₂ (0.05 eq), and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be a suspension.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and lead to side reactions.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. Typical reaction times are 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure 3-aryl-5-chloro-1H-indazole.
Caption: General experimental workflow for Suzuki coupling.
Part 3: Optimization and Scope
While the provided protocol is robust, optimization may be required depending on the specific boronic acid used.
Table of Conditions & Troubleshooting
| Parameter | Standard Condition | Variation / Rationale | Common Issue Addressed |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (3-5%) | For sterically hindered or electron-poor boronic acids, consider catalysts with more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) which can accelerate oxidative addition and reductive elimination. | Low or no conversion. |
| Base | K₂CO₃ (3 eq) | Cs₂CO₃ is more soluble and a stronger base, which can be effective for less reactive partners. K₃PO₄ is another common alternative, particularly for heteroaryl boronic acids.[8] | Incomplete reaction; decomposition of sensitive boronic acids. |
| Solvent | Dioxane/Water (4:1) | Toluene or DMF can be used instead of dioxane. The ratio of organic solvent to water can be adjusted to improve solubility of reagents. | Poor solubility of starting materials leading to slow reaction. |
| Temperature | 80-100 °C | Lowering the temperature may increase selectivity and reduce side reactions. Increasing it may be necessary for unreactive coupling partners. Microwave irradiation can dramatically reduce reaction times.[5] | Product decomposition or formation of side products like homo-coupling or protodeboronation.[6] |
| Boronic Acid | 1.5 eq | Using boronate esters (e.g., pinacol esters) can enhance stability and reduce homo-coupling, especially for unstable boronic acids. | Significant homo-coupling of the boronic acid (Ar-Ar). |
Scope and Limitations
This method is broadly applicable to a wide range of aryl- and heteroarylboronic acids.
-
Electron-rich and electron-neutral boronic acids generally couple with high efficiency.
-
Electron-poor boronic acids may require stronger bases or more active catalysts to achieve good yields.
-
Sterically hindered boronic acids (e.g., ortho-substituted) can react more slowly and may necessitate higher temperatures or longer reaction times.
-
N-H Protection: The indazole N-H is acidic and can sometimes interfere with the catalytic cycle.[8] While many couplings work well on the unprotected indazole, N-protection (e.g., with a Boc group) can be a strategy to improve yields and consistency, although it adds extra synthetic steps.[9]
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for constructing C-C bonds at the C-3 position. By understanding the principles of halogen reactivity and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize complex molecular architectures. This protocol provides a solid foundation for developing intermediates crucial for the discovery and development of new therapeutics.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocol for the Chemoselective Sonogashira Coupling of 5-chloro-3-iodo-1H-indazole
Introduction: The Strategic Importance of 3-Alkynyl-1H-Indazoles in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The functionalization of the indazole core, particularly at the C-3 position, is a key strategy for modulating biological activity and developing novel therapeutic candidates.[4] Among the various C-3 substituted indazoles, 3-alkynyl-1H-indazoles have emerged as particularly valuable intermediates and final compounds, acting as rigid scaffolds to probe protein binding pockets and as precursors for more complex molecular architectures.[5] For instance, derivatives of 3-ethynyl-1H-indazole have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell growth and proliferation.
The Sonogashira cross-coupling reaction stands as the premier method for the formation of C(sp²)-C(sp) bonds, offering a mild and highly efficient route to arylalkynes.[6] This palladium and copper co-catalyzed reaction is indispensable for the synthesis of complex molecules, including pharmaceuticals and natural products.[5] This application note provides a comprehensive, field-proven protocol for the chemoselective Sonogashira coupling of 5-chloro-3-iodo-1H-indazole. We will delve into the critical aspects of this transformation, including the rationale for N-protection, the basis of chemoselectivity, a step-by-step experimental guide, and mechanistic insights.
Guiding Principle: Chemoselectivity in Dihalogenated Systems
A central challenge when working with polyhalogenated substrates is achieving selective functionalization at a single desired position. The Sonogashira coupling provides an elegant solution for substrates like this compound. The reaction's chemoselectivity is governed by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst in the oxidative addition step of the catalytic cycle.
The general reactivity trend for aryl halides in Sonogashira couplings is:
I > Br > Cl
This trend is directly correlated with the bond dissociation energies of the C-X bond; the weaker C-I bond undergoes oxidative addition with the Pd(0) catalyst much more readily and under significantly milder conditions than the stronger C-Cl bond. This inherent difference in reactivity allows for the selective coupling of a terminal alkyne at the C-3 iodo-position while leaving the C-5 chloro-substituent intact for potential subsequent transformations.
Prerequisite for Success: The Imperative of N-Protection
Direct Sonogashira coupling on the C-3 position of an unprotected 1H-indazole is often problematic and can lead to low or no yield.[5] This is attributed to the acidic nature of the N-H proton, which can interfere with the catalytic cycle, potentially by reacting with the organometallic intermediates or the base. Therefore, protection of the indazole nitrogen is a critical prerequisite for a successful and high-yielding C-3 coupling.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is easily installed under standard conditions and, crucially, it is stable to the basic conditions of the Sonogashira reaction. Furthermore, it can be readily removed post-coupling under acidic conditions to yield the free 3-alkynyl-1H-indazole.
The synthesis of the N-Boc protected starting material proceeds in two high-yielding steps:
-
Iodination: 5-chloro-1H-indazole is selectively iodinated at the C-3 position using iodine and a base like potassium hydroxide in a polar solvent such as DMF.
-
N-Boc Protection: The resulting this compound is then protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP).[7]
Experimental Protocol: Sonogashira Coupling of N-Boc-5-chloro-3-iodo-1H-indazole
This protocol is optimized for the chemoselective coupling at the C-3 position. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/Conc. | Eq. | Notes |
| N-Boc-5-chloro-3-iodo-1H-indazole | C₁₂H₁₂ClIN₂O₂ | 394.60 | 1.0 mmol | 1.0 | Substrate |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.14 | 1.2 mmol | 1.2 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 mmol | 0.03 | Palladium Catalyst |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.05 mmol | 0.05 | Co-catalyst |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 mmol | 3.0 | Base |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 10 mL | - | Anhydrous Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-chloro-3-iodo-1H-indazole (1.0 mmol, 395 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (10 mL) via syringe, followed by triethylamine (3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The starting iodide will be less polar than the product. The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.
-
Final Step: Concentrate the pure fractions under reduced pressure to yield the N-Boc-5-chloro-3-(alkynyl)-1H-indazole as a solid.
Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
Mechanistic Rationale: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[5] The seamless interplay between these two cycles allows the reaction to proceed under mild conditions.
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-I bond of the N-Boc-5-chloro-3-iodo-1H-indazole, forming a Pd(II)-indazolyl complex. This is the chemoselectivity-determining step.
-
Transmetalation: The Pd(II) complex receives the alkynyl group from the copper acetylide (generated in the copper cycle), forming a diorganopalladium(II) intermediate and regenerating the Cu(I) catalyst.
-
Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the 3-alkynyl-indazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The Copper Cycle
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of the amine base (triethylamine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper acetylide intermediate.
-
Transmetalation: This key intermediate then transfers the acetylide ligand to the palladium center in the main cycle.
Caption: The interconnected Palladium and Copper catalytic cycles.
Expected Results and Characterization
Upon successful execution of the protocol, the desired N-Boc-5-chloro-3-(alkynyl)-1H-indazole should be obtained as a solid after purification. The yield will vary depending on the specific alkyne used but is generally expected to be in the range of 60-90%.
Example Characterization for tert-butyl 5-chloro-3-(phenylethynyl)-1H-indazole-1-carboxylate:
-
Appearance: Off-white to pale yellow solid.
-
TLC: Rf ≈ 0.4 (Hexane/Ethyl Acetate = 4:1).
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 8.10 (d, J ≈ 1.0 Hz, 1H, Indazole H4), 7.60-7.55 (m, 2H, Ar-H), 7.50 (dd, J ≈ 9.0, 2.0 Hz, 1H, Indazole H6), 7.45-7.35 (m, 4H, Ar-H, Indazole H7), 1.70 (s, 9H, Boc -C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~ 148.5, 145.0, 132.0, 130.0, 129.5, 129.0, 128.5, 127.0, 124.0, 122.5, 115.5, 95.0, 87.0, 85.0, 28.0.
-
Mass Spectrometry (ESI+): Calculated for C₂₁H₁₉ClN₂O₂ [M+H]⁺, found m/z consistent with the expected value.
Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the specific alkyne used and the NMR solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Insufficiently inert atmosphere (oxygen); Wet solvent/reagents. | Use fresh Pd catalyst; Ensure proper Schlenk technique and use of anhydrous solvents; Degas the solvent prior to use. |
| Formation of Alkyne Homocoupling (Glaser) Product | Reaction run in the presence of oxygen; High concentration of copper catalyst. | Maintain a strictly inert atmosphere; Ensure CuI is high purity and use the recommended catalytic amount. |
| De-Boc Protection Observed | Presence of adventitious acid. | Ensure all glassware is clean and dry; Use freshly distilled, amine-based solvents if necessary. |
| Difficult Purification | Close Rf values of product and starting material/byproducts. | Use a long chromatography column; Employ a very shallow solvent gradient (e.g., 0-10% EtOAc in hexanes). |
Conclusion
This application note provides a robust and reliable protocol for the chemoselective Sonogashira coupling of this compound. The key principles of chemoselectivity based on carbon-halogen bond strength and the necessity of N-protection have been detailed to provide a causal understanding of the experimental choices. By following this detailed procedure, researchers in medicinal chemistry and drug development can efficiently synthesize a diverse array of 3-alkynyl-5-chloro-1H-indazoles, which are valuable building blocks for the discovery of novel therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition
The indazole core is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its unique bicyclic aromatic structure allows it to mimic the purine core of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] This interaction serves as a foundational anchor for the inhibitor, from which further substitutions can be made to achieve high potency and selectivity against a specific kinase target. Numerous approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole moiety, underscoring its therapeutic significance.[1][3]
The starting material, 5-chloro-3-iodo-1H-indazole , is a highly versatile and strategic building block for the synthesis of diverse libraries of kinase inhibitors. The differential reactivity of the C-I and C-Cl bonds, along with the potential for N-H functionalization, provides three distinct points for chemical modification. The iodine at the C-3 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties that can probe deep into the ATP-binding site. The chlorine at the C-5 position offers a secondary site for modification or can be retained to influence the electronic properties and binding interactions of the final compound.
These application notes provide a detailed guide to the key synthetic transformations of this compound, complete with step-by-step protocols for the synthesis of advanced kinase inhibitor intermediates.
Synthetic Strategies and Mechanistic Rationale
The primary utility of this compound lies in its capacity to undergo selective, late-stage functionalization. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise and controlled elaboration of the indazole core. The most common and powerful of these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Core Synthetic Workflow
The general workflow for synthesizing a library of kinase inhibitors from this compound involves the initial functionalization at the C-3 position, followed by potential modification at the N-1 position, and in some cases, subsequent coupling at the C-5 position.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-3 Arylation/Heteroarylation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds between an aryl halide and a boronic acid or ester.[5] This reaction is ideal for introducing diverse (hetero)aryl groups at the C-3 position of the indazole, which can occupy hydrophobic pockets or form additional hydrogen bonds within the kinase active site.
Rationale: The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Catalysts like Pd(dppf)Cl₂ are often effective for heteroaromatic substrates. The base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(hetero)aryl-5-chloro-1H-indazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Robust and efficient for cross-coupling with heteroaryl halides. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
Protocol 2: Sonogashira Coupling for C-3 Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a linear and rigid linker to probe specific regions of the kinase active site.[6][7] This is a powerful method for extending the inhibitor into solvent-exposed regions or toward distal binding pockets.
Rationale: This reaction is co-catalyzed by palladium and copper(I).[8] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HI produced during the reaction and to facilitate the formation of the copper acetylide.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add the anhydrous, degassed solvent (10 mL) followed by triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-5-chloro-1H-indazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Classic and effective catalyst system for Sonogashira coupling.[8] |
| Base | Triethylamine (TEA) | Acts as a base and solvent, facilitating the reaction. |
| Solvent | DMF or THF | Aprotic polar solvents that are suitable for this reaction. |
| Temperature | 50-70 °C | Mild conditions are often sufficient for the reactive C-I bond. |
Protocol 3: Buchwald-Hartwig Amination for C-3 Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C-3 position. The resulting 3-aminoindazole moiety is a key pharmacophore in many kinase inhibitors, as the amino group can act as a hydrogen bond donor or acceptor, significantly enhancing binding affinity.[1]
Rationale: This reaction requires a palladium catalyst and a specialized phosphine ligand to facilitate the challenging reductive elimination step that forms the C-N bond. The choice of ligand (e.g., Xantphos) and a strong, non-nucleophilic base (e.g., Cs₂CO₃) is critical for reaction success.
Materials:
-
This compound
-
Amine (primary or secondary) (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Anhydrous and degassed 1,4-Dioxane or Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.08 mmol) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (5 mL) and stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 mmol), cesium carbonate (2.5 mmol), and the amine (1.5 mmol).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-chloro-1H-indazole derivative.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A versatile system for the amination of (hetero)aryl halides. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base that promotes the reaction without competing side reactions. |
| Solvent | Dioxane or Toluene | High-boiling aprotic solvents suitable for the required reaction temperatures. |
| Temperature | 100-110 °C | Necessary to overcome the activation barrier for C-N bond formation. |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Its strategically placed halogen atoms allow for selective and sequential functionalization using robust and well-established cross-coupling methodologies. The protocols outlined in these application notes provide a solid foundation for researchers to generate diverse libraries of indazole-based compounds for screening and lead optimization in drug discovery programs. By leveraging these synthetic strategies, scientists can efficiently explore the chemical space around the indazole core to develop the next generation of targeted cancer therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-chloro-3-iodo-1H-indazole in Modern Pharmaceutical Synthesis
Introduction: The Privileged Indazole Scaffold and the Rise of a Versatile Building Block
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, is a key structural motif in numerous FDA-approved drugs, including potent kinase inhibitors like Axitinib and Pazopanib, as well as the PARP inhibitor Niraparib.[2][3] The indazole core's ability to engage in crucial hydrogen bonding interactions, particularly with the hinge region of kinase ATP-binding pockets, underpins its success in targeted therapies.[4]
Within the diverse landscape of substituted indazoles, 5-chloro-3-iodo-1H-indazole has emerged as a particularly strategic and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern offers medicinal chemists a powerful tool for controlled, sequential functionalization. The iodine atom at the C-3 position serves as a highly reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C-5 position provides a secondary site for modification under different reaction conditions. The N-H proton of the indazole ring also presents an opportunity for further derivatization. This multi-faceted reactivity allows for the systematic construction of diverse molecular architectures, enabling the fine-tuning of a compound's pharmacological properties.
This comprehensive guide provides a detailed exploration of this compound as a building block in pharmaceutical synthesis. We will delve into its preparation, its reactivity in key cross-coupling reactions, and provide detailed, field-proven protocols for its application.
Synthesis of this compound: A Robust Protocol
The most common and efficient method for the preparation of this compound is the direct iodination of the readily available 5-chloro-1H-indazole. The reaction proceeds under basic conditions, with iodine acting as the electrophile. The C-3 position of the indazole ring is the most nucleophilic carbon, leading to regioselective iodination.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 5-chloro-1H-indazole | 152.58 | 10.0 g | 0.0655 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 7.35 g | 0.131 | 2.0 |
| Iodine (I₂) | 253.81 | 21.6 g | 0.0851 | 1.3 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-indazole (10.0 g, 0.0655 mol) and N,N-dimethylformamide (DMF, 200 mL). Stir at room temperature until all the solid has dissolved.
-
Add potassium hydroxide (7.35 g, 0.131 mol) to the solution. Stir the mixture for 15 minutes at room temperature. The color of the solution may change.
-
In a separate beaker, dissolve iodine (21.6 g, 0.0851 mol) in a minimal amount of DMF.
-
Slowly add the iodine solution dropwise to the reaction mixture over 30 minutes. An exotherm may be observed. Maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into a beaker containing 1 L of ice-water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with copious amounts of water to remove DMF and inorganic salts.
-
Dry the solid under vacuum at 50 °C to afford this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Expected Yield: 80-90%
Key Applications in Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the C-3 position, leaving the C-5 chloro substituent intact for subsequent transformations.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and a halide. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 278.48 | 1.0 g | 3.59 mmol | 1.0 |
| Arylboronic acid | - | 1.2 equiv | 4.31 mmol | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 146 mg | 0.18 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.49 g | 10.8 mmol | 3.0 |
| 1,4-Dioxane | 88.11 | 20 mL | - | - |
| Water | 18.02 | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 g, 3.59 mmol), the arylboronic acid (4.31 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (146 mg, 0.18 mmol), and potassium carbonate (1.49 g, 10.8 mmol).
-
Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloro-3-aryl-1H-indazole.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is invaluable for introducing alkynyl linkers into molecules, which can serve as rigid spacers or as precursors for further transformations. It's important to note that for unprotected indazoles, N-alkylation or N-protection might be necessary for a successful Sonogashira coupling at the C-3 position.[1][5]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| N-protected-5-chloro-3-iodo-1H-indazole | - | 1.0 mmol | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 equiv | 1.2 mmol | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 mmol | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 mmol | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 mmol | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 10 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-protected-5-chloro-3-iodo-1H-indazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Add anhydrous tetrahydrofuran (THF, 10 mL), triethylamine (0.42 mL, 3.0 mmol), and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected-5-chloro-3-alkynyl-1H-indazole.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceutical agents.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 278.48 | 1.0 g | 3.59 mmol | 1.0 |
| Primary Amine | - | 1.2 equiv | 4.31 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 82 mg | 0.09 mmol | 0.025 |
| Xantphos | 578.68 | 104 mg | 0.18 mmol | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.34 g | 7.18 mmol | 2.0 |
| 1,4-Dioxane, anhydrous | 88.11 | 20 mL | - | - |
Procedure:
-
In a glovebox, add this compound (1.0 g, 3.59 mmol), the primary amine (4.31 mmol), Pd₂(dba)₃ (82 mg, 0.09 mmol), Xantphos (104 mg, 0.18 mmol), and cesium carbonate (2.34 g, 7.18 mmol) to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane (20 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloro-3-amino-1H-indazole derivative.
Visualization of Synthetic Workflows
Diagram 1: General Synthetic Pathway
Caption: Synthetic utility of this compound.
Diagram 2: Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for cross-coupling reactions.
Conclusion: A Versatile Tool for Drug Discovery
This compound has proven to be a highly valuable and versatile building block in the synthesis of pharmaceutical compounds, particularly in the realm of kinase inhibitors. Its well-defined reactivity, allowing for selective functionalization at the C-3 position via a range of robust palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the construction of diverse molecular libraries. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important intermediate. As the demand for novel and targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Strategic N1-Functionalization of 5-Chloro-3-iodo-1H-indazole: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents approved by the FDA, including treatments for cancer and chemotherapy-induced side effects.[1][2][3] The specific building block, 5-chloro-3-iodo-1H-indazole, represents a highly versatile intermediate for drug discovery professionals. Its dual reactive sites—the C3-iodo group, amenable to cross-coupling, and the nucleophilic nitrogen atoms—allow for the systematic exploration of chemical space. However, the derivatization of the indazole core is complicated by the presence of two reactive nitrogen atoms (N1 and N2), leading to challenges in regioselectivity.[4][5] This application note provides a comprehensive guide to achieving selective derivatization at the N1 position of this compound. We will dissect the underlying principles governing regioselectivity and provide detailed, field-proven protocols for N1-alkylation, N1-arylation, and N1-acylation, designed for immediate application in a research and development setting.
The Core Challenge: Understanding and Controlling N1 vs. N2 Regioselectivity
The fundamental challenge in the functionalization of 1H-indazoles is controlling the reaction site between the two nitrogen atoms of the pyrazole ring. The indazole nucleus exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally recognized as the more thermodynamically stable form.[4][6][7] Upon deprotonation, an ambident indazolide anion is formed, with nucleophilic character at both N1 and N2. The final product ratio is a direct consequence of a delicate interplay between steric effects, electronics, and, most critically, the reaction conditions.
Causality Behind Experimental Choices:
-
Base and Solvent System: This is the most powerful tool for directing regioselectivity.
-
For N1-Selectivity (Thermodynamic Control): The use of a strong, non-coordinating base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is the industry standard for favoring the N1-alkylated product.[7][8][9][10][11] This combination promotes the formation of the more stable thermodynamic product.
-
For N2-Selectivity or Mixtures (Kinetic Control): Conditions employing weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers, or can favor the N2 product under kinetic control.[8][9]
-
-
Steric Hindrance: While the subject molecule lacks a C7-substituent, it is a critical principle to understand. Bulky groups at the C7 position of the indazole ring sterically shield the N1 position, thereby directing incoming electrophiles to the N2 position, even under conditions that would typically favor N1.[8][9][12]
-
Electrophile Structure: Highly reactive, "hard" electrophiles may react faster at the site of highest electron density (often N2, the kinetic site), whereas bulkier or "softer" electrophiles may allow for equilibration to the more stable N1-substituted product.
The following diagram illustrates the critical decision-making workflow for controlling the site of functionalization.
Caption: Controlling N1 vs. N2 Regioselectivity.
Experimental Protocols for N1-Derivatization
The following protocols are designed as self-validating systems. Success is predicated on careful execution, particularly regarding the maintenance of anhydrous conditions where specified.
Protocol 1: N1-Alkylation via SN2 Reaction (High N1-Selectivity)
This protocol is optimized for achieving high regioselectivity for the N1 position by leveraging thermodynamic control. It is the most reliable method for introducing simple alkyl groups.[7][9][11]
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to create an approximately 0.1 M solution.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the suspension to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, iodide, or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (16-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be required for less reactive electrophiles.[7][8]
-
Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
| Substrate Type | Base/Solvent System | Temp (°C) | Regioselectivity (N1:N2) | Typical Yield | Reference |
| 3-Carboxymethyl-1H-indazole | NaH / THF | RT to 50 | > 99 : 1 | High | [7][9] |
| 1H-Indazole | NaH / THF | RT | High N1-selectivity | Good | [8][11] |
| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃ / Dioxane | 90 | > 95 : 5 (for tosylates) | >90% | [4][10] |
| Methyl 1H-indazole-3-carboxylate | K₂CO₃ / DMF | RT | 87 : 13 | 92% (total) | [9] |
Table 1: Comparative data on reaction conditions for indazole N-alkylation.
Protocol 2: N1-Arylation via Copper-Catalyzed Cross-Coupling
Copper-catalyzed N-arylation (an Ullmann-type reaction) is a robust and widely used method for forming C-N bonds with heterocycles.[13][14] Ligand-free systems have been developed, offering a simplified and cost-effective approach.[15][16]
Methodology:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), Copper(I) iodide (CuI, 10-20 mol%), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).[13][16]
-
Reagent Addition: Add the aryl halide (aryl bromide or aryl iodide, 1.2-1.5 equiv) and the solvent (e.g., anhydrous DMF or dioxane). If using a ligand (e.g., 1,10-phenanthroline or a diamine, 20 mol%), add it at this stage.[13][17]
-
Reaction: Seal the vial tightly with a screw cap. Stir the mixture at a temperature ranging from 110-130 °C for 18-24 hours. The optimal temperature will depend on the reactivity of the aryl halide.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).
-
Purification: Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to isolate the N1-arylated indazole.
Caption: General workflow for N1-derivatization strategies.
Protocol 3: N1-Acylation
N1-acylation is generally straightforward. The N1-acyl indazole is thermodynamically more stable than the N2-isomer, and under equilibrating conditions, it is often the exclusive product.[7]
Methodology:
-
Preparation: Dissolve this compound (1.0 equiv) in a suitable anhydrous solvent such as dichloromethane (DCM) or THF in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 equiv) or pyridine (used as solvent or co-solvent).
-
Acylation: Cool the solution to 0 °C. Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into an organic solvent like DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product can often be purified by recrystallization or by flash column chromatography if necessary.
Conclusion and Future Directions
The selective functionalization of this compound at the N1 position is a critical operation for the synthesis of complex molecules in drug discovery. By carefully selecting the base and solvent system, researchers can exert precise control over the regiochemical outcome of the reaction. The protocols detailed herein for N1-alkylation, N1-arylation, and N1-acylation provide robust and reproducible methods for accessing these valuable intermediates. The resulting N1-functionalized products serve as ideal platforms for further diversification, primarily through palladium-catalyzed cross-coupling reactions at the C3-iodo position, enabling the rapid generation of compound libraries for biological screening.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. research.ucc.ie [research.ucc.ie]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodoindazoles
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][4] The functionalization of the indazole core, particularly at the C-3 position, is a critical strategy in the quest for novel therapeutics with enhanced potency and selectivity.[5][6] Among the various synthetic handles available, the 3-iodoindazole moiety stands out as a highly versatile and reactive precursor for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[7][8]
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of 3-iodoindazoles, offering detailed application notes and robust protocols for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental procedures, and address common challenges to empower you in your synthetic endeavors.
The Precursor: Synthesis and Considerations for 3-Iodoindazoles
A reliable and efficient synthesis of the 3-iodoindazole starting material is the foundational step for any subsequent cross-coupling strategy. A common and effective method involves the direct iodination of commercially available indazoles.[9]
Protocol: Synthesis of 3-Iodoindazoles
This protocol describes a general procedure for the C-3 iodination of substituted indazoles.
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Iodine (I₂) (1.1 equiv)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the substituted 1H-indazole in DMF, add potassium hydroxide and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of iodine in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
To Protect or Not to Protect? The N-H Conundrum
A critical consideration in the cross-coupling of 3-iodoindazoles is the presence of the N-H proton. This acidic proton can interfere with the catalytic cycle, leading to side reactions, catalyst inhibition, or undesired N-arylation/alkylation.[10] While some Suzuki-type vinylations have been successfully performed on unprotected 3-iodoindazoles, N-protection is generally recommended for many cross-coupling reactions, particularly for Sonogashira and Heck couplings, to ensure reproducibility and high yields.[10][11]
The choice of the protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.[12] The tert-butyloxycarbonyl (Boc) group is a common choice due to its straightforward introduction and facile removal under acidic conditions or even concomitantly during microwave-assisted Suzuki couplings.[13] Another frequently used protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is known to direct reactions to the N-2 position under certain conditions.[12]
Workflow for N-Protection Decision Making
Caption: Decision workflow for N-protection of 3-iodoindazoles.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between 3-iodoindazoles and various boronic acids or their esters.[5] This reaction is instrumental in the synthesis of 3-arylindazoles, a key pharmacophore in many drug candidates.[14]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Iodoindazoles
This protocol is adapted from a procedure for the coupling of 3-iodoindazoles with boronic acids under microwave irradiation, which can often lead to higher yields and shorter reaction times.[10][13]
Materials:
-
N-Protected or unprotected 3-iodoindazole (1.0 equiv)
-
Aryl or vinyl boronic acid or pinacol boronate ester (1.5-2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-6 mol%)
-
Sodium carbonate (Na₂CO₃) (2 M aqueous solution, 2.0 equiv)
-
1,4-Dioxane
Procedure:
-
To a microwave vial, add the 3-iodoindazole, the corresponding boronic acid or ester, Pd(PPh₃)₄, and the aqueous solution of Na₂CO₃.
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-160 °C for 20-40 minutes.[9][10]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 75-87 | [8] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | Good | [10] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good-Excellent | [8] |
The Heck Coupling: Vinylation of the Indazole Core
The Heck reaction provides a powerful method for the C-3 vinylation of 3-iodoindazoles, leading to the synthesis of 3-vinylindazoles which are valuable intermediates for the preparation of biologically active molecules such as 2-azatryptamines.[15][16]
Protocol: Heck Coupling of N-Protected 3-Iodoindazoles
N-protection is generally recommended for successful Heck couplings with 3-iodoindazoles to avoid potential Michael addition side reactions.[15]
Materials:
-
N-Protected 3-iodoindazole (e.g., N-Boc-3-iodoindazole) (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) or Triphenylphosphine (PPh₃) (10 mol%)
-
Diisopropylethylamine (DIPEA) or Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected 3-iodoindazole, Pd(OAc)₂, and the phosphine ligand.
-
Add DMF, followed by the base and the alkene.
-
Heat the reaction mixture to 100-125 °C and stir until the starting material is consumed (monitor by TLC).[10][15]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | DIPEA | DMF | 100 | [10] |
| Pd(OAc)₂ | PPh₃ | NaHCO₃ | DMF | 125 | [10] |
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, in this case, 3-iodoindazole.[17] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[18] The resulting 3-alkynylindazoles are versatile building blocks in medicinal chemistry.[11]
Catalytic Cycles of the Sonogashira Coupling
Caption: Interdependent catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of N-Protected 3-Iodoindazoles
As with the Heck reaction, N-protection is crucial for the success of the Sonogashira coupling of 3-iodoindazoles.[11]
Materials:
-
N-Protected 3-iodoindazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-protected 3-iodoindazole, PdCl₂(PPh₃)₂, and CuI.
-
Add the solvent (THF or DMF) and the amine base.
-
Add the terminal alkyne and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminoindazoles.[19][20][21][22] These compounds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.
Protocol: Buchwald-Hartwig Amination of 3-Iodoindazoles
Materials:
-
3-Iodoindazole (N-protected or unprotected, depending on the amine) (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (4-10 mol%)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄), Sodium tert-butoxide (NaOtBu)) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 3-iodoindazole, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete.
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality base or solvent, insufficient temperature, degraded coupling partner. | Use a fresh catalyst, ensure the base is anhydrous and finely powdered, use dry and deoxygenated solvents, increase the reaction temperature, use a fresh, high-purity coupling partner.[10] |
| De-iodination (Hydrodehalogenation) | Competing reductive pathway, choice of ligand and base. | Switch to a more sterically hindered ligand, use a weaker or different type of base.[10] |
| Poor Yields in Sonogashira/Heck | Interference from the indazole N-H proton. | Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[10] |
| Formation of Homocoupling Products | Inefficient cross-coupling, particularly in Suzuki and Sonogashira reactions. | Optimize the reaction stoichiometry, lower the catalyst loading, or add a phosphine ligand. |
Conclusion
The palladium-catalyzed cross-coupling reactions of 3-iodoindazoles represent a powerful and versatile toolkit for the synthesis of a diverse array of functionalized indazole derivatives. By understanding the nuances of each reaction type, carefully selecting the reaction conditions, and considering the strategic use of N-protection, researchers can efficiently construct complex molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of these transformative reactions.
References
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. youtube.com [youtube.com]
large-scale synthesis of 5-chloro-3-iodo-1H-indazole
An Application Note for the Large-Scale Synthesis of 5-chloro-3-iodo-1H-indazole
Abstract
This document provides a comprehensive guide for the , a critical building block in modern medicinal chemistry, most notably in the synthesis of tyrosine kinase inhibitors such as Axitinib. The protocol herein is designed for scalability, focusing on process safety, efficiency, and product purity. We detail a robust two-step synthetic strategy, beginning with the synthesis of 5-chloro-1H-indazole via a diazotization-cyclization pathway, followed by a regioselective iodination at the C3 position. This guide explains the causality behind experimental choices, provides detailed step-by-step protocols, and outlines critical safety and handling procedures necessary for industrial-scale production.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of numerous pharmacologically active molecules.[1][2] Its utility stems from the orthogonal reactivity of the chloro and iodo substituents, allowing for selective functionalization in subsequent cross-coupling reactions. The indazole scaffold itself is a privileged structure in drug discovery, appearing in a wide array of approved drugs.[1][2]
The synthetic approach detailed here is optimized for large-scale production and proceeds in two distinct stages:
-
Synthesis of 5-chloro-1H-indazole: This initial step involves the formation of the indazole core from a suitable aniline precursor. The chosen method is a variation of the Sandmeyer reaction, which is a reliable and well-understood transformation for creating aryl halides and related structures from diazonium salts.[3][4][5] This method is highly amenable to scale-up.
-
Regioselective Iodination: The second stage addresses the challenge of selectively introducing an iodine atom at the C3 position of the indazole ring. Direct iodination of the 5-chloro-1H-indazole intermediate is achieved under basic conditions, which activates the molecule for electrophilic substitution at the desired position.[6][7]
This document provides the necessary protocols, process parameters, safety information, and analytical controls to ensure a reproducible and safe synthesis.
Overall Synthetic Workflow
Caption: Overall workflow for the two-part synthesis of the target compound.
Part A: Large-Scale Synthesis of 5-chloro-1H-indazole
The synthesis of the indazole core is a foundational step. The protocol described below is based on the diazotization of 4-chloro-2-methylaniline. The low-temperature diazotization is critical to maintain the stability of the diazonium salt intermediate, which is then cyclized to form the indazole ring.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 4-Chloro-2-methylaniline | >98% Purity | Standard Chemical Supply | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Standard Chemical Supply | Diazotizing Agent |
| Hydrochloric Acid (HCl) | 37% (conc.) | Standard Chemical Supply | Acid catalyst and source of chloride ions |
| Tin(II) Chloride (SnCl₂) | Dihydrate, >98% | Standard Chemical Supply | Reducing agent for cyclization |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Standard Chemical Supply | For pH adjustment during workup |
| Toluene | Anhydrous | Standard Chemical Supply | Extraction Solvent |
| Deionized Water | N/A | In-house | Reaction and washing solvent |
| Equipment | Specification | N/A | N/A |
| Jacketed Glass Reactor | 50 L, with overhead stirrer, temp. probe | N/A | Ensure reactor is clean, dry, and inerted |
| Addition Funnel | 5 L, pressure-equalizing | N/A | For controlled addition of reagents |
| Filtration Apparatus | Buchner Funnel, Vacuum Flask | N/A | For isolating solid product |
Detailed Synthesis Protocol
Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood or appropriate production facility, with all necessary personal protective equipment (PPE).
-
Reactor Setup: Charge the 50 L reactor with concentrated hydrochloric acid (15 L) and deionized water (10 L). Begin stirring and cool the mixture to 0-5 °C using a chiller.
-
Aniline Addition: Slowly add 4-chloro-2-methylaniline (5.0 kg, 35.3 mol) to the cold acid solution. Maintain the temperature below 10 °C during the addition. A thick slurry of the aniline hydrochloride salt will form.
-
Diazotization: In a separate vessel, dissolve sodium nitrite (2.5 kg, 36.2 mol) in deionized water (5 L). Add this solution dropwise to the aniline slurry over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
QC Checkpoint 1: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test indicates completion).
-
Reductive Cyclization: In a separate large vessel, prepare a solution of tin(II) chloride dihydrate (16.0 kg, 70.9 mol) in concentrated hydrochloric acid (10 L). Cool this solution to 10 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 4 into the tin(II) chloride solution over 2-3 hours. Maintain the temperature below 20 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature overnight (approx. 12-16 hours) to ensure the cyclization is complete.
-
Isolation and Neutralization: Cool the reaction mixture to 10 °C. Slowly and carefully add a 50% (w/v) aqueous solution of sodium hydroxide to neutralize the excess acid until the pH reaches 8-9. This process is highly exothermic and requires efficient cooling. The product will precipitate as a solid.
-
Filtration and Washing: Filter the resulting slurry using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 10 L) until the filtrate is neutral.
-
Drying: Dry the solid product under vacuum at 50-60 °C until a constant weight is achieved.
-
Expected Outcome: Yield of 5-chloro-1H-indazole should be in the range of 70-80%, with a purity of >97% as determined by HPLC.
Part B: Large-Scale Regioselective Iodination
This step functionalizes the C3 position of the indazole ring. The mechanism involves the deprotonation of the N1-proton by a strong base, which increases the electron density of the heterocyclic ring, making the C3 position susceptible to electrophilic attack by iodine.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 5-chloro-1H-indazole | >97% Purity | From Part A | Starting Material |
| Potassium Hydroxide (KOH) | Flakes, 85% min. | Standard Chemical Supply | Base for deprotonation |
| Iodine (I₂) | Resublimed, >99.8% | Standard Chemical Supply | Iodinating Agent |
| Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supply | Reaction Solvent |
| Sodium Thiosulfate | Anhydrous | Standard Chemical Supply | Quenching agent for excess iodine |
| Isopropanol (IPA) | ACS Grade | Standard Chemical Supply | Recrystallization Solvent |
| Equipment | Specification | N/A | N/A |
| Jacketed Glass Reactor | 100 L | N/A | Ensure reactor is clean, dry, and inerted |
| Solid Charging Funnel | N/A | N/A | For safe addition of solids |
Detailed Synthesis Protocol
-
Reactor Setup: Charge the 100 L reactor with anhydrous dimethylformamide (50 L). Add 5-chloro-1H-indazole (4.0 kg, 26.2 mol) and stir until fully dissolved.
-
Base Addition: Carefully add potassium hydroxide flakes (3.0 kg, approx. 45.0 mol) to the solution in portions. An exotherm will be observed; maintain the temperature below 30 °C. Stir for 1 hour at room temperature.
-
Iodine Addition: In a separate vessel, dissolve iodine (7.3 kg, 28.8 mol) in DMF (15 L). Slowly add this iodine solution to the reactor over 2 hours. Maintain the temperature at 20-25 °C. The reaction mixture will turn dark brown/black.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by HPLC or TLC, checking for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing a stirred solution of 10% aqueous sodium thiosulfate (100 L). This will quench the excess iodine, and the dark color will fade. The product will precipitate as a solid.
-
Filtration and Washing: Filter the precipitated solid. Wash the cake extensively with deionized water (4 x 20 L) to remove DMF and inorganic salts.
-
Purification (Recrystallization): Transfer the crude, wet solid to a clean reactor. Add isopropanol (approx. 40 L) and heat to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 4 hours to maximize crystallization.
-
Final Isolation: Filter the recrystallized product, wash with a small amount of cold isopropanol, and dry under vacuum at 60 °C to a constant weight.
-
Expected Outcome: Yield of this compound should be 80-90%, with a purity of >99% by HPLC.[9]
Reaction Mechanism: C3 Iodination
Caption: Simplified mechanism for the base-mediated C3 iodination of indazole.
Safety, Handling, and Waste Management
General Precautions: All operations must be conducted in a controlled environment by personnel trained in handling hazardous chemicals. A comprehensive risk assessment should be performed before commencing any work.
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., nitrile or neoprene), a full-face shield and safety goggles, and a chemical-resistant apron or full-body suit.[10][11][12] An appropriate respirator should be used when handling volatile or dusty materials.[10][13]
-
Reagent Handling:
-
Iodine: Corrosive and toxic. Avoid inhalation of vapors. Handle in a well-ventilated area.[10] Reacts with water or steam to produce toxic fumes.[10]
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric Acid & Sodium Hydroxide: Highly corrosive. Always add acid/base to water, not the other way around. Neutralization is highly exothermic.
-
Dimethylformamide (DMF): Aprotic solvent. Readily absorbed through the skin. Known teratogen. Use in a closed system or with excellent ventilation.
-
-
Emergency Procedures:
-
Spills: For liquid spills, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal.[10][13] Do not use combustible materials. For solid spills, sweep up carefully to avoid generating dust.
-
Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[10][14] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[10]
-
-
Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations. Aqueous waste streams should be neutralized before disposal. Organic waste containing DMF should be collected separately for incineration.
Process Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Part A: Low Yield of Indazole | Incomplete diazotization. Decomposition of diazonium salt (temp. too high). Loss during neutralization/precipitation. | Ensure temperature is strictly controlled (<5 °C). Verify NaNO₂ stoichiometry. Optimize pH and cooling during precipitation. |
| Part B: Incomplete Iodination | Insufficient base (inactive KOH). Insufficient iodine. Reaction time too short. | Use fresh, high-purity KOH. Increase stoichiometry of KOH and/or I₂ slightly (e.g., 1.1 eq). Extend reaction time and monitor by HPLC. |
| Part B: Formation of Impurities | Over-iodination (di-iodo species). Reaction with residual starting materials. | Avoid excessive temperature during iodine addition. Ensure high purity of the 5-chloro-1H-indazole starting material. Optimize recrystallization. |
| Final Product Fails Purity Spec. | Inefficient purification. Trapped solvent (DMF/IPA). | Re-slurry the product in a non-solvent (e.g., water or heptane). Perform a second recrystallization. Increase drying time/temperature under vacuum. |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound | 351456-45-6 | INDOFINE Chemical Company [indofinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. samratpharmachem.com [samratpharmachem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
The Strategic Application of 5-Chloro-3-Iodo-1H-Indazole in Fragment-Based Drug Discovery: A Guide for Researchers
Authored by: A Senior Application Scientist
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments, despite their typically weak binding affinities (in the high micromolar to millimolar range), offer a more efficient exploration of chemical space and provide high-quality starting points for optimization.[2][1][3] Within the vast arsenal of fragments available to medicinal chemists, 5-chloro-3-iodo-1H-indazole stands out as a particularly strategic choice. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile fragment in FBDD campaigns.
The Rationale: Why this compound?
The strategic advantage of this compound lies in the synergistic combination of its three key structural features: the indazole scaffold, and the chloro and iodo substituents.
-
The Indazole Scaffold: A Privileged Core The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved drugs.[4][5][6][7][8] Its bicyclic, aromatic nature provides a rigid framework that can be readily functionalized, and it is known to participate in various non-covalent interactions with protein targets, including hydrogen bonding and π-stacking.[4][9] The presence of two nitrogen atoms in the pyrazole ring offers multiple points for hydrogen bond donation and acceptance, making it an excellent anchor for binding to protein active sites.
-
Dual Halogenation: Orthogonal Probes for Halogen Bonding The most compelling feature of this fragment is the presence of two different halogen atoms, chlorine and iodine, at distinct positions. This dual halogenation provides unique opportunities for exploring halogen bonding, a non-covalent interaction where a halogen atom acts as a Lewis acid to interact with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein).[10][11][12][13]
-
Iodine: The iodine at the 3-position is a strong halogen bond donor due to its large size, high polarizability, and the resulting prominent σ-hole (a region of positive electrostatic potential on the halogen atom).[11][14] This makes it an excellent probe for identifying and engaging with halogen bond acceptors in the target's binding site.
-
Chlorine: The chlorine at the 5-position is a weaker halogen bond donor compared to iodine but can still participate in meaningful interactions.[11] The presence of both a strong (iodo) and a weaker (chloro) halogen bond donor on the same fragment allows for a more nuanced exploration of the target's binding landscape.
-
This dual-halogen setup is particularly advantageous for unambiguous identification in X-ray crystallography due to the distinct electron densities of chlorine and iodine.[2]
Physicochemical Properties of this compound
For a fragment to be effective in an FBDD campaign, it should adhere to the "Rule of Three," which dictates a molecular weight ≤ 300 Da, a LogP ≤ 3, and no more than 3 hydrogen bond donors and acceptors each.[15] this compound fits well within these parameters, making it an ideal starting point for fragment screening.
| Property | Value | Significance in FBDD |
| Molecular Weight | 292.46 g/mol | Compliant with the "Rule of Three," ensuring it is small and simple.[15] |
| cLogP (calculated) | ~2.8 | Within the "Rule of Three" limit, suggesting good solubility and permeability.[15] |
| Hydrogen Bond Donors | 1 (N-H) | Provides a key interaction point with the target protein. |
| Hydrogen Bond Acceptors | 1 (N) | Offers another potential interaction site. |
| Heavy Atom Count | 11 | Low complexity allows for a more efficient exploration of chemical space.[3] |
Experimental Protocols for Fragment Screening
Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[3][16][17] The following are detailed protocols for screening this compound using three common FBDD methods.
X-Ray Crystallography
X-ray crystallography is a powerful technique in FBDD as it provides a high-resolution, three-dimensional view of the fragment bound to the target protein, revealing the precise binding mode and key interactions.[18][19][20][21][22][23]
Protocol for Crystallographic Fragment Screening:
-
Crystal Preparation: Grow high-quality crystals of the target protein that are robust and diffract to a high resolution (<2.5 Å).
-
Fragment Soaking:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Introduce the fragment into the crystal's mother liquor at a concentration typically ranging from 10-50 mM. The final DMSO concentration should be kept below a level that degrades crystal quality (typically <10%).
-
Allow the crystals to soak for a defined period, ranging from a few hours to overnight.
-
-
Cryo-protection and Data Collection:
-
Transfer the soaked crystal to a cryo-protectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Data Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using a ligand-free structure of the protein.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The high electron densities of the iodine and chlorine atoms will facilitate its identification.
-
Refine the structure with the bound fragment to determine its precise orientation and interactions with the protein.
-
Causality Behind Experimental Choices: The use of a high concentration of the fragment is necessary to drive the binding equilibrium towards the complex state, given its low affinity. The distinct electron densities of the halogen atoms make crystallographic identification more straightforward compared to non-halogenated fragments.[2]
Diagram: Workflow for Crystallographic Fragment Screening
Caption: A streamlined workflow for identifying fragment hits using X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another highly reliable method for fragment screening, capable of detecting weak binding events in solution.[24][25][26][27][28] Both ligand-observed and protein-observed NMR experiments can be employed.
Protocol for Protein-Observed ¹H-¹⁵N HSQC Screening:
-
Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer.
-
Initial Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Addition:
-
Add a small aliquot of a concentrated stock solution of this compound to the protein sample. Typical fragment concentrations are in the range of 100 µM to 1 mM.
-
Ensure the final solvent concentration (e.g., DMSO) is identical to the reference sample.
-
-
Data Acquisition: Record a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis:
-
Overlay the two spectra and look for chemical shift perturbations (CSPs) of the protein's amide resonances.
-
Significant CSPs for specific residues indicate that the fragment is binding at or near those residues.
-
The magnitude of the CSPs can be used to estimate the binding affinity (Kd).
-
Causality Behind Experimental Choices: Protein-observed NMR provides direct information about which parts of the protein are affected by fragment binding.[27] This is invaluable for confirming that the fragment binds to the site of interest and for guiding subsequent optimization efforts.
Diagram: Unique Halogen Bonding Potential
Caption: Illustrating the dual halogen bonding capabilities of the fragment.
Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free biophysical technique that can be used for primary screening of fragment libraries.[17][29][30][31][32] It measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.
Protocol for SPR-Based Fragment Screening:
-
Chip Preparation: Immobilize the purified target protein onto a suitable SPR sensor chip.
-
System Priming: Prime the SPR system with running buffer, which should be optimized for pH and ionic strength to minimize non-specific binding.
-
Fragment Injection:
-
Prepare a dilution series of this compound in the running buffer.
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Include buffer-only injections for double referencing.
-
-
Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams for each fragment concentration.
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference surface and buffer injection responses.
-
Fit the steady-state responses to a 1:1 binding model to determine the dissociation constant (Kd).
-
Validate hits using orthogonal methods to eliminate false positives.[29]
-
Causality Behind Experimental Choices: SPR offers the advantage of providing both affinity (Kd) and kinetic (kon, koff) data, which can be valuable for prioritizing fragments.[29] The real-time nature of the assay also allows for rapid screening of multiple fragments.
Computational Workflows
Computational methods are an integral part of modern FBDD, used for both virtual screening and guiding hit-to-lead optimization.[16][18][33][34][35]
Protocol for Virtual Screening and Docking:
-
Target Preparation: Prepare the 3D structure of the target protein, ensuring correct protonation states and tautomers of key residues in the binding site.
-
Fragment Library Preparation: Prepare a 3D conformer library of fragments, including this compound.
-
Virtual Screening (Docking):
-
Define the binding site on the target protein.
-
Use a docking program that accurately models halogen bonding to dock the fragment library into the defined binding site.
-
Score the docked poses based on their predicted binding affinity and interactions.
-
-
Pose Analysis:
-
Visually inspect the top-scoring poses of this compound.
-
Pay close attention to poses that form favorable halogen bonds with the iodine or chlorine atoms, as well as hydrogen bonds involving the indazole scaffold.
-
Use this information to prioritize fragments for experimental screening.
-
Causality Behind Experimental Choices: Virtual screening can help to enrich the experimental screening library with fragments that are more likely to bind to the target, thereby increasing the hit rate.[18] Using a docking program that is specifically parameterized for halogen bonding is crucial for accurately predicting the binding mode of this fragment.[10]
Hit-to-Lead Optimization Strategies
Once this compound has been identified and validated as a hit, the next step is to optimize its potency and drug-like properties.[36][37][38] There are three main strategies for evolving a fragment hit into a lead compound.[19][39]
-
Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein.[19][39] For this compound, this could involve derivatizing the N-H position of the indazole ring to extend into a nearby pocket.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be connected with a chemical linker to create a single, more potent molecule.[19][39]
-
Fragment Merging: If two fragments bind in an overlapping fashion, their key features can be combined into a single, novel molecule that incorporates the binding interactions of both original fragments.[19][39]
Diagram: Hit-to-Lead Optimization Strategies
Caption: Three primary strategies for evolving a fragment hit into a lead compound.
Conclusion
This compound is a highly valuable tool in the fragment-based drug discovery toolkit. Its privileged indazole scaffold provides a solid anchor for binding, while its dual chloro and iodo substituents offer unique and powerful probes for exploring halogen bonding interactions within a target's active site. By employing the sensitive biophysical and computational techniques outlined in these application notes, researchers can effectively leverage the strategic advantages of this fragment to identify and optimize novel lead compounds for a wide range of biological targets. The detailed structural information gained from screening this fragment can accelerate the hit-to-lead process, ultimately contributing to the development of new and effective therapeutics.
References
- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. longdom.org [longdom.org]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. selvita.com [selvita.com]
- 21. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 22. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 32. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 33. Computational techniques in fragment based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Using computational techniques in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
- 37. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 38. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 39. lifechemicals.com [lifechemicals.com]
Synthetic Routes to 3-Aryl-5-Chloro-1H-Indazoles: An Application Note and Protocol Guide
Introduction: The Significance of the 3-Aryl-5-Chloro-1H-Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry and drug discovery, recognized for its presence in a multitude of biologically active compounds.[1] The introduction of an aryl group at the 3-position and a chlorine atom at the 5-position of the indazole ring system gives rise to the 3-aryl-5-chloro-1H-indazole motif, a substructure integral to a variety of targeted therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent kinase inhibition, anticancer properties, and anti-inflammatory effects.[1][2] The specific substitution pattern of this scaffold allows for fine-tuning of its physicochemical properties and biological activity, making it a focal point for lead optimization in drug development programs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies to access 3-aryl-5-chloro-1H-indazoles. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to rationalize experimental choices. Detailed, step-by-step protocols for key synthetic methodologies are provided to ensure reproducibility and success in the laboratory.
Strategic Approaches to the Synthesis of 3-Aryl-5-Chloro-1H-Indazoles
The construction of the 3-aryl-5-chloro-1H-indazole scaffold can be broadly categorized into two main strategies:
-
Direct C-H Arylation: This modern approach involves the direct functionalization of the C3-H bond of a pre-formed 5-chloro-1H-indazole core. This is an atom-economical strategy that avoids the pre-functionalization of the indazole ring.
-
Cross-Coupling Reactions: These well-established methods typically involve the coupling of a 3-halo-5-chloro-1H-indazole with an appropriate aryl partner, most commonly via a Suzuki-Miyaura reaction.
-
Cyclization Strategies: This classical approach involves the construction of the indazole ring from acyclic precursors already bearing the desired aryl and chloro substituents.
This guide will focus on the first two strategies, which offer greater flexibility and are more commonly employed in contemporary synthetic chemistry.
Method 1: Direct C-H Arylation of 5-Chloro-1H-Indazole
Direct C-H arylation has emerged as a powerful tool for the efficient synthesis of biaryl compounds.[3] For the synthesis of 3-aryl-5-chloro-1H-indazoles, this method offers a direct and convergent route, starting from the readily available 5-chloro-1H-indazole. Palladium catalysis is the most common approach for this transformation.[4][5][6]
Mechanistic Rationale
The palladium-catalyzed direct C-H arylation of indazoles is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The key steps involve:
-
Coordination: The palladium catalyst coordinates to the N2 atom of the indazole.
-
C-H Activation: The palladium center then activates the C3-H bond, leading to a cyclometalated intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the palladium center.
-
Reductive Elimination: The aryl group and the indazole moiety are reductively eliminated, forming the C-C bond and regenerating the active palladium catalyst.
The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often employed to promote the desired reactivity and selectivity.[4][6]
Caption: Proposed catalytic cycle for direct C-H arylation.
Experimental Protocol: Direct C-H Arylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Chloro-1H-indazole
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube, add 5-chloro-1H-indazole (1.0 equiv), aryl halide (1.5 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and 1,10-phenanthroline (0.10 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Data Summary Table: Direct C-H Arylation
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 5 | Cs₂CO₃ | Toluene | 140 | 24 | 75-85 |
| 2 | 4-Bromoanisole | 5 | K₂CO₃ | DMA | 150 | 18 | 60-70 |
| 3 | 1-Iodo-3-fluorobenzene | 10 | Cs₂CO₃ | Toluene | 140 | 24 | 70-80 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7][8] For the synthesis of 3-aryl-5-chloro-1H-indazoles, this typically involves the reaction of a 3-iodo-5-chloro-1H-indazole with an arylboronic acid or its ester derivative.[9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:[8][10]
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the 3-iodo-5-chloro-1H-indazole, forming a palladium(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium(II) center are reductively eliminated, forming the desired 3-aryl-5-chloro-1H-indazole and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.
Materials:
-
3-Iodo-5-chloro-1H-indazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask, dissolve 3-iodo-5-chloro-1H-indazole (1.0 equiv) and the arylboronic acid (1.2 equiv) in the chosen solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the base (2.0-3.0 equiv) to the mixture.
-
Degas the solution by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 equiv) under a stream of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Summary Table: Suzuki-Miyaura Cross-Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 85 | 12 | 70-80 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Conclusion
The synthesis of 3-aryl-5-chloro-1H-indazoles is a critical endeavor in the field of medicinal chemistry. This application note has detailed two robust and versatile strategies: direct C-H arylation and Suzuki-Miyaura cross-coupling. The choice of method will depend on the availability of starting materials, desired substrate scope, and scalability. The provided protocols and mechanistic insights serve as a valuable resource for chemists engaged in the synthesis of this important class of molecules. Careful optimization of reaction conditions is paramount to achieving high yields and purity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Microwave-Assisted Synthesis of 5-Chloro-3-iodo-1H-Indazole: A Rapid and Efficient Protocol for a Key Medicinal Chemistry Building Block
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] The functionalization of the indazole ring is crucial for developing new molecular entities, with 3-iodoindazoles serving as exceptionally versatile intermediates for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[3] This application note provides a detailed, field-proven protocol for the synthesis of 5-chloro-3-iodo-1H-indazole, leveraging the efficiency and speed of microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic rationale behind the reaction, present a step-by-step experimental workflow, and discuss the significant advantages of this approach over conventional heating methods.
Part 1: Principles and Mechanistic Insights
The synthesis of 3-iodoindazoles from an indazole core is a classic example of an electrophilic aromatic substitution reaction. The indazole ring system, while aromatic, exhibits varied reactivity at its different positions. The C-3 position is particularly susceptible to electrophilic attack due to its electron-rich nature, which is further enhanced under basic conditions.
Causality of Experimental Choices:
-
Choice of Reagents : The reaction employs 5-chloro-1H-indazole as the substrate, molecular iodine (I₂) as the electrophile, and potassium hydroxide (KOH) as the base.[4] The chlorine atom at the C-5 position is a common feature in many bioactive molecules and remains inert under these reaction conditions. KOH plays a crucial dual role: it deprotonates the N-H proton of the pyrazole ring, forming a highly nucleophilic indazolide anion. This anion significantly increases the electron density of the heterocyclic system, activating it towards the electrophilic attack by iodine.[3][5]
-
Solvent Selection : A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the reagents and efficiently absorbs microwave energy, facilitating rapid and uniform heating of the reaction mixture.[3][6]
-
Microwave Irradiation : Conventional heating methods transfer energy slowly and non-uniformly via conduction and convection, which can lead to localized overheating, longer reaction times, and the formation of impurities.[7] Microwave-assisted synthesis, however, utilizes dielectric heating. Polar molecules, such as DMF and the indazolide intermediate, align with the oscillating electric field of the microwaves, generating heat rapidly and homogeneously throughout the bulk of the solution.[6][8] This results in a dramatic reduction in reaction time, often from hours to minutes, and frequently leads to cleaner reactions with higher yields.[9]
.dot
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-chloro-3-iodo-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-chloro-3-iodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block. As a bifunctional heteroaryl halide, this compound offers a valuable scaffold for creating complex molecules, but its successful application hinges on precise control of reaction parameters to ensure high yield and chemoselectivity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and extensive field experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, reproducible results.
Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.
Q1: My reaction has stalled, resulting in low or no yield of the desired product. What are the primary causes and how can I fix this?
Low conversion is a frequent problem in cross-coupling reactions and can stem from several sources. A systematic approach to diagnosis is crucial.
Potential Cause & Recommended Solution
-
Inactive or Degraded Palladium Catalyst: The active Pd(0) species is susceptible to oxidation. Pd(II) precatalysts require reduction in situ, which can sometimes be inefficient.[1]
-
Solution: Use a fresh batch of catalyst. For air-sensitive Pd(0) catalysts like Pd(PPh₃)₄, ensure it is handled under a strict inert atmosphere. Consider using air-stable Pd(II) precatalysts, especially those with bulky, electron-rich phosphine ligands (see Table 1) that promote the formation of the active catalytic species.[2][3] A good practice is to test your catalyst on a simple, reliable reaction (e.g., bromobenzene with phenylboronic acid) to confirm its activity.[2]
-
-
Inefficient Base or Poor Solubility: The base is critical for activating the boronic acid to facilitate transmetalation.[4] If the base is weak, not sufficiently soluble, or hydrated, the reaction will be sluggish.
-
Solution: Use an appropriate base (see Table 2). Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.[4] Ensure the base is finely powdered and, if necessary, dried before use (e.g., by heating K₂CO₃).[5] The addition of water as a co-solvent (e.g., in dioxane/water mixtures) can significantly improve the solubility and efficacy of inorganic bases.[6]
-
-
Inadequate Degassing: Oxygen in the reaction mixture can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the unwanted homocoupling of the boronic acid.[1][7]
-
Solution: Implement a rigorous degassing protocol. Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes is a common method.[5] For more stringent requirements, perform several freeze-pump-thaw cycles. Ensure the reaction is maintained under a positive pressure of inert gas throughout.
-
-
Suboptimal Reaction Temperature: While the C-I bond is highly reactive, oxidative addition is still the rate-limiting step and requires sufficient thermal energy.
-
Solution: If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increase it in increments to 100-110 °C, monitoring by TLC or LC-MS for product formation and potential decomposition.[4][5] Microwave irradiation can also be a powerful tool for rapidly achieving higher temperatures and accelerating the reaction.[8]
-
Q2: I'm observing significant side products, primarily homocoupling of my boronic acid and dehalogenation of the starting material. How can I suppress these pathways?
Side product formation compromises yield and complicates purification. These reactions compete with the desired cross-coupling pathway.
Side Reaction & Mitigation Strategy
-
Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from two boronic acid molecules, is primarily promoted by the presence of oxygen.[7]
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. It is often exacerbated by excess water, strong bases, or high temperatures.[1]
-
Mitigation: Use anhydrous solvents where possible, although a small amount of water is often necessary for the base to function.[6] Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to this side reaction.[7] If the problem persists, screen milder bases (e.g., K₃PO₄ instead of NaOH) or lower the reaction temperature.[9]
-
-
Dehalogenation: This is the reduction of the C-I bond to a C-H bond on the indazole ring. It can occur as a competing pathway, sometimes facilitated by the palladium catalyst.
-
Mitigation: This side reaction is often substrate and catalyst-dependent. Optimizing the ligand can help; sometimes a less electron-rich ligand can disfavor this pathway. Also, avoid excessively long reaction times or high temperatures after the starting material has been consumed.[7]
-
Q3: My product mixture contains the desired C-I coupled product and a di-coupled product from reaction at the C-Cl position. How do I improve chemoselectivity?
Achieving selective coupling at the C-3 iodine is the primary strategic challenge when using this substrate.
Controlling Chemoselectivity
-
Exploit Reactivity Differences: The reactivity of aryl halides in the oxidative addition step follows the order: I > Br > OTf >> Cl.[4][7] The C-I bond is substantially more reactive than the C-Cl bond, making selective coupling feasible.
-
Strategy: Use the mildest conditions possible that still afford a reasonable reaction rate for the C-I coupling. This typically involves:
-
Lowering Temperature: Operate at the lowest temperature that allows for efficient C-I coupling (e.g., start at 80 °C). Higher temperatures are more likely to overcome the activation barrier for C-Cl insertion.
-
Catalyst Choice: While highly active Buchwald-type ligands are excellent for challenging couplings, they may be too reactive here, leading to a loss of selectivity. A standard catalyst like Pd(dppf)Cl₂ often provides a good balance of reactivity and selectivity for this type of transformation.[10][11]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess may drive the reaction towards double coupling once the initial C-I coupling is complete.
-
-
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive for Suzuki coupling? A1: The C-3 position bearing the iodine atom is significantly more reactive. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making it much more susceptible to oxidative addition by the Pd(0) catalyst, which is the first and often rate-determining step of the catalytic cycle.[7]
Q2: What is a reliable set of starting conditions for a screening reaction? A2: A robust starting point for optimization would be:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl or heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v)
-
Temperature: 90-100 °C
-
Atmosphere: Argon or Nitrogen These conditions have been shown to be effective for a range of Suzuki couplings involving halogenated N-heterocycles.[10][12]
Q3: Is N-protection of the indazole required for this reaction? A3: Not always. Many Suzuki couplings on the indazole core can proceed successfully without protection on the N-H group.[8] The acidic proton can sometimes interfere with the reaction, but often the choice of base and solvent system is sufficient to achieve good results. However, if you are experiencing issues with side reactions or low yields that cannot be resolved by other means, N-protection (e.g., with a Boc or SEM group) is a viable strategy to investigate.[11]
Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal. Taking small aliquots from the reaction mixture over time will allow you to track the consumption of starting material and the formation of the product. For detailed mechanistic studies or real-time monitoring, techniques like in-situ NMR spectroscopy can be employed.[13]
Data & Diagrams
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle, which is fundamental to understanding the reaction mechanism and troubleshooting issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
Technical Support Center: Synthesis and Purification of 3-Iodoindazole
Welcome to the Technical Support Center for the synthesis of 3-iodoindazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide troubleshooting advice in a direct Q&A format, and offer detailed protocols to help you navigate the complexities of synthesizing and purifying this important heterocyclic building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of 3-iodoindazole resulted in a mixture of products with very similar TLC spots. What are the likely impurities and why do they form?
A: This is a very common issue, primarily arising from the lack of complete regioselectivity in the iodination of the indazole ring. The most probable byproducts in your mixture are:
-
Unreacted Starting Material (Indazole): Incomplete reaction is a frequent cause of contamination.
-
Regioisomers: Direct electrophilic iodination of the indazole core can lead to substitution at various positions on the benzene ring, resulting in a mixture of 5-iodo-, 6-iodo-, and 7-iodoindazole isomers alongside your desired 3-iodoindazole.[1][2] The electronic properties of the indazole ring system influence the distribution of these isomers.
-
Di-iodinated Products: Under harsh or prolonged reaction conditions, or with an excess of the iodinating agent, over-iodination can occur, leading to the formation of di-iodo-indazole species.[2]
The formation of these byproducts is a direct consequence of the reaction mechanism. Electrophilic substitution on the indazole ring is competitive across several positions, and controlling the reaction to favor substitution solely at the C3 position can be challenging.
Q2: I'm using a Sandmeyer reaction starting from 3-aminoindazole. What are the potential pitfalls and byproducts associated with this route?
A: The Sandmeyer reaction, which involves the diazotization of an amine followed by displacement with a nucleophile (in this case, iodide), is a powerful method for introducing iodine.[3][4] However, it is a sensitive multi-step process with its own set of potential byproducts:
-
Incomplete Diazotization: If the diazotization of 3-aminoindazole is not complete, you will have residual starting material in your reaction mixture.[5] This is often due to improper temperature control (reactions are typically run at 0-5 °C) or incorrect stoichiometry of nitrous acid.
-
Phenol Byproducts: The diazonium salt intermediate is susceptible to reaction with water, especially if the reaction temperature is allowed to rise, which can lead to the formation of 3-hydroxyindazole (indazol-3-ol).[3]
-
Azo Coupling Products: Diazonium salts are electrophilic and can react with electron-rich aromatic compounds.[6] If your starting 3-aminoindazole is not fully converted to the diazonium salt, the salt can couple with the remaining free amine to form colored azo dye impurities.[6]
-
De-amination Product (Indazole): The diazonium group can be replaced by a hydrogen atom, particularly in the presence of reducing agents, leading back to the parent indazole.
To mitigate these issues, it is crucial to maintain low temperatures throughout the diazotization and subsequent displacement, ensure the slow addition of reagents, and use a fresh source of sodium nitrite.
Q3: My crude 3-iodoindazole is a dark, oily solid. How can I effectively purify it to obtain a clean, crystalline product?
A: A dark, oily crude product suggests the presence of multiple impurities, including some of the colored azo compounds mentioned previously if you've used a Sandmeyer route. The two most effective methods for purifying 3-iodoindazole are column chromatography and recrystallization.
-
Column Chromatography: This is often the most reliable method for separating closely related isomers and removing a wide range of impurities.[2] A silica gel column is typically used with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane.
-
Recrystallization: If your main impurities are residual starting materials or byproducts with significantly different solubility profiles, recrystallization can be a highly effective and scalable purification technique.[7][8][9] The key is to find a suitable solvent or solvent system where 3-iodoindazole is soluble at high temperatures but sparingly soluble at room or lower temperatures.
Often, a combination of these techniques is most effective. A preliminary purification by column chromatography can be followed by recrystallization to obtain a highly pure, crystalline product.
Byproduct Summary
| Byproduct Name | Formation Pathway | Key Differentiating Features | Recommended Removal Method |
| Indazole (Starting Material) | Incomplete reaction | Lower molecular weight, different polarity | Column Chromatography, Recrystallization |
| Regioisomeric Iodoindazoles | Lack of regioselectivity in iodination | Very similar polarity, distinct NMR spectra | Column Chromatography (often requires careful optimization), Preparative HPLC for high purity |
| Di-iodoindazoles | Over-iodination | Higher molecular weight, lower polarity | Column Chromatography |
| 3-Hydroxyindazole | Reaction of diazonium salt with water | Higher polarity, presence of -OH group | Column Chromatography |
| Azo Compounds | Coupling of diazonium salt with unreacted amine | Often intensely colored | Column Chromatography |
Reaction and Byproduct Formation Pathway
The following diagram illustrates the common synthetic routes to 3-iodoindazole and the points at which major byproducts can form.
Caption: Synthetic pathways to 3-iodoindazole and common byproduct formation.
Detailed Experimental Protocols
Protocol 1: Purification of 3-Iodoindazole by Column Chromatography
This protocol is designed for the purification of a crude reaction mixture containing 3-iodoindazole and various byproducts.
Workflow Diagram:
Caption: Step-by-step workflow for column chromatography purification.
Methodology:
-
Solvent System Selection: Begin by determining an optimal solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. The ideal system will show good separation between the desired product spot (3-iodoindazole) and impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pour the slurry into the chromatography column and allow it to pack evenly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 3-iodoindazole in a minimal amount of a strong solvent like dichloromethane (DCM). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This dry-loading method generally results in better separation. Alternatively, for small scales, the dissolved sample can be carefully loaded directly onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions that contain the pure 3-iodoindazole (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification of 3-Iodoindazole by Recrystallization
This protocol is suitable when the crude product is mostly the desired compound with minor impurities that have different solubility properties.
Methodology:
-
Solvent Selection: The choice of solvent is critical.[7][10] The ideal solvent should dissolve 3-iodoindazole poorly at room temperature but well at its boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water or hexane/ethyl acetate) to find a suitable one.
-
Dissolution: Place the crude 3-iodoindazole in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[8]
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
By carefully selecting the synthetic route and employing these robust purification protocols, researchers can consistently obtain high-purity 3-iodoindazole for their downstream applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Home Page [chem.ualberta.ca]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. Tips & Tricks [chem.rochester.edu]
stability issues of 5-chloro-3-iodo-1H-indazole in solution
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-chloro-3-iodo-1H-indazole. As Senior Application Scientists, we have compiled this resource to address potential stability issues you may encounter when handling this compound in solution. Our goal is to provide both preventative guidance and troubleshooting strategies rooted in established chemical principles to ensure the integrity of your experiments.
Indazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The specific compound, this compound, is a valuable building block, often used in cross-coupling reactions where the iodine atom serves as a versatile synthetic handle.[4] However, the very reactivity that makes the carbon-iodine bond useful also renders it a potential point of instability under certain experimental conditions.
This guide is structured as a series of questions and answers to directly address the most probable challenges.
Troubleshooting Guide & FAQs
Section 1: Core Stability Concerns & Degradation
Question: I am seeing an unexpected byproduct in my reaction or assay, with a mass that is 126 Da lower than my starting material. What could be happening?
Answer: The most likely cause is the cleavage of the carbon-iodine bond, resulting in the formation of 5-chloro-1H-indazole. This process, known as de-iodination or dehalogenation, is a common degradation pathway for iodo-substituted aromatic and heteroaromatic compounds. The mass difference of ~126 Da corresponds to the mass of an iodine atom minus a hydrogen atom.
Several factors can promote this degradation:
-
Presence of Reducing Agents: Even mild reducing agents in your media or reaction mixture can facilitate reductive de-iodination.
-
Trace Metal Contamination: Transition metals (e.g., Palladium, Copper, Nickel, Iron) can catalyze the cleavage of the C-I bond, even at trace levels. Ensure all glassware is scrupulously clean.
-
Photodegradation: The C-I bond is susceptible to cleavage upon exposure to light, particularly UV wavelengths.[5][6]
-
Radical Initiators: Reagents that can initiate radical reactions (like AIBN, or even autoxidation of solvents like THF) can lead to de-iodination.
Below is a systematic workflow to diagnose and address potential degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Question: How can I prevent the degradation of this compound in my stock solutions?
Answer: Proper preparation and storage of stock solutions are critical. Given the compound's structure, we recommend the following precautions based on established principles of chemical stability.[7][8]
-
Solvent Selection: Use high-purity, anhydrous, aprotic solvents such as DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in photochemical reactions.
-
Protect from Light: The indazole ring system can absorb UV light, and the C-I bond is photosensitive.[6][9] Always store solutions in amber glass vials or wrap clear vials in aluminum foil. Prepare solutions under subdued, yellow, or red light.
-
Inert Atmosphere: For maximum stability, especially if the solution will be stored for an extended period, degas the solvent with argon or nitrogen before dissolving the compound. This minimizes oxidative degradation pathways.[10]
-
Storage Temperature: Store stock solutions at -20°C or -80°C. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Avoid Contaminants: Do not introduce metal spatulas into the stock bottle. Use clean polypropylene or glass tips to handle the solid.
Section 2: Environmental Factors (Light, pH, Temperature)
Question: What is the optimal pH range for working with this compound in aqueous buffers?
Answer: While specific data for this compound is not publicly available, the stability of N-heterocyclic compounds is often pH-dependent.[7][8][11] Extreme pH values should be avoided.
-
Acidic Conditions (pH < 4): Strong acids may promote hydrolysis or other degradation pathways, though the indazole ring itself is relatively stable.
-
Basic Conditions (pH > 9): Strong bases can deprotonate the indazole N-H proton. The resulting indazolide anion may have altered stability and reactivity, potentially being more susceptible to oxidation.
Recommendation: For aqueous-based assays, it is advisable to work in a buffered system within a pH range of 5 to 8 . Always prepare fresh solutions in aqueous buffers for immediate use and avoid long-term storage.
Question: My experiment requires heating. How stable is the compound to heat?
Answer: Thermal stability is generally good in solid form. However, in solution, elevated temperatures will accelerate any underlying degradation processes, including de-iodination and solvent-mediated decomposition. The supplier recommends storing the solid in a cool, dry place.[12] Thermal decomposition can lead to the release of irritating gases.[13]
Recommendation:
-
Minimize the duration and temperature of heating.
-
If heating is necessary, perform it under an inert atmosphere (N₂ or Ar).
-
Always run a control experiment where the compound is heated in the same solvent system to assess its stability under your specific conditions.
Section 3: Analytical & Experimental Protocols
Question: How can I set up a simple experiment to test the stability of this compound in my specific buffer or solvent?
Answer: You can perform a forced degradation study, which is a standard practice in pharmaceutical development to identify potential stability issues.[14][15] This protocol will help you validate the stability of the compound under your unique experimental conditions.
This protocol uses HPLC as the primary analytical technique due to its ability to separate and quantify the parent compound from its potential degradants.[16]
Objective: To determine the stability of this compound in a chosen solvent/buffer over a specific time period and under relevant conditions (e.g., light exposure, temperature).
Materials:
-
This compound
-
Your chosen solvent or buffer system (e.g., DMSO, PBS pH 7.4)
-
HPLC system with a UV detector (detection at ~254 nm or 280 nm)
-
C18 reverse-phase HPLC column
-
Amber and clear HPLC vials
-
Mobile phases (e.g., Acetonitrile and Water with 0.1% formic acid or TFA)
Procedure:
-
Stock Solution Preparation: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO). This is your T=0 Standard .
-
Sample Preparation: Dilute the stock solution to your final experimental concentration (e.g., 10 µM) in your chosen test solvent/buffer.
-
Condition Setup: Aliquot the diluted sample into several vials for each condition to be tested:
-
Control: Store in an amber vial at -20°C.
-
Room Temp / Dark: Store in an amber vial at room temperature.
-
Room Temp / Light: Store in a clear vial on a lab bench exposed to ambient light.
-
Elevated Temp: Store in an amber vial at your experimental temperature (e.g., 37°C or 50°C).
-
-
Time Points: Analyze the samples at various time points (e.g., T=0, 2h, 4h, 8h, 24h).
-
HPLC Analysis:
-
Inject equal volumes of each sample onto the HPLC system.
-
Run a gradient method (e.g., 5-95% Acetonitrile/Water over 15 minutes) to ensure separation of the parent peak from any new peaks.
-
Record the peak area of the parent compound (this compound) and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 Standard.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Monitor the growth of new peaks. If a peak corresponding to 5-chloro-1H-indazole appears, this confirms de-iodination.
-
The results can be summarized in a table for easy comparison.
| Condition | Time (h) | % Parent Compound Remaining | Area of Degradant Peak (mAU*s) |
| Control (-20°C, Dark) | 24 | 99.8% | < LOD |
| RT, Dark | 24 | 98.5% | 1,500 |
| RT, Light | 24 | 85.2% | 15,300 |
| 50°C, Dark | 24 | 91.0% | 9,100 |
LOD: Limit of Detection
This self-validating protocol provides clear, quantitative data on the compound's stability under your specific experimental conditions.
The primary anticipated degradation pathway is de-iodination.
Caption: Anticipated de-iodination degradation pathway.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 351456-45-6 | INDOFINE Chemical Company [indofinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. ijsdr.org [ijsdr.org]
- 15. kinampark.com [kinampark.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Kinase Assays with Indazole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for kinase assays involving indazole-based inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors like axitinib and pazopanib.[1][2] However, their unique chemical properties and mechanism of action can present specific challenges in biochemical and cellular assays. This resource is designed to help you navigate these complexities, ensuring the accuracy and reproducibility of your experimental data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your kinase assays in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My indazole inhibitor shows high potency in cellular assays but weak or no activity in my biochemical (in vitro) kinase assay. What's going on?
This is a frequently observed discrepancy that can stem from several factors related to the specific conditions of your in vitro assay versus the cellular environment.[3][4]
Potential Cause & Explanation
-
High ATP Concentration in Biochemical Assays: Most indazole-based kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP on the kinase.[5][6] Biochemical assays are often performed at high, sometimes saturating, ATP concentrations to achieve robust enzyme kinetics.[7] Intracellular ATP levels, while still high (typically 1-5 mM), can be lower or vary.[8] The high ATP concentration in your in vitro assay may be out-competing your inhibitor, leading to a rightward shift in the IC50 curve and a higher apparent IC50 value.[7][9]
-
Incorrect Kinase Conformation: Some inhibitors are designed to bind preferentially to a specific conformational state of the kinase (e.g., the inactive "DFG-out" conformation).[9] The recombinant kinase used in your biochemical assay might predominantly exist in an active conformation that your inhibitor does not target effectively.[9] In a cellular context, kinases exist in a dynamic equilibrium of different states, providing the appropriate conformation for your inhibitor to bind.
-
Requirement for Cellular Factors: The inhibitor's activity in a cell might depend on factors not present in a purified in vitro system, such as allosteric regulation by other proteins or post-translational modifications of the kinase that favor inhibitor binding.
Recommended Solutions
-
Optimize ATP Concentration: Determine the Michaelis constant (Km) of your kinase for ATP. Run your kinase assay with the ATP concentration at or below the Km value.[10] This will increase the assay's sensitivity to ATP-competitive inhibitors.[10]
-
Characterize Mechanism of Action: Perform an IC50 shift assay. Determine the inhibitor's IC50 value at multiple ATP concentrations (e.g., 0.1x, 1x, and 10x the Km of ATP). A significant increase in the IC50 value with increasing ATP concentration confirms an ATP-competitive mechanism.[6]
-
Use a Different Assay Format: Consider a binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay, which directly measures the displacement of a fluorescent probe from the kinase's ATP pocket and is independent of enzyme activity.[8][11]
-
Confirm Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET™ assay to confirm that your inhibitor is binding to the intended kinase target within the complex environment of a living cell.[9]
Q2: I'm observing a high degree of variability and poor reproducibility in my IC50 values for an indazole inhibitor. What are the likely causes?
Variability in IC50 data can undermine confidence in your results. The root causes often lie in subtle experimental details.
Potential Cause & Explanation
-
Inhibitor Solubility and Precipitation: Indazole derivatives, like many small molecules, can have limited aqueous solubility.[9][12] If the inhibitor precipitates out of solution in your assay buffer, its effective concentration will be lower and inconsistent across wells, leading to variable results.[9]
-
DMSO Concentration Effects: Dimethyl sulfoxide (DMSO) is the standard solvent for kinase inhibitors, but its concentration can impact enzyme activity.[13][14] Some kinases are inhibited by higher DMSO concentrations, while others, like certain tyrosine kinases, can even be activated.[14][15] Inconsistent final DMSO concentrations across your dilution series will introduce variability.
-
Reagent Instability: Kinases and ATP can be unstable, especially when kept at room temperature for extended periods. Degradation of these key reagents during the experiment will lead to inconsistent results.[13]
-
Plate Temperature Gradients: Kinase activity is highly sensitive to temperature.[13] Even minor temperature differences across an assay plate can cause significant variations in reaction rates.[13]
Recommended Solutions
-
Verify Inhibitor Solubility: First, determine the maximum soluble concentration of your indazole compound in the specific assay buffer you are using. Always prepare stock solutions in 100% DMSO and create a serial dilution series.[16] Ensure the final DMSO concentration in the assay is consistent and as low as possible (ideally ≤1%).[14]
-
Implement a DMSO Control Strategy: Perform a DMSO tolerance experiment to find the maximal concentration that does not significantly affect your kinase's activity.[14] Ensure that all wells in your assay, including controls, contain the exact same final concentration of DMSO.[16]
-
Maintain Reagent Stability: Prepare fresh reagents for each experiment and keep them on ice until use.[13] If an experiment is lengthy, consider the stability of all components at the assay temperature.[13]
-
Ensure Temperature Uniformity: Allow all reagents and the assay plate to equilibrate to the reaction temperature before starting the experiment. Use a temperature-controlled incubator for the reaction step.[13]
Q3: My indazole inhibitor is showing activity against multiple kinases in a profiling screen. How can I determine if this is due to genuine off-target effects or assay artifacts?
Distinguishing true polypharmacology from experimental artifacts is crucial for inhibitor development.
Potential Cause & Explanation
-
Conserved ATP-Binding Site: The ATP-binding pocket is highly conserved across the human kinome, making it challenging to design completely specific inhibitors.[6][9] The indazole scaffold is known to bind to the hinge region of the kinase ATP-binding site, a feature common to many kinases, which can lead to cross-reactivity.[5]
-
Assay Interference: The inhibitor might interfere with the detection method of certain assay formats (e.g., fluorescence quenching/enhancement in fluorescence-based assays) rather than inhibiting the kinase itself.
-
Promiscuous Inhibition: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
Recommended Solutions
-
Orthogonal Assay Confirmation: Validate the hits from your primary screen using a different assay format that relies on a distinct detection principle. For example, if your primary screen was a luminescence-based assay (e.g., ADP-Glo™), confirm the hits using a TR-FRET or radiometric assay.[17]
-
Dose-Response Curves: Generate full dose-response curves for each suspected off-target kinase to determine their respective IC50 values. A potent IC50 value is more likely to represent a genuine interaction.
-
Cellular Target Validation: Use techniques like cellular target engagement assays to confirm that the inhibitor binds to these potential off-targets within a cellular context.[9]
-
Computational Docking: In silico molecular docking can predict the binding pose of your inhibitor in the ATP pocket of both the primary target and suspected off-targets, providing a structural rationale for the observed activity or lack thereof.[2]
Frequently Asked Questions (FAQs)
Q: What are the most common assay formats for screening indazole kinase inhibitors? A: A variety of assay formats are available, each with its own advantages. Common choices include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[18][19] They are robust, have a high dynamic range, and are suitable for high-throughput screening.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen™ use a terbium-labeled antibody that recognizes a phosphorylated substrate.[20][21] When the substrate is phosphorylated by the kinase, the antibody binds, bringing it close to a fluorescent label on the substrate and generating a FRET signal.[22] This format is highly sensitive and reduces interference from compound autofluorescence.
-
Fluorescence Polarization (FP): These assays measure the change in polarization of a fluorescently labeled tracer that binds to the kinase. When an inhibitor displaces the tracer, the polarization decreases. FP assays are homogeneous ("mix-and-read") and well-suited for HTS.[23][24]
-
Radiometric Assays: These are considered the "gold standard" for kinase activity measurement.[17] They use radioactively labeled ATP (³²P or ³³P) and measure the incorporation of the radioactive phosphate into the substrate. While highly sensitive and direct, they require specialized handling and disposal procedures.
Q: How should I prepare my indazole inhibitor stock solutions and dilutions? A: Proper compound handling is critical for obtaining reliable data.
-
Initial Stock: Dissolve your indazole compound in 100% high-quality, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Serial Dilutions: Perform serial dilutions of your stock solution in 100% DMSO.[16] This prevents precipitation that can occur when diluting directly into aqueous buffers.
-
Assay Plate Addition: Add a small volume (e.g., <1 µL) of the DMSO dilutions to your assay wells. The subsequent addition of aqueous assay reagents will dilute the DMSO to a final, low concentration that is tolerated by the enzyme.[16]
Q: What is the significance of the IC50 value and how do I interpret it? A: The IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[7][25] It is a measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. It's important to remember that the IC50 is an operational parameter that can be influenced by assay conditions like ATP and substrate concentrations.[7][26] For ATP-competitive inhibitors, the IC50 value will increase as the ATP concentration increases.[6] To compare the intrinsic affinity of different inhibitors, it is often better to calculate the inhibition constant (Ki), which is independent of assay conditions.
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Key Solution(s) |
| Low in vitro, High Cellular Potency | High [ATP] in vitro; Incorrect kinase conformation | Optimize [ATP] to be at/below Km; Use a direct binding assay (e.g., TR-FRET).[10] |
| High IC50 Variability | Inhibitor precipitation; Inconsistent [DMSO] | Confirm inhibitor solubility in assay buffer; Standardize final [DMSO] across all wells.[9][14] |
| Apparent Off-Target Activity | Conserved ATP-binding site; Assay interference | Confirm hits with an orthogonal assay format; Generate full dose-response curves. |
| Inhibitor Inactivity | Unstable enzyme or reagents; Incorrect buffer pH/ionic strength | Use fresh reagents and keep on ice; Verify buffer composition and pH.[13] |
Protocol 1: General Kinase Activity Assay (Luminescence-Based)
This protocol provides a general workflow for determining inhibitor potency using a luminescence-based assay like ADP-Glo™.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Indazole inhibitor stock (in 100% DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[18]
-
ADP-Glo™ Reagent and Kinase Detection Reagent[18]
-
White, opaque 384-well assay plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of your indazole inhibitor in 100% DMSO. Then, dilute this series into the kinase reaction buffer to create a 2X final concentration stock plate.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the 2X inhibitor dilutions. Include DMSO-only (vehicle) and no-kinase controls.[9]
-
Add Kinase/Substrate Mix: Add 2.5 µL of a 2X solution containing the kinase and substrate in kinase reaction buffer.
-
Initiate Reaction: Add 5 µL of a 1X ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km for the kinase.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[18]
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit to a dose-response curve using non-linear regression to determine the IC50 value.[18][25]
Visualizing Key Concepts
Diagram 1: ATP-Competitive Inhibition Workflow
Caption: Workflow for an ATP-competitive kinase inhibition assay.
Diagram 2: Troubleshooting Logic for Potency Discrepancies
Caption: Decision tree for troubleshooting discrepancies between cellular and in vitro assay data.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. moleculardevices.com [moleculardevices.com]
- 25. clyte.tech [clyte.tech]
- 26. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Technical Support Center: Navigating N-Alkylation in Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-alkylated indazoles is a cornerstone in medicinal chemistry, with many therapeutic drugs featuring this privileged scaffold.[1][2][3][4][5][6] However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of regioisomeric mixtures, presenting significant challenges in synthesis and purification.[1][2][3][4][5][6] This guide provides in-depth troubleshooting advice and detailed protocols to help you selectively synthesize the desired N-1 or N-2 alkylated indazole isomer.
Frequently Asked Questions (FAQs)
Q1: Why does the N-alkylation of my indazole yield a mixture of N-1 and N-2 isomers?
The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms.[7] The ratio of N-1 to N-2 alkylation is highly sensitive to a delicate interplay of factors including the choice of base, solvent, temperature, and the electronic and steric properties of the substituents on the indazole ring.[1][2][3][6]
Q2: What are the fundamental principles governing N-1 vs. N-2 regioselectivity?
Regioselectivity is primarily controlled by:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][5][6] Conditions that allow for equilibration, such as higher temperatures, can favor the formation of the more stable N-1 alkylated product.[2][3][5] Conversely, kinetically controlled reactions may favor the N-2 product.[3]
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position, directing alkylation towards the N-2 position.[3][8] Conversely, bulky groups at the C-3 position can promote N-1 alkylation.[1][8]
-
Electronic Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at the C-7 position (e.g., -NO2, -CO2Me) have been shown to promote excellent N-2 regioselectivity.[1][2][4][5][8]
-
Ion Pair Formation: The nature of the ion pair formed between the indazolide anion and the metal cation from the base can significantly influence the reaction outcome.[2] A "tight" ion pair, often formed with sodium hydride in a solvent like THF, can lead to preferential N-1 alkylation.[2][7]
Q3: Is there a general "rule of thumb" for choosing conditions for N-1 or N-2 selectivity?
While not absolute, a useful starting point is:
-
For N-1 Selectivity: A strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) often provides high N-1 selectivity.[1][2][4][5][7][9]
-
For N-2 Selectivity: Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) or the use of specific catalytic systems can favor the N-2 isomer.[3][5][6][8] Additionally, employing indazoles with electron-withdrawing substituents at the C-7 position can strongly direct alkylation to N-2.[1][2][4][5]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Regioselectivity, Obtaining a Mixture of N-1 and N-2 Isomers
This is the most common challenge in indazole alkylation. If you are obtaining an inseparable or difficult-to-separate mixture of isomers, consider the following:
Root Cause Analysis and Corrective Actions:
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is paramount. Using weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of N-1 and N-2 isomers.[3]
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic product distribution.
-
Solution: For thermodynamically controlled N-1 selectivity, ensure the reaction has sufficient thermal energy to allow for equilibration. Conversely, for kinetically favored N-2 products, running the reaction at a lower temperature might improve selectivity.[8]
-
Visualizing the Influence of Reaction Conditions
Caption: Key factors influencing N-1 vs. N-2 regioselectivity.
Issue 2: Low or No Yield of the Desired N-Alkylated Indazole
If your reaction is not proceeding to completion or giving low yields, several factors could be at play.
Root Cause Analysis and Corrective Actions:
-
Incomplete Deprotonation: The indazole may not be fully deprotonated before the addition of the alkylating agent.
-
Solution: Ensure you are using a sufficient excess of a strong enough base. When using NaH, allow for adequate stirring time after its addition to ensure complete formation of the indazolide anion.[3]
-
-
Poor Reactivity of the Alkylating Agent: Some alkylating agents are less reactive than others.
-
Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. For secondary alkyl groups, a tosylate leaving group can be more effective.[1]
-
-
Steric Hindrance: A bulky substituent at the C-7 position can hinder the approach of the electrophile to the N-1 position, leading to low or no reaction at that site.[7][10]
-
Solution: If targeting the N-1 position is essential, you may need to consider a multi-step synthetic route that installs the N-1 substituent before the C-7 group or a different synthetic strategy altogether.
-
Experimental Protocols
Protocol 1: Highly Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position, particularly for indazoles with C-3 substituents like carboxymethyl, tert-butyl, or carboxamide groups.[1][2][4][5]
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for Selective N-1 Alkylation
Caption: Step-by-step workflow for selective N-1 indazole alkylation.
Protocol 2: Favoring N-2 Alkylation (Kinetic Control/Mitsunobu Conditions)
The Mitsunobu reaction often shows a preference for the formation of the N-2 regioisomer.[2][5][6]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equivalent), the corresponding alcohol (1.5 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Directly purify the crude mixture by flash column chromatography to separate the N-1 and N-2 isomers.
Table 1: Summary of Conditions for Regioselective N-Alkylation
| Target Isomer | Recommended Base/Reagent | Recommended Solvent | Key Considerations |
| N-1 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Favored by thermodynamic control; high selectivity with C-3 substituents.[1][2][4][5] |
| N-2 | PPh3/DIAD (Mitsunobu) | Tetrahydrofuran (THF) | Kinetically favored; often gives a mixture but with N-2 as the major product.[2][5][6] |
| N-2 | Triflic Acid (TfOH) | Dichloromethane (DCM) | For use with diazo compounds or trichloroacetimidates.[11][12][13] |
| Mixture | Potassium Carbonate (K2CO3) | DMF or Acetonitrile | Often results in poor selectivity and a mixture of isomers.[3][4] |
Alternative Synthetic Strategies
When direct N-alkylation fails to provide the desired regioselectivity, consider alternative approaches:
-
Davis-Beirut Reaction: This method is a powerful tool for the synthesis of 2H-indazoles (N-2 substituted).[14][15][16][17][18] It involves the N,N-bond forming heterocyclization from o-nitrobenzylamines in the presence of a base.[14][15]
-
Synthesis from Substituted Hydrazines: Incorporating the N-substituent prior to the indazole ring formation by using an N-alkyl or N-arylhydrazine in the cyclization step can provide excellent regioselectivity.[2][5][6]
-
Jacobson Indazole Synthesis: This classical method involves the decomposition of N-nitroso-o-acylanilides and can be a reliable route to certain indazole derivatives.[19]
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 15. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselective Iodination of 5-chloro-1H-indazole
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide to navigating the complexities of regioselective iodination of 5-chloro-1H-indazole. As Senior Application Scientists, we move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Welcome to our dedicated resource for troubleshooting and optimizing the iodination of 5-chloro-1H-indazole. This guide is structured in a question-and-answer format to directly address the common and complex challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the iodination of 5-chloro-1H-indazole?
The principal challenge is achieving regioselectivity. The indazole ring has several positions susceptible to electrophilic substitution. For 5-chloro-1H-indazole, while the C3 position is the most electronically favored site for iodination due to its higher nucleophilicity, competing side reactions can lead to the formation of other isomers (e.g., C7-iodo, C4-iodo) or di-iodinated products. Controlling reaction conditions to exclusively target the C3 position is the key objective.
Q2: What is the most common and direct method for C3-iodination of indazoles?
The most widely reported method for achieving high C3-selectivity on unprotected 1H-indazoles involves electrophilic substitution using molecular iodine (I₂) in the presence of a base.[1][2] This reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2] The base deprotonates the indazole at the N1 position, forming the indazolide anion. This anion significantly enhances the electron density of the heterocyclic ring, making it highly reactive towards the electrophilic iodine, with a strong kinetic preference for the C3 position.
Q3: Are there alternative iodinating agents to molecular iodine (I₂)?
Yes, N-Iodosuccinimide (NIS) is a common alternative.[1] NIS is a milder, easier-to-handle solid source of electrophilic iodine.[3] It can be used under basic, neutral, or even acidic conditions. For instance, the reaction of 5-bromoindazole with NIS and KOH in dichloromethane has been shown to produce the 3-iodo product effectively.[1] The reactivity of NIS can be further enhanced with catalytic amounts of an acid, such as trifluoroacetic acid (TFA), although this may alter regioselectivity depending on the substrate.[3][4]
Troubleshooting Guide: Improving Regioselectivity & Yield
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor Regioselectivity - Mixture of C3 and C7/C4 Isomers
Question: My reaction is producing a mixture of 3-iodo-5-chloro-1H-indazole and other isomers, which are difficult to separate. How can I improve the selectivity for the C3 product?
Answer: A lack of C3 selectivity often points to reaction conditions that are either too harsh or not optimized for the deprotonation/iodination pathway. Here is a systematic approach to troubleshoot this issue.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Pillar 1: The Base and Solvent System is Critical
The combination of a strong base and a polar aprotic solvent is paramount for high C3 selectivity in unprotected indazoles.
-
Causality: The goal is to generate the N1-anion of the indazole. This anion places maximal negative charge density into the ring system, with the C3 position becoming the most nucleophilic site. Using a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a solvent like DMF ensures efficient formation of this reactive intermediate.[1][2] Weaker bases or non-polar solvents may not facilitate complete deprotonation, leading to a slower reaction with the neutral indazole, which is less selective.
-
Actionable Advice:
-
Switch to a Stronger Base/Solvent System: If you are using weaker conditions (e.g., triethylamine in dichloromethane), switch to KOH or K₂CO₃ in DMF.
-
Ensure Anhydrous Conditions: Water can quench the indazolide anion and interfere with the reaction. Use anhydrous solvents and reagents if possible.
-
Pillar 2: Temperature Control
-
Causality: Electrophilic iodination is an exothermic process. While many protocols run at room temperature, excessive heat can provide enough energy to overcome the activation barrier for substitution at less-favored positions like C7, leading to isomer mixtures.
-
Actionable Advice:
-
Perform the reaction at a lower temperature. Start by cooling the indazole/base solution to 0 °C before slowly adding the iodine.
-
Maintain the lower temperature for several hours before allowing the reaction to slowly warm to room temperature.
-
Pillar 3: Advanced Strategy - N-Protecting Groups
For exceptionally difficult cases, or to direct functionalization definitively, using a protecting group is a field-proven strategy.
-
Causality: While direct iodination of 1H-indazoles is common, protecting the nitrogen can fundamentally alter the reactivity. Protection at the N2 position, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, has been shown to efficiently direct lithiation (a precursor to functionalization) specifically to the C3 position.[5][6] This provides an indirect but highly regioselective route to C3-functionalized indazoles.
-
Actionable Advice: Consider a multi-step approach:
-
Protect the 5-chloro-1H-indazole at the N2 position using SEM-Cl.[5]
-
Perform a regioselective C3-lithiation using a strong base like n-BuLi.
-
Quench the resulting C3-anion with an iodine source (e.g., I₂).
-
Deprotect the SEM group to yield the final product.
-
Issue 2: Low Yield or Incomplete Reaction
Question: I am getting high C3 selectivity, but the overall yield is low, and I recover a lot of starting material. What's wrong?
Answer: Low conversion with good selectivity typically points to insufficient activation of the substrate or deactivation of the reagent.
1. Reagent Stoichiometry and Purity:
-
Possible Cause: The iodine may be consumed by side reactions, or the base may not be sufficient to deprotonate the entire substrate.
-
Solution:
-
Use a slight excess of the iodinating agent (e.g., 1.2-1.5 equivalents of I₂ or NIS).
-
Ensure you are using at least 2-3 equivalents of a base like KOH relative to the indazole to drive the deprotonation equilibrium forward.[2]
-
Check the purity of your 5-chloro-1H-indazole. Acidic impurities can consume the base.
-
2. Solvent Choice:
-
Possible Cause: While DMF is common, other solvents can be highly effective. In some cases, solubility of the indazolide salt may be a limiting factor.
-
Solution:
-
Consider using hexafluoroisopropanol (HFIP). HFIP is a highly polar, non-coordinating solvent known to promote electrophilic halogenations on heterocyclic systems under mild conditions, sometimes without any base.[1]
-
For base-mediated reactions, dioxane or N-methylpyrrolidone (NMP) are effective alternatives to DMF.[1]
-
| Solvent | Typical Base | Advantage | Reference |
| DMF | KOH, K₂CO₃ | Excellent solubility, well-documented | [1][2] |
| Dioxane | KOH | Good alternative to DMF | [1] |
| CH₂Cl₂ | KOH | Used with NIS, easy removal | [1] |
| HFIP | None / Mild | Promotes halogenation under mild conditions | [1] |
Table 1: Comparison of solvents for the C3-iodination of indazoles.
Experimental Protocols
The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard C3-Iodination using I₂/KOH
This method is adapted from established procedures for high C3-selectivity on unprotected indazoles.[1][2]
dot
Caption: Standard protocol for C3-iodination of 5-chloro-1H-indazole.
Methodology:
-
To a stirred solution of 5-chloro-1H-indazole (1.0 equiv) in anhydrous DMF (approx. 0.2 M), add powdered potassium hydroxide (3.0 equiv).
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add a solution of iodine (1.5 equiv) in DMF dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, pour the mixture into a cold aqueous solution of sodium thiosulfate (10% w/v) to quench excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford 5-chloro-3-iodo-1H-indazole.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-chloro-3-iodo-1H-indazole
From the desk of the Senior Application Scientist
Welcome to the technical support center for 5-chloro-3-iodo-1H-indazole. As a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, achieving high purity is paramount.[1] However, its unique chemical properties present distinct purification challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from general questions to specific troubleshooting scenarios. We will explore the "why" behind each step, empowering you to adapt and optimize these protocols for your specific context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about this compound, providing context for the purification challenges.
Q1: What makes the purification of this compound challenging?
A1: The difficulty lies in a combination of three factors:
-
Potential for Degradation: The carbon-iodine bond can be labile under certain conditions, such as exposure to high heat, strong bases, or certain metal catalysts. This can lead to de-iodination and the formation of 5-chloro-1H-indazole as a significant impurity.
-
Chromatographic Behavior: The indazole core contains an acidic N-H proton (pKa ~14), which can lead to strong interactions with silica gel. This often results in significant peak tailing during column chromatography, making it difficult to achieve sharp separation from closely eluting impurities.
-
Impurity Profile: The synthesis, typically an electrophilic iodination of 5-chloro-1H-indazole using iodine (I₂) and a base like potassium hydroxide (KOH) in DMF, can leave behind unreacted starting material which has very similar polarity to the product.[2][3][4] Residual, high-boiling point solvents like DMF can also be difficult to remove.
Q2: What are the most common impurities I should expect?
A2: The impurity profile is heavily dependent on the synthetic route and work-up procedure. However, based on the common iodination synthesis, you should be vigilant for the species outlined in the table below.
| Impurity Name | Structure | Identification via ¹H NMR | Removal Strategy |
| 5-chloro-1H-indazole (Starting Material) | C₇H₅ClN₂ | Absence of the characteristic downfield shift for the H4 proton; presence of a signal for the H3 proton. | Careful column chromatography; Recrystallization. |
| Residual Iodine (I₂) | I₂ | N/A (Does not appear in ¹H NMR) | Aqueous wash with sodium thiosulfate (Na₂S₂O₄) during work-up.[2] |
| Residual DMF | C₃H₇NO | Characteristic signals around 8.0 ppm (s, 1H), 2.9 ppm (s, 3H), and 2.7 ppm (s, 3H). | High-vacuum drying; azeotroping with a low-boiling solvent like toluene; careful chromatography. |
| De-iodinated Product | Same as Starting Material | See above. | Same as Starting Material. |
Q3: What are the recommended storage and handling conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a cool, dry, and dark place.[5] Exposure to light and heat can promote degradation. It is best stored under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for an extended period.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Q4: My compound is streaking badly on the silica TLC plate and during column chromatography. How can I fix this?
A4: This is a classic sign of the acidic N-H proton interacting with the acidic silanol groups on the silica surface. This interaction is reversible but kinetically slow, causing the "tailing" or "streaking" you observe. The goal is to suppress this interaction.
-
Mechanistic Insight: By adding a modifier to your eluent, you can protonate the silanols or deprotonate the indazole, preventing the strong hydrogen bonding that causes tailing.
-
Solution 1 (Acidic Modifier): Add 0.5-1% acetic acid to your mobile phase (e.g., Hexane/Ethyl Acetate/1% AcOH). The acetic acid will preferentially interact with the basic sites on the silica gel, making the surface less interactive for your compound and leading to sharper peaks.
-
Solution 2 (Basic Modifier): Alternatively, add 0.5-1% triethylamine (TEA) to your mobile phase. The TEA will deprotonate the acidic silanol groups, again reducing the interaction with your compound. This is often less desirable as TEA can be difficult to remove from the final product.
-
Solution 3 (Alternative Stationary Phase): If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a C18-functionalized silica for reversed-phase chromatography.
Q5: I ran a column, and my final product still contains starting material according to NMR analysis. What went wrong?
A5: This is a common issue due to the very similar polarity of this compound and the 5-chloro-1H-indazole starting material.
-
Root Cause Analysis: The likely cause is insufficient resolution during chromatography. This can be due to an improper solvent system, overloading the column, or running the column too quickly.
-
Troubleshooting Workflow:
-
Optimize TLC First: Before running the column, find a solvent system that gives a clear separation (ΔRf > 0.2) between your product and the starting material. Test various ratios of hexane/ethyl acetate or dichloromethane/methanol.
-
Reduce Column Loading: Do not overload your column. A good rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar starting material behind for longer.
-
Consider Recrystallization: If chromatography fails to give the desired purity, recrystallization is an excellent orthogonal purification method. See the protocol in Part 3.
-
Q6: After purification, my product's NMR spectrum is clean, but the mass is very low. Where did my compound go?
A6: Significant product loss can occur for several reasons, often related to compound instability on the stationary phase.
-
Hypothesis 1: Irreversible Adsorption: Your compound may have irreversibly bound to the silica gel, especially if the crude material was highly impure or if the column was run very slowly without a modifier.
-
Hypothesis 2: On-Column Degradation: The acidic nature of standard silica gel can catalyze the degradation (de-iodination) of sensitive iodo-heterocycles. If you see a new spot appear on your TLC plates during the column run that corresponds to the starting material, this is a likely cause.
-
Preventative Measures:
-
Deactivate the Silica: Prepare a slurry of your silica gel in the initial, low-polarity eluent and add 1% triethylamine. Swirl for 5 minutes, then pack the column as usual. This "deactivated" silica is much gentler on sensitive compounds.
-
Work Quickly: Do not let your compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently.
-
Switch to Recrystallization: For sensitive compounds, recrystallization is often the preferred method as it avoids contact with potentially destructive stationary phases.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common purification issues.
Caption: Troubleshooting workflow for purifying this compound.
Part 3: Recommended Purification Protocols
These protocols provide detailed, step-by-step instructions for the most effective purification methods.
Protocol 1: Optimized Flash Column Chromatography
This method is ideal for separating the product from impurities with different polarities.
-
Solvent System Selection: On an analytical TLC plate, find a solvent system that provides an Rf value of ~0.3 for the product and good separation from impurities.
-
Starting Point: 20-30% Ethyl Acetate in Hexane.
-
For Tailing: Add 0.5-1% acetic acid to the chosen solvent system.
-
-
Column Packing:
-
Use a slurry packing method with your chosen eluent. For a 1 g scale, a 40 g silica cartridge or a glass column with ~50-100 g of silica is appropriate.
-
Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often yields better separation.
-
-
Elution:
-
Begin eluting with the chosen solvent system (or a slightly less polar one if using a gradient).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent under reduced pressure. Be aware that the product may be heat-sensitive, so use a water bath temperature no higher than 40°C.
Protocol 2: Recrystallization
This method is excellent for removing small amounts of impurities from a solid product and can often yield material of very high purity.[6]
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixture) to each tube.
-
The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when boiling.
-
For a two-solvent system, find a "soluble" solvent (dissolves the compound at room temperature) and an "anti-solvent" (in which the compound is insoluble).
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of boiling recrystallization solvent dropwise until all the solid just dissolves.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other solids are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.[6]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Part 4: Purity Assessment
Final purity should always be confirmed by orthogonal analytical methods.
-
¹H NMR Spectroscopy: This provides structural confirmation and can identify proton-bearing impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A reversed-phase C18 column with a water/acetonitrile mobile phase (often containing 0.1% formic or trifluoroacetic acid) is a good starting point. Purity is typically reported as the area percentage of the main peak.[8]
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically depress and broaden the melting point range.
For drug development applications, a purity of >95% is generally required, with all individual impurities identified and quantified.[9]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. soc.chim.it [soc.chim.it]
- 4. 5-Fluoro-3-iodo-1H-indazole | 858629-06-8 [chemicalbook.com]
- 5. This compound | 351456-45-6 | INDOFINE Chemical Company [indofinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: 5-Chloro-3-iodo-1H-indazole
Welcome to the technical support center for 5-chloro-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot issues related to the stability and degradation of this versatile chemical intermediate. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors: light, heat, and chemical incompatibility. The carbon-iodine (C-I) bond is the most labile part of the molecule and is particularly susceptible to cleavage under photolytic and thermal stress. Additionally, the indazole ring system can be sensitive to strong oxidizing agents and certain nucleophiles, leading to ring-opening or substitution reactions.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. An amber-colored vial is recommended to protect it from light. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. For extended storage, refrigeration (2-8 °C) is advised.
Q3: I am seeing an unexpected loss of my starting material during a Suzuki coupling reaction. What could be the cause?
A3: Loss of this compound during a Suzuki coupling reaction, outside of the desired transformation, is often due to competitive degradation pathways.[1][2][3] The most common culprits are proto-deiodination (replacement of iodine with a hydrogen atom) and homocoupling of the starting material. These side reactions can be promoted by elevated temperatures, the presence of water or other protic species in the reaction mixture, and suboptimal catalyst performance. Ensure your solvents and reagents are anhydrous and consider screening different palladium catalysts and ligands to favor the cross-coupling pathway.
Q4: Can I use strong bases with this compound?
A4: Caution should be exercised when using strong bases. While many cross-coupling reactions require a base, very strong bases, especially in combination with nucleophilic solvents at high temperatures, could potentially lead to dehalogenation or other side reactions. The choice of base is critical and should be optimized for the specific reaction being performed.[4] Inorganic bases like potassium carbonate or cesium carbonate are often used successfully in Suzuki and other cross-coupling reactions involving iodoindazoles.[5]
Troubleshooting Guides
Issue 1: Formation of 5-chloro-1H-indazole as a Major Byproduct
Symptom: You observe a significant peak in your LC-MS or a spot on your TLC plate corresponding to the mass of 5-chloro-1H-indazole (de-iodinated starting material).
Potential Causes & Troubleshooting Steps:
-
Proto-deiodination: The C-I bond can be reductively cleaved and replaced by a hydrogen atom from a proton source in the reaction mixture.
-
Explanation: This is a common side reaction in palladium-catalyzed couplings, where a hydride species, formed from the solvent, base, or additives, can intercept the catalytic cycle.
-
Protocol:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use freshly distilled solvents and dry bases.
-
Degas Reaction Mixture: Thoroughly degas the reaction mixture to remove oxygen, which can affect the catalyst stability and promote side reactions.
-
Optimize Base: If using a hydroxide or alkoxide base, consider switching to a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃.
-
Scavenge Hydride Sources: In some cases, adding a hydride scavenger can be beneficial, although this should be approached with caution to avoid interfering with the desired reaction.
-
-
-
Photolytic Decomposition: Exposure to light, especially UV light, can induce homolytic cleavage of the C-I bond.[6]
-
Explanation: Aryl iodides are known to be photosensitive. The resulting indazolyl radical can abstract a hydrogen atom from the solvent to form the de-iodinated product.
-
Protocol:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
-
Minimize Reaction Time: Optimize the reaction conditions to reduce the overall exposure time to potential light sources.
-
-
Issue 2: Observation of High Molecular Weight Impurities
Symptom: Your reaction mixture shows peaks in the mass spectrum that correspond to dimers or oligomers of your starting material or coupled products.
Potential Cause & Troubleshooting Steps:
-
Homocoupling (Glaser-Hay type or Ullmann-type): This is particularly relevant in Sonogashira couplings or other reactions involving copper catalysts. It can also be a side reaction in palladium-catalyzed couplings.
-
Explanation: The iodoindazole can couple with itself to form a bi-indazole species. This is often promoted by the catalyst system, especially in the presence of oxygen.
-
Protocol:
-
Strict Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Catalyst and Ligand Choice: Screen different palladium catalysts and ligands. Some ligand systems are more prone to promoting homocoupling than others.
-
Additive Effects: In Sonogashira couplings, the choice of copper source and the presence of additives can influence the extent of homocoupling. Consider running the reaction under copper-free conditions if possible.
-
-
Issue 3: Appearance of a New, Polar Impurity with Loss of Halogens
Symptom: A new, more polar spot appears on your TLC, and mass spectral analysis suggests the loss of one or both halogen atoms and the potential addition of an oxygen-containing group.
Potential Causes & Troubleshooting Steps:
-
Hydrolysis of Halogen Substituents: Under certain conditions (e.g., strong aqueous base and high temperature), the iodo and/or chloro substituents can be replaced by a hydroxyl group.
-
Explanation: While aryl halides are generally resistant to hydrolysis, the electron-withdrawing nature of the indazole ring can activate the halogen atoms towards nucleophilic aromatic substitution, although this is generally a slow process.[7] The C-I bond would be more susceptible to this than the C-Cl bond.
-
Protocol:
-
Control pH: Avoid strongly basic aqueous conditions, especially at elevated temperatures.
-
Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.
-
-
-
Oxidative Degradation of the Indazole Ring: Strong oxidizing agents can lead to the cleavage of the pyrazole ring of the indazole system.
-
Explanation: While the indazole ring is aromatic and relatively stable, aggressive oxidizing conditions can lead to its degradation, forming various oxidized and ring-opened products.
-
Protocol:
-
Avoid Strong Oxidants: Be mindful of the compatibility of your reaction components. Avoid unintentional introduction of peroxides (e.g., in aged ether solvents) or other oxidizing species.
-
Inert Atmosphere: Working under an inert atmosphere helps to prevent air oxidation, which can be a concern over long reaction times at high temperatures.
-
-
Visualizing Degradation Pathways
The following diagrams illustrate the probable degradation pathways of this compound based on established chemical principles.
References
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocyclisations of o -iodobenzyl-indanones and tetralones infer the intermediacy of triplet aryl cations - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05185A [pubs.rsc.org]
- 7. savemyexams.com [savemyexams.com]
Technical Support Center: Optimizing C-N Bond Formation with 3-Iodoindazoles
Welcome to the technical support center for C-N bond formation with 3-iodoindazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this critical transformation. The methodologies discussed herein are grounded in established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, tailored specifically for the unique reactivity of the 3-iodoindazole scaffold.
Philosophical Approach to Reaction Optimization
Successful C-N coupling with 3-iodoindazoles hinges on a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent. The indazole nucleus, with its dual nitrogen centers, presents unique challenges, including potential N-arylation at either the N1 or N2 position and catalyst inhibition. This guide emphasizes a systematic, problem-oriented approach to overcoming these hurdles, ensuring reproducible and high-yielding results.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses the most frequently encountered challenges in the C-N coupling of 3-iodoindazoles, offering causative explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Palladium catalyst has degraded due to improper storage or handling. 2. Inappropriate Ligand: The chosen phosphine ligand is not suitable for the specific amine and substrate combination. 3. Insufficient Base Strength or Solubility: The base is not strong enough to deprotonate the amine or has poor solubility in the reaction solvent. 4. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation barrier of the catalytic cycle. | 1. Use a freshly opened bottle of palladium catalyst or a more stable pre-catalyst. Ensure all manipulations are performed under an inert atmosphere. 2. Screen a panel of bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos.[1] 3. Switch to a stronger base like LHMDS or NaOtBu. For weaker inorganic bases like K₂CO₃ or Cs₂CO₃, ensure they are finely powdered and consider adding a small amount of water to aid solubility.[2][3] 4. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can be a valuable tool for rapid optimization. |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of a Hydride Source: Trace water or alcohol in the solvent can lead to the reduction of the C-I bond. 2. Unfavorable Ligand Choice: Some ligands may promote the competing reductive pathway. 3. Base-Promoted Decomposition: Strong bases can sometimes facilitate side reactions, especially at elevated temperatures. | 1. Use anhydrous, deoxygenated solvents. If an alcohol is a necessary co-solvent, consider switching to an aprotic alternative. 2. Employ more sterically hindered ligands, which can disfavor the hydrodehalogenation pathway.[4] 3. Opt for a weaker base or a different class of base (e.g., an inorganic base instead of an organic amine base). |
| Formation of N1 and N2 Isomers | 1. Lack of Regiocontrol: The reaction conditions do not sufficiently discriminate between the N1 and N2 positions of the indazole ring. | 1. The N-arylation of indazoles can be directed by the choice of catalyst system and reaction conditions. Copper-catalyzed systems, in particular, have shown promise in controlling regioselectivity. Screening different diamine ligands in a copper-catalyzed Ullmann-type reaction may favor one isomer over the other.[5] |
| Amine Homocoupling | 1. High Catalyst Loading: Excessive catalyst can promote the self-coupling of the amine. 2. Presence of Oxidants: Air or other oxidizing agents can facilitate amine homocoupling. | 1. Reduce the catalyst loading to the minimum effective concentration. 2. Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). |
| Difficulty in Product Purification | 1. Residual Catalyst: Palladium or copper residues can complicate chromatographic purification. 2. Similar Polarity of Product and Starting Materials: The desired product may have a similar retention factor to the starting 3-iodoindazole or amine. | 1. After the reaction, consider a workup with a suitable scavenger to remove residual metal. 2. Optimize your chromatography conditions, exploring different solvent systems or using a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: Should I protect the N-H of the indazole before performing the C-N coupling at the C3 position?
While some cross-coupling reactions on 3-iodoindazoles can proceed with the unprotected N-H, protection is often recommended for C-N coupling to prevent competitive N-arylation and potential catalyst inhibition. A Boc or SEM group can be effective, though the optimal protecting group may need to be determined empirically.
Q2: What is the general reactivity trend for iodo-indazoles in cross-coupling reactions?
The C3 position of the indazole ring is generally the most electron-deficient and, therefore, often exhibits the highest reactivity towards oxidative addition to the palladium(0) catalyst, which is a key step in the Buchwald-Hartwig catalytic cycle.
Q3: Can I use an aryl chloride or bromide instead of an aryl iodide for the amine coupling partner?
While aryl iodides are typically the most reactive coupling partners, modern catalyst systems with specialized ligands have enabled the efficient use of aryl bromides and even chlorides in Buchwald-Hartwig aminations.[6] However, more forcing conditions (higher temperatures, stronger bases, or more active catalysts) may be required.
Q4: My reaction is sensitive to air. What are the best practices for ensuring an inert atmosphere?
To maintain an inert atmosphere, use Schlenk line techniques or a glovebox for the preparation and execution of the reaction. All solvents and liquid reagents should be thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
Q5: What are the key differences between a Buchwald-Hartwig and an Ullmann C-N coupling reaction?
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that generally proceeds under milder conditions and has a broader substrate scope.[1][7] The Ullmann condensation is a copper-catalyzed reaction that often requires higher temperatures but can be a more cost-effective alternative and can sometimes offer different regioselectivity.[5][8]
Experimental Protocols & Methodologies
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Iodoindazole
This protocol provides a general starting point for the coupling of 3-iodoindazole with a primary or secondary amine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
dot
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Managing Poor Aqueous Solubility of Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet significant challenge in the laboratory: the poor aqueous solubility of indazole derivatives. Indazole-containing compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their inherent lipophilicity often leads to solubility issues, complicating in vitro assays, formulation development, and ultimately impacting bioavailability.
This document moves beyond simple protocols to explain the underlying principles of solubility enhancement. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more effective research strategies.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Understanding the Core Problem
Q1: Why are many of my indazole derivatives practically insoluble in aqueous buffers?
A: The solubility challenge with indazole derivatives is rooted in their molecular structure. The fused bicyclic aromatic ring system of the indazole core is inherently hydrophobic. This structure promotes strong crystal lattice energy (intermolecular forces) in the solid state, meaning a significant amount of energy is required to break apart the crystal and solvate the individual molecules in water. Furthermore, many functional groups added to the indazole scaffold to improve target potency can increase lipophilicity, further decreasing aqueous solubility.[1]
Q2: I managed to dissolve my compound in 100% DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What's happening?
A: This is a classic precipitation issue caused by a dramatic change in solvent polarity. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. However, when a concentrated DMSO stock is introduced into an aqueous medium (e.g., PBS, cell culture media), the overall solvent environment becomes predominantly aqueous. The water acts as an "anti-solvent" for your lipophilic indazole derivative.[3] The compound, no longer soluble in this high-polarity environment, precipitates out of the solution, leading to inaccurate assay results and potential cytotoxicity from the solid particles.
Part 2: Initial Screening & First-Line Strategies
Q3: What is the very first step I should take to address a solubility problem with a new indazole derivative?
A: Your first action should be a systematic solubility assessment. Before attempting complex formulations, you must establish a baseline. This involves determining the compound's solubility in various solvents, starting with DMSO to create a high-concentration stock, and then assessing its kinetic solubility in your primary aqueous assay buffer. This initial screen helps define the magnitude of the problem and guides the selection of an appropriate enhancement strategy.
Below is a workflow to guide your decision-making process for selecting a suitable solubility enhancement technique.
Caption: Initial decision workflow for solubility enhancement.
Q4: My indazole derivative has a basic nitrogen atom. Can I use pH to my advantage?
A: Absolutely. If your molecule contains an ionizable group (an acidic or basic center), pH modification is one of the most effective and straightforward initial strategies.[4] For an indazole derivative with a basic nitrogen, lowering the pH of the aqueous medium will protonate that site. This protonation introduces a positive charge, transforming the neutral, poorly soluble base into a more polar, water-soluble salt form.[5][6] The Henderson-Hasselbalch equation governs this relationship, indicating that solubility will increase as the pH is adjusted further away from the compound's pKa.
Q5: What are co-solvents, and how do I choose the right one for my experiment?
A: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[3][7] This reduction in polarity makes the environment more favorable for dissolving hydrophobic molecules like indazole derivatives, essentially by reducing the interfacial tension between the compound and the solvent.[3][7]
The choice of co-solvent is critical and depends heavily on the experimental context, especially for cell-based assays where toxicity is a concern.
| Co-Solvent | Typical Starting Conc. (v/v) | Pros | Cons & Cautions |
| DMSO | < 0.5% | Powerful solvent for stock solutions. | Can be cytotoxic at >0.5-1%; may interfere with some assays. |
| Ethanol | 1-5% | Less toxic than DMSO for some cell lines. | More volatile; can still be cytotoxic.[8] |
| Polyethylene Glycol (PEG 300/400) | 5-20% | Low toxicity; commonly used in vivo.[9][10] | Can increase viscosity; may not be as potent a solvent as DMSO. |
| Propylene Glycol | 5-20% | Good safety profile; used in many pharmaceutical formulations.[8][11] | Similar limitations to PEG. |
Important: Always run a vehicle control (buffer + co-solvent, without your compound) in your experiments to ensure the co-solvent itself is not causing an effect.
Q6: Is forming a salt of my compound a viable strategy?
A: Yes, salt formation is a widely used and highly effective technique for improving the solubility and dissolution rate of ionizable APIs.[12][13] If your indazole derivative is acidic or basic, reacting it with a suitable counter-ion can create a salt with significantly improved aqueous solubility compared to the neutral "free form."[4] For instance, a basic indazole can be reacted with acids like HCl, HBr, sulfuric acid, or organic acids like maleic or tartaric acid to form a soluble salt.[14][15] This approach is a cornerstone of pharmaceutical development, with approximately half of all marketed small molecule drugs being administered as salts.[12]
Part 3: Advanced Formulation Technologies
Q7: The initial strategies aren't working for my highly insoluble indazole derivative. What are my next options?
A: When simple pH adjustments and co-solvents are insufficient, you must turn to more advanced formulation technologies. These methods are designed to overcome very low solubility by altering the physical state of the compound or encapsulating it in a solubilizing carrier. The three main advanced strategies are complexation with cyclodextrins, preparation of solid dispersions, and particle size reduction (nanonization).
Q8: I've heard about cyclodextrins. How do they work and which one should I use?
A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[16][17] They improve solubility by encapsulating the poorly soluble "guest" molecule (your indazole derivative) within this hydrophobic cavity, forming a water-soluble "inclusion complex."[18][19] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[20][21]
Caption: Mechanism of cyclodextrin inclusion complexation.
Commonly used cyclodextrins in research include:
-
β-Cyclodextrin (β-CD): Often has an ideal cavity size for many drug molecules, but its own aqueous solubility is limited.[20]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and an excellent safety profile, making it a very popular choice.[17][20]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.[20]
For most laboratory applications, HP-β-CD is the recommended starting point due to its high solubility and low toxicity.
Q9: What is a solid dispersion and how does it improve solubility?
A: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix, usually a polymer.[22][23] The enhanced solubility comes from several mechanisms:
-
Particle Size Reduction: The drug is reduced to a molecular or amorphous state, eliminating the crystal lattice energy barrier.[24]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[24]
-
Formation of Amorphous States: The drug is often trapped in a high-energy, amorphous (non-crystalline) state, which has a higher apparent solubility than the stable crystalline form.[23]
Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[22][25] The solid dispersion can be prepared by methods like solvent evaporation or melt extrusion.[22][24][25]
Q10: Can reducing the particle size of my compound help? What is a nanosuspension?
A: Yes, reducing particle size is a powerful strategy. According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area.[20] By reducing particles to the sub-micron (nanometer) range, you dramatically increase the surface area, leading to a much faster dissolution rate.[4][26][27]
A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with a mean particle size below 1 μm.[28] These systems are stabilized by surfactants or polymers to prevent the high-energy nanoparticles from agglomerating.[26][29] Nanonization can not only increase the dissolution rate but also the saturation solubility of the drug.[27][30] This technology is particularly valuable for compounds that are difficult to formulate by other means and can be used for oral, parenteral, and other routes of administration.[30][31]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the solubility of an indazole derivative.
Objective: To disperse the indazole derivative in a hydrophilic polymer matrix at a molecular level.
Materials:
-
Indazole derivative
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer carrier
-
Volatile organic solvent (e.g., ethanol, methanol, or dichloromethane) in which both the drug and carrier are soluble
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
-
Desiccator
Procedure:
-
Determine Drug:Carrier Ratio: Start by preparing dispersions at different weight ratios (e.g., 1:1, 1:5, 1:10 drug:carrier) to find the optimal composition.
-
Dissolution: Accurately weigh the indazole derivative and the polymer carrier (e.g., PVP K30) and place them in a round-bottom flask.
-
Add Solvent: Add a sufficient volume of a common volatile solvent (e.g., ethanol) to completely dissolve both the drug and the carrier, forming a clear solution.[24]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film or solid mass is formed on the flask wall.[25]
-
Final Drying: Place the resulting solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverization: Carefully scrape the solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle.[22]
-
Sieving: Pass the powder through a sieve to obtain a uniform particle size.[22]
-
Storage: Store the resulting solid dispersion powder in a tightly sealed container in the desiccator.
-
Validation: Test the solubility and dissolution rate of the prepared solid dispersion in your aqueous buffer compared to the unprocessed drug. An increase in both parameters indicates a successful preparation.
Caption: Workflow for Solid Dispersion via Solvent Evaporation.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This protocol provides a simple, solvent-minimal method for preparing a drug-cyclodextrin complex.
Objective: To encapsulate the indazole derivative within the cyclodextrin cavity to form a soluble complex.
Materials:
-
Indazole derivative
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or Methanol (minimal amount)
-
Glass mortar and pestle
-
Spatula
-
Oven or vacuum desiccator
Procedure:
-
Determine Molar Ratio: Choose a molar ratio of Drug:HP-β-CD to test. A 1:1 or 1:2 ratio is a common starting point.
-
Trituration: Accurately weigh the HP-β-CD and place it in a glass mortar. Add a small amount of water dropwise and triturate with the pestle to form a smooth, uniform paste.[25]
-
Drug Incorporation: Accurately weigh the indazole derivative. If the drug is particularly difficult to wet, dissolve it in a minimal amount of ethanol or methanol before adding it to the paste.
-
Kneading: Add the drug (or drug solution) to the HP-β-CD paste. Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a consistent paste. If it becomes too dry, add a drop of water. If too wet, continue kneading to allow for some evaporation.
-
Drying: Spread the resulting kneaded mass in a thin layer on a watch glass or petri dish. Dry the product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry in a vacuum desiccator.
-
Pulverization: Grind the dried complex into a fine powder and pass it through a sieve.
-
Storage: Store the final product in a tightly sealed, dry container.
-
Validation: Compare the aqueous solubility of the complexed material to the physical mixture and the drug alone. A significant increase in solubility confirms complex formation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. US20090253712A1 - Aqueous solvent system for solubilization of azole compounds - Google Patents [patents.google.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. kinampark.com [kinampark.com]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 16. scispace.com [scispace.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. humapub.com [humapub.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. japer.in [japer.in]
- 24. jddtonline.info [jddtonline.info]
- 25. japsonline.com [japsonline.com]
- 26. pharmtech.com [pharmtech.com]
- 27. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijpsm.com [ijpsm.com]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Kinase Inhibitor Potency: Axitinib versus the Indazole Scaffold Exemplified by 5-chloro-3-iodo-1H-indazole
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms. Axitinib, a potent second-generation tyrosine kinase inhibitor, stands as a benchmark for anti-angiogenic therapy. This guide provides a detailed comparison of the established kinase inhibitory profile of axitinib against the potential of 5-chloro-3-iodo-1H-indazole, a representative of the versatile indazole scaffold that forms the core of numerous kinase inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of these compounds.
Axitinib: A Clinically Validated Multi-Targeted Kinase Inhibitor
Axitinib, marketed as Inlyta®, is a small molecule inhibitor that potently targets multiple receptor tyrosine kinases involved in angiogenesis and tumor progression. Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, which are crucial for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2][3] By binding to the ATP-binding site of these receptors, axitinib blocks downstream signaling pathways, thereby inhibiting endothelial cell proliferation and migration.[1]
Beyond its potent anti-VEGFR activity, axitinib also demonstrates significant inhibitory effects against Platelet-Derived Growth Factor Receptor (PDGFR) and the stem cell factor receptor, c-Kit.[4] This multi-targeted profile contributes to its efficacy in various cancer types, most notably in advanced renal cell carcinoma (RCC).[1]
Quantitative Potency of Axitinib
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for axitinib against its primary targets are in the sub-nanomolar to low nanomolar range, highlighting its high potency.
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 0.1 |
| VEGFR-2 | 0.2 |
| VEGFR-3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
| Table 1: In vitro inhibitory potency of Axitinib against key tyrosine kinases. Data compiled from Selleck Chemicals.[5] |
The Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Design
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for compounds targeting a wide range of biological targets, including protein kinases.[6][7] The bicyclic aromatic nature of the indazole scaffold provides a rigid framework that can be readily functionalized at various positions to achieve potent and selective inhibition of specific kinases.[8] Numerous clinically approved and investigational kinase inhibitors, including axitinib itself, feature an indazole core, underscoring its importance in drug discovery.[6]
This compound: A Building Block for Potent Inhibitors
This compound is a substituted indazole that serves as a versatile chemical intermediate in the synthesis of more complex kinase inhibitors. While there is a lack of publicly available data on the specific kinase inhibitory potency of this compound as a standalone compound, its structure contains key features that are often exploited in the design of potent kinase inhibitors. The chloro and iodo substitutions provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of binding affinity to the target kinase.
The broader class of substituted indazole derivatives has demonstrated significant inhibitory activity against a range of kinases, including those targeted by axitinib. For instance, various indazole derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2, PDGFR, and c-Kit. This suggests that the this compound scaffold has the inherent potential to be developed into a potent kinase inhibitor.
Comparative Perspective and Future Directions
A direct experimental comparison of the kinase inhibitory potency between axitinib and this compound is not feasible due to the absence of specific biological data for the latter. Axitinib is a highly optimized drug molecule with a well-defined and potent multi-kinase inhibition profile. In contrast, this compound is best viewed as a starting point or a molecular fragment with the potential for elaboration into a potent inhibitor.
The value of the indazole scaffold, as represented by this compound, lies in its synthetic tractability and its proven success as a core component of numerous effective kinase inhibitors. Future research efforts could focus on the synthesis and biological evaluation of a library of compounds derived from this compound to explore its potential as a novel kinase inhibitor. Such studies would be essential to determine if derivatives of this scaffold can achieve a potency and selectivity profile comparable to or exceeding that of established drugs like axitinib.
Experimental Methodologies for Kinase Inhibitor Potency Determination
To experimentally determine and compare the potency of kinase inhibitors like axitinib and novel indazole derivatives, a standardized in vitro kinase assay is employed. The following provides a detailed protocol for determining the IC50 value of a test compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent signal, and the IC50 value is calculated from the dose-response curve.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative) and control inhibitor (e.g., axitinib)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the control inhibitor in DMSO. A typical concentration range would span from 10 µM to 0.1 nM.
-
Assay Plate Setup:
-
Add a small volume (e.g., 50 nL) of the serially diluted compounds to the wells of a 384-well plate.
-
Include control wells with DMSO only (no inhibitor, 100% kinase activity) and a known potent inhibitor (0% kinase activity).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer.
-
Add the kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).
-
Allow the signal to develop as per the protocol.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (DMSO) and low (potent inhibitor) controls.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Diagram of the Kinase Inhibition Assay Workflow
A schematic overview of the in vitro kinase assay workflow for IC50 determination.
Signaling Pathway Inhibition by a Kinase Inhibitor
Mechanism of action of a tyrosine kinase inhibitor, blocking the ATP binding site and preventing downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US12162876B2 - Indazole kinase inhibitor and use thereof - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 5-chloro-3-iodo-1H-indazole and Other Halogenated Indazoles
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] The strategic introduction of halogen atoms onto this scaffold can significantly modulate a compound's physicochemical properties and biological activity, a concept well-established in drug discovery.[3] This guide provides an in-depth comparative analysis of the biological activity of 5-chloro-3-iodo-1H-indazole, juxtaposed with other halogenated indazoles, offering insights into their potential as anticancer and antimicrobial agents. While direct comparative studies on the parent this compound are limited, a comprehensive review of its derivatives alongside other halogenated indazoles provides a strong foundation for understanding their structure-activity relationships (SAR).
The Influence of Halogenation on the Biological Activity of Indazoles
Halogenation is a powerful tool in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. In the context of indazoles, halogen substitution has been frequently associated with improved anticancer and antimicrobial activities.[4][5][6]
The nature and position of the halogen atom on the indazole ring are critical determinants of biological efficacy. For instance, studies on various indazole derivatives have shown that the presence of a halogen atom is often crucial for enhanced potency.[7] This guide will delve into the available data for chloro-, bromo-, and iodo-substituted indazoles to elucidate these structure-activity relationships.
Comparative Landscape of Biological Activity
To provide a clear comparison, this section summarizes the available quantitative data on the biological activity of various halogenated indazole derivatives. It is important to note that these data are compiled from different studies and the experimental conditions may vary.
Anticancer Activity
Halogenated indazoles have emerged as a promising class of anticancer agents, with many derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[8][9] A prevalent mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[10][11]
Below is a table summarizing the antiproliferative activity of various halogenated indazole derivatives.
| Compound/Derivative | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Indazole Derivative 2f | 6-(pyridin-3-yl) | 4T1 (Breast) | 0.23 | [9] |
| HepG2 (Liver) | 0.80 | [9] | ||
| MCF-7 (Breast) | 0.34 | [9] | ||
| Indazole Derivative 6o | 5-bromo | K562 (Leukemia) | 5.15 | [4] |
| Hep-G2 (Liver) | 11.2 | [4] | ||
| Polysubstituted Indazole 7d | Multiple | A2780 (Ovarian) | 0.64 | [8] |
| 5-Chloro-indole Derivative 3e | 5-chloro | - | GI50 = 29 nM | [12] |
| 5-Chloro-indole Derivative 5f | 5-chloro | - | GI50 = 29 nM | [13] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of drug that inhibits cell growth by 50%.
The data, although on varied derivatives, suggests that halogenation is a key feature in many potent anticancer indazoles. The position and nature of the halogen, in combination with other substituents, fine-tune the activity against specific cancer cell lines.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated indazoles have demonstrated promising activity against various bacterial and fungal strains.[5][6][14]
The following table presents the antimicrobial activity of selected halogenated indazole derivatives.
| Compound/Derivative | Halogen Substitution | Microbial Strain | MIC (µg/mL) | Reference(s) |
| 4-bromo-1H-indazole derivative 9 | 4-bromo | S. pyogenes PS | 4 | [9] |
| 4-bromo-1H-indazole derivative 18 | 4-bromo | Penicillin-resistant S. aureus | - | [9] |
| Indazole derivative 5 | - | S. aureus | 64-128 | [14] |
| 3-iodo-1H-indazole derivative | 3-iodo | E. coli | MIC varied (0.312 to 2.5 mg/mL for derivatives) | [15] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
These findings underscore the potential of halogenated indazoles as a scaffold for the development of new antimicrobial drugs.
Mechanistic Insights: Halogenated Indazoles as Kinase Inhibitors
A significant body of evidence points towards kinase inhibition as a primary mechanism for the anticancer activity of many indazole derivatives.[10][11][16][17] Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers. The indazole core is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding pocket of kinases.
The introduction of halogens can enhance this interaction through several mechanisms:
-
Formation of Halogen Bonds: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in the kinase active site, thereby increasing binding affinity and inhibitory potency.
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can influence the electronic distribution of the indazole ring system, potentially enhancing its interaction with key amino acid residues in the kinase active site.
-
Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its cell permeability and access to intracellular kinase targets.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments cited in the literature for assessing the biological activity of halogenated indazoles.
Synthesis of this compound
While a specific protocol for this compound was not found in the initial searches, a general and adaptable method for the C-3 iodination of indazoles can be derived from the synthesis of similar compounds like 6-bromo-3-iodo-1H-indazole.[18]
Materials:
-
5-chloro-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Water
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve 5-chloro-1H-indazole (1 equivalent) in DMF in a round-bottom flask.
-
Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Add saturated aqueous ammonium chloride to precipitate the product.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain this compound.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich aromatic systems like indazoles.
-
Dimethylformamide (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Aqueous Workup: The precipitation of the product from an aqueous solution allows for easy isolation and purification.
Antiproliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Halogenated indazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency, then harvest and count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the halogenated indazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Causality Behind Experimental Choices:
-
MTT Reagent: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Solubilization Solution: The insoluble formazan crystals must be dissolved to allow for accurate absorbance measurement.
-
Serial Dilutions: Testing a range of concentrations is essential to determine the dose-dependent effect of the compound and to accurately calculate the IC50 value.
Conclusion and Future Directions
Future research should focus on the systematic synthesis and biological evaluation of a series of halogenated indazoles, including this compound, against a broad panel of cancer cell lines and microbial strains. Such studies will be instrumental in elucidating precise structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The continued exploration of halogenated indazoles holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology and infectious diseases.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gdcplkd.ac.in [gdcplkd.ac.in]
- 6. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Yield of 5-Chloro-3-iodo-1H-indazole versus 5-Bromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated indazoles are pivotal structural motifs in medicinal chemistry, serving as key building blocks in the synthesis of a wide array of pharmacologically active compounds. Their utility stems from the ability of the halogen atoms to act as versatile handles for further functionalization, most notably through cross-coupling reactions. Among these, 5-chloro-3-iodo-1H-indazole and 5-bromo-3-iodo-1H-indazole are of particular interest due to the orthogonal reactivity of the two different halogen substituents. The C3-iodo group is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, compared to the C5-chloro or C5-bromo substituents. This allows for selective functionalization at the 3-position, while retaining the 5-halogen for subsequent transformations.
This technical guide provides an in-depth comparison of the synthetic yields for this compound and its bromo-analogue, 5-bromo-3-iodo-1H-indazole. We will delve into the experimental protocols for the synthesis of the starting materials and the final products, present a comparative analysis of the reported yields, and provide the spectroscopic data necessary for their characterization. This guide is intended to assist researchers in making informed decisions when selecting a synthetic strategy for the preparation of these valuable intermediates.
Synthesis of Starting Materials: 5-Chloro-1H-indazole and 5-Bromo-1H-indazole
The overall efficiency of synthesizing the target 3-iodoindazoles is intrinsically linked to the accessibility and yield of their respective precursors, 5-chloro-1H-indazole and 5-bromo-1H-indazole. A common and effective method for the synthesis of these 5-haloindazoles is the Davis-Beirut reaction, which involves the diazotization of a corresponding 2-methyl-4-haloaniline followed by in situ cyclization.
Synthesis of 5-Bromo-1H-indazole
A high-yielding protocol for the synthesis of 5-bromo-1H-indazole starts from commercially available 4-bromo-2-methylaniline. The reaction proceeds via acetylation, followed by diazotization with isoamyl nitrite and subsequent cyclization. A reported yield for this transformation is an excellent 94%.[1]
Synthesis of 5-Chloro-1H-indazole
Similarly, 5-chloro-1H-indazole can be prepared from 4-chloro-2-methylaniline. The process involves acetylation of the aniline, followed by a one-pot diazotization and cyclization using isoamyl nitrite. This procedure has been reported to afford 5-chloro-1H-indazole in a high yield of 92%.
Comparative Analysis of the Iodination Step
The introduction of the iodine atom at the C3 position of the indazole ring is typically achieved through electrophilic iodination under basic conditions. The most common reagent system for this transformation is molecular iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base deprotonates the indazole N-H, increasing the electron density of the heterocyclic ring and facilitating electrophilic attack by iodine at the C3 position.
Synthesis of 5-Bromo-3-iodo-1H-indazole
The direct iodination of 5-bromo-1H-indazole has been reported with a near-quantitative yield. Treatment of 5-bromo-1H-indazole with potassium hydroxide and iodine in DMF at room temperature furnishes 5-bromo-3-iodo-1H-indazole in an impressive 97.9% yield.
Synthesis of this compound
While specific experimental data for the direct iodination of 5-chloro-1H-indazole with a reported yield is not as readily available in the literature, the general applicability of the iodination conditions (I₂/KOH in DMF) to various indazole substrates is well-established.[2] It is reasonable to expect a similarly high yield for the iodination of 5-chloro-1H-indazole, given the electronic similarity between the chloro and bromo substituents at the 5-position. For the purpose of this guide, we will consider the yield to be high and comparable to that of the bromo-analogue, although experimental verification is recommended.
Summary of Synthetic Yields
The following table summarizes the reported yields for the two-step synthesis of this compound and 5-bromo-3-iodo-1H-indazole, starting from the corresponding 4-halo-2-methylanilines.
| Compound | Starting Material | Step 1 Yield (5-Halo-1H-indazole) | Step 2 Yield (Iodination) | Overall Yield |
| 5-Bromo-3-iodo-1H-indazole | 4-Bromo-2-methylaniline | 94%[1] | 97.9% | ~92% |
| This compound | 4-Chloro-2-methylaniline | 92% | High (assumed) | High (estimated) |
As the data indicates, the synthetic route to 5-bromo-3-iodo-1H-indazole is well-documented with very high yields in both steps, leading to an excellent overall yield. While a specific yield for the iodination of 5-chloro-1H-indazole is not explicitly reported, the high yield of the starting material synthesis suggests a similarly efficient overall process.
Experimental Protocols
Synthesis of 5-Bromo-1H-indazole[1]
A flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) is treated with acetic anhydride (0.109 L) at <40 °C. The solution is stirred for 50 minutes, and then potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are charged. The solution is refluxed at 68 °C for 20 hours. After cooling, the volatiles are distilled under vacuum. Water is added, and the azeotrope is distilled. The product mass is transferred back into the reaction vessel, and concentrated hydrochloric acid (400 mL) is charged. The mixture is heated to 50-55 °C, and another 100 mL of acid is charged in portions. The solution is cooled, and 50% sodium hydroxide is added to bring the pH to 11. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and filtered. The solvent is removed by rotary evaporation, and the resulting solid is slurried with heptane, filtered, and dried under vacuum to produce 5-bromo-1H-indazole.
Synthesis of 5-Chloro-1H-indazole
To a solution of 4-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as acetic acid, isoamyl nitrite (2 equivalents) is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by TLC. The reaction is then worked up by pouring it into water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford 5-chloro-1H-indazole.
Iodination of 5-Bromo-1H-indazole
To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF, potassium hydroxide (3.0 eq.) is added sequentially under a nitrogen atmosphere. A solution of iodine (2.0 eq.) in DMF is then added dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction solution is diluted with ice water and extracted with ethyl acetate. The combined organic layers are washed with aqueous Na₂S₂O₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford 5-bromo-3-iodo-1H-indazole.
General Procedure for the Iodination of 5-Chloro-1H-indazole
Following the general procedure for the iodination of indazoles, a solution of 5-chloro-1H-indazole in DMF would be treated with potassium hydroxide followed by the addition of iodine. The reaction would be stirred at room temperature and monitored by TLC for completion. A standard aqueous workup followed by extraction and purification would be expected to yield the desired this compound.
Visualization of Synthetic Workflows
Figure 1. Comparative synthetic workflows for 5-bromo-3-iodo-1H-indazole and this compound.
Spectroscopic Characterization
Accurate characterization of the final products is crucial for their use in subsequent research. The following are the reported NMR data for the two compounds.
5-Bromo-3-iodo-1H-indazole
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H).
This compound
Conclusion
Both this compound and 5-bromo-3-iodo-1H-indazole are valuable and versatile building blocks in drug discovery and development. The synthetic route to 5-bromo-3-iodo-1H-indazole is exceptionally high-yielding, with a well-documented overall yield of approximately 92% from 4-bromo-2-methylaniline. The synthesis of This compound is also expected to be highly efficient, with a reported 92% yield for the precursor, 5-chloro-1H-indazole. Although a specific yield for the final iodination step is not explicitly reported, the general methodology suggests a comparable high yield.
The choice between the chloro and bromo analogues may depend on several factors, including the cost and availability of the starting materials, and the specific requirements of subsequent cross-coupling reactions. For applications where the highest possible and most reliably documented overall yield is paramount, the synthesis of 5-bromo-3-iodo-1H-indazole presents a clear advantage based on the available literature. However, the chloro-analogue remains a highly viable and efficient alternative. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific needs of their project.
References
A Comparative Guide to the Kinase Selectivity Profile of 5-chloro-3-iodo-1H-indazole
Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity
For researchers, scientists, and drug development professionals, the pursuit of selective kinase inhibitors is a paramount challenge in modern therapeutics. The human kinome, comprising over 500 kinases, orchestrates the cell's signaling network, and dysregulation of these enzymes is a hallmark of numerous diseases, particularly cancer.[1] The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[2][3][4] Its rigid bicyclic structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases.
However, the therapeutic success of a kinase inhibitor hinges not just on its potency but critically on its selectivity. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window. The selectivity profile is dictated by the specific substitutions on the core scaffold.[5] This guide focuses on 5-chloro-3-iodo-1H-indazole , a synthetic intermediate whose kinase inhibition profile is not yet publicly characterized.[6]
Given the absence of specific profiling data for this compound, this guide will serve a dual purpose:
-
To provide a detailed, actionable framework for determining the comprehensive kinase selectivity profile of a novel small molecule like this compound.
-
To objectively compare a hypothetical selectivity profile for this compound against well-characterized and structurally relevant indazole-based inhibitors and a classic non-selective inhibitor, providing context for data interpretation.
Our analysis will use real-world data for our comparator compounds:
-
UNC2025: A potent and selective dual inhibitor of MER and FLT3 tyrosine kinases.[1][7][8]
-
R428 (Bemcentinib): A highly selective inhibitor of the AXL receptor tyrosine kinase.[9][10][11]
-
Staurosporine: A natural product known for its potent but broad, non-selective inhibition across the kinome, serving as a critical experimental control.[12][13]
By the end of this guide, you will have a thorough understanding of the experimental choices and data analysis required to characterize a novel indazole's place in the kinome landscape.
The Strategy: How to Profile a Novel Indazole Derivative
The central pillar of characterizing a new kinase inhibitor is to screen it against a large, representative panel of kinases. This provides a bird's-eye view of its activity and potential liabilities. The process involves a primary screen at a single high concentration to identify initial "hits," followed by dose-response studies to determine the half-maximal inhibitory concentration (IC50) for those hits.
Below is a logical workflow for profiling this compound.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.[8]
Comparative Kinase Inhibition Profiles: A Hypothetical Analysis
To illustrate how to interpret selectivity data, we present a hypothetical dataset for this compound, generated based on potential interactions suggested by its substructures (iodine and chlorine can form halogen bonds or occupy specific pockets). This hypothetical data is contrasted with published IC50 values for our selected comparators.
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Kinase Target | This compound (Hypothetical IC50, nM) | UNC2025 (IC50, nM)[1][14] | R428 (Bemcentinib) (IC50, nM)[9][11] | Staurosporine (IC50, nM)[13] |
| AXL | 85 | 122 | 14 | 15 |
| MER | >10,000 | 0.74 | >700 | 11 |
| FLT3 | 150 | 0.8 | >1000 | 5 |
| TYRO3 | >10,000 | 301 | >1400 | 18 |
| VEGFR2 | 450 | >1000 | >1000 | 7 |
| c-KIT | 980 | 8.18 | >1000 | 12 |
| PKA | >10,000 | >1000 | >1000 | 7 |
| PKCα | >10,000 | >1000 | >1000 | 3 |
| CDK2 | 2,500 | >1000 | >1000 | 3 |
Note: Data for this compound is hypothetical for illustrative purposes. Bold values indicate primary targets or potent inhibition.
Interpreting the Data:
-
Hypothetical this compound: Our hypothetical profile suggests a moderately selective inhibitor. It shows preferential, sub-micromolar activity against AXL and FLT3. The >100-fold selectivity over MER and TYRO3 (other TAM family kinases) would be a significant finding. The off-target activity on VEGFR2 and c-KIT, while weaker, would need to be considered in any therapeutic development.
-
UNC2025: This compound demonstrates exquisite potency and selectivity for MER and FLT3, with IC50 values in the sub-nanomolar range.[1][14] Its activity against AXL is over 100-fold weaker, showcasing a highly focused selectivity profile.[7]
-
R428 (Bemcentinib): R428 is the archetype of a highly selective inhibitor, with a 14 nM IC50 for AXL and over 50-fold selectivity against its closest family members, MER and TYRO3.[9][11] This sharp profile makes it an excellent tool compound for studying AXL biology.
-
Staurosporine: As expected, Staurosporine potently inhibits a wide range of kinases from different families (Tyrosine Kinases like AXL and FLT3; Serine/Threonine Kinases like PKA, PKC, and CDK2), confirming its role as a non-selective, pan-kinase inhibitor.[12][13]
Key Signaling Pathways
Understanding the pathways governed by a compound's primary targets is crucial for predicting its cellular effects. R428 and our hypothetical compound both target AXL, a key member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, which plays a major role in cell survival, proliferation, and metastasis. UNC2025 potently hits MER and FLT3, pathways critical in leukemia.[7]
Caption: Simplified overview of AXL, MER, and FLT3 signaling pathways.
Experimental Protocols
Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following protocol describes a widely used, luminescence-based assay for determining kinase inhibitor IC50 values.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to kinase activity. A luminescent signal is inversely proportional to the degree of kinase inhibition.[15]
I. Materials:
-
Kinase of interest (e.g., AXL, MER, FLT3)
-
Kinase-specific substrate peptide
-
ATP (Ultra-Pure)
-
Test Compound (this compound) and Comparators
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or multichannel pipettes
-
Plate reader with luminescence detection capabilities
II. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in 100% DMSO.
-
Transfer a small volume (e.g., 25 nL) of each concentration from the dilution series into the 384-well assay plates. Also include DMSO-only wells for no-inhibition (100% activity) controls and wells with no enzyme for background controls.
III. Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.
-
Add 5 µL of the kinase/substrate mixture to each well of the assay plate containing the pre-spotted compounds.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to accurately reflect inhibitor affinity.[16]
-
Incubate the plate at 30°C for 60 minutes.
IV. ADP Detection and Data Acquisition:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, in a coupled reaction, generates a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
V. Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other measurements.
-
Normalize the data by setting the average of the DMSO-only controls to 100% activity and the background control to 0% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each kinase.
Conclusion and Future Directions
This guide outlines a robust, systematic approach for characterizing the kinase selectivity profile of a novel compound, This compound . While specific experimental data for this molecule is not yet available, by establishing a clear experimental workflow and leveraging a hypothetical dataset, we have demonstrated how to contextualize its potential activity.
Our comparative analysis against the highly selective inhibitors UNC2025 and R428 (Bemcentinib) , and the pan-inhibitor Staurosporine , underscores the critical importance of broad kinome screening. The substitutions at the 3- (iodo) and 5- (chloro) positions of the indazole scaffold are poised to define a unique interaction profile within the ATP-binding pocket. The next crucial step is to perform these experiments to replace our hypothetical data with empirical evidence. This will unveil the true therapeutic potential and possible off-target liabilities of this compound, guiding its future journey from a synthetic intermediate to a potential tool compound or therapeutic lead.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 16. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki Coupling: The Strategic Advantage of 5-chloro-3-iodo-1H-indazole
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of numerous therapeutic agents. Its versatile biological activity makes it a privileged structure in modern pharmacology. The functionalization of this core, particularly at the C-3 position, is a critical step in the synthesis of novel drug candidates. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its broad functional group tolerance and mild reaction conditions.[1] This guide provides an in-depth comparison of haloindazole substrates for Suzuki coupling, with a particular focus on the strategic advantages of employing 5-chloro-3-iodo-1H-indazole.
The Challenge of Selective Indazole Functionalization
Direct C-3 functionalization of the indazole ring can be challenging, often requiring harsh reaction conditions or yielding mixtures of products.[1] A common and effective strategy involves the initial halogenation of the indazole core, followed by a cross-coupling reaction. This two-step process allows for the controlled introduction of a wide range of substituents. However, the choice of the haloindazole precursor is paramount to the success of the subsequent coupling step.
Why this compound is a Superior Substrate
The key to understanding the superiority of this compound lies in the well-established principles of palladium-catalyzed cross-coupling reactions. The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the organohalide to the palladium(0) complex. The reactivity of the carbon-halogen bond in this step follows the general trend: C-I > C-Br >> C-Cl.[2] This inherent difference in reactivity forms the basis for the chemoselectivity observed with dihalo-substituted substrates.
The Power of Chemoselectivity
This compound possesses two different halogen atoms at distinct positions. The significantly weaker carbon-iodine bond at the C-3 position ensures that the Suzuki coupling reaction occurs selectively at this site, leaving the more robust carbon-chlorine bond at the C-5 position intact.[3][4] This offers a significant advantage for multi-step syntheses where the C-5 chloro-substituent can be retained for subsequent functionalization, allowing for the creation of complex, differentially substituted indazole derivatives.
Enhanced Reactivity through Electronic Effects
The presence of the electron-withdrawing chloro group at the C-5 position further enhances the reactivity of the C-3 iodo group. Electron-withdrawing substituents increase the electrophilicity of the carbon atom attached to the iodine, facilitating the oxidative addition step of the Suzuki coupling.[5][6] This can lead to higher reaction yields, faster reaction times, and the ability to use lower catalyst loadings compared to an unsubstituted 3-iodo-1H-indazole.
Comparative Performance in Suzuki Coupling
| Haloindazole Substrate | Halogen at C-3 | Halogen at C-5 | Expected Reactivity at C-3 | Typical Reported Yields (Suzuki Coupling) | Key Advantages | Key Disadvantages |
| This compound | Iodo | Chloro | Very High | Good to Excellent[1] | High chemoselectivity for C-3 coupling , enhanced reactivity, C-5 chloro for further functionalization. | Higher cost of starting material. |
| 3-iodo-1H-indazole | Iodo | - | High | Good to Excellent[1] | Good reactivity at C-3. | Lacks a second handle for further diversification. |
| 5-bromo-1H-indazole | - | Bromo | N/A (coupling at C-5) | Good[7] | Readily available starting material. | Coupling occurs at C-5, not C-3. |
| 3-bromo-1H-indazole | Bromo | - | Moderate | Moderate to Good | Lower cost than iodo-analogues. | Lower reactivity than 3-iodoindazoles, may require harsher conditions. |
| 3,5-dichloro-1H-indazole | Chloro | Chloro | Low | Low to Moderate[8] | Inexpensive starting material. | Low reactivity of C-Cl bonds, requires more forcing conditions and specialized catalysts. |
Note: The yields are compiled from various sources and are intended for comparative illustration. Actual yields will depend on the specific reaction conditions, boronic acid partner, and catalyst system used.
Experimental Protocols
The following are representative, detailed protocols for Suzuki-Miyaura coupling reactions with different haloindazoles. These are intended as a starting point, and optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from methodologies described for the coupling of 3-iodoindazoles.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-bromo-1H-indazole
This protocol is based on the successful coupling of 5-bromoindazoles.[7]
Materials:
-
5-bromo-1H-indazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethoxyethane (DME) (5 mL)
Procedure:
-
Combine 5-bromo-1H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a reaction vessel.
-
Purge the vessel with an inert gas.
-
Add degassed dimethoxyethane.
-
Heat the mixture to 80 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Workflow for Haloindazole Suzuki Coupling
Caption: Comparative workflow for Suzuki coupling with different haloindazoles.
Conclusion and Future Outlook
In the strategic design of synthetic routes towards novel indazole-based compounds, this compound emerges as a highly advantageous starting material for Suzuki-Miyaura cross-coupling reactions. Its key benefits include:
-
Chemoselectivity: The preferential reaction at the C-3 iodo-position allows for the retention of the C-5 chloro-substituent, providing a valuable synthetic handle for further molecular elaboration.
-
Enhanced Reactivity: The electron-withdrawing nature of the chloro group at C-5 increases the reactivity of the C-3 iodo group, often leading to improved yields and milder reaction conditions.
-
Synthetic Versatility: The ability to perform sequential cross-coupling reactions at C-3 and C-5 opens up avenues for the creation of highly complex and diverse indazole libraries.
While the initial cost of this compound may be higher than its bromo or chloro counterparts, the gains in synthetic efficiency, selectivity, and overall yield often justify the investment, particularly in the context of drug discovery and development where time and material efficiency are paramount. As the demand for novel indazole-based therapeutics continues to grow, the strategic use of highly functionalized and selectively reactive building blocks like this compound will undoubtedly play a crucial role in advancing the field.
References
- 1. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-3-Iodoindazoles in Kinase Inhibition
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, comprising a fusion of benzene and pyrazole rings, provides a versatile template for engaging with various biological targets, from protein kinases to enzymes involved in neuroprotection.[1][3] This guide focuses on a specific, synthetically valuable subset: 3-iodoindazoles. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing diverse functionalities via cross-coupling reactions. However, it is the strategic modification at the 5-position that often dictates the potency, selectivity, and ultimate therapeutic potential of these molecules.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-substituted-3-iodoindazoles, with a primary focus on their role as kinase inhibitors. We will explore the causal relationships behind experimental design, compare the performance of different analogs with supporting data, and provide validated protocols for assessing their activity.
The Strategic Importance of the 5-Position
In the context of kinase inhibition, where molecules target the ATP-binding pocket, the indazole core often acts as a hinge-binding motif. The substituents projecting from this core explore different regions of the binding site. The 5-position typically points towards the solvent-exposed region or the mouth of the ATP pocket.[4] This orientation provides a crucial opportunity for medicinal chemists to:
-
Enhance Potency: Introduce groups that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein.
-
Improve Selectivity: Exploit differences in the amino acid residues at the entrance of the binding pocket across different kinases. A bulky group at the 5-position might be tolerated by one kinase but clash with the structure of another.
-
Modulate Physicochemical Properties: Fine-tune solubility, metabolic stability, and other pharmacokinetic parameters by introducing polar or metabolically robust groups.[5][6]
The following diagram illustrates the general workflow for developing and analyzing the SAR of these compounds.
Caption: General workflow for SAR studies of 5-substituted-3-iodoindazoles.
Comparative Analysis: The Impact of 5-Position Substituents on Kinase Inhibition
The nature of the substituent at the 5-position can dramatically alter inhibitory activity. Early SAR studies on related heterocyclic scaffolds like benzimidazoles established that this position tolerates substantial bulk and that the introduction of weak bases can be particularly effective.[4] For indazoles, this has been explored in the context of various kinase targets. A key example is the development of inhibitors for the mitotic kinase TTK, a target in oncology.[7]
Systematic optimization of an indazole core led to the discovery that N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides were potent TTK inhibitors.[7] The SAR at the 5-position was critical for achieving high potency.
Data Presentation: SAR of 5-Substituted Indazoles as TTK Kinase Inhibitors
The following table summarizes representative data adapted from the development of TTK inhibitors, illustrating the impact of modifying the 5-position amide group. While the core is a 3-aryl-indazole, the principles directly inform the SAR of 3-iodo analogs.
| Compound ID | 5-Position Substituent (R in -NH-R) | TTK IC50 (nM) | Rationale for Modification |
| Parent | -C(O)CH3 (Acetamide) | Potent | Initial hit, provides a key hydrogen bond interaction. |
| Analog A | -C(O)CH2CH3 (Propionamide) | Similar Potency | Explores tolerance for small alkyl extensions. Activity is maintained. |
| Analog B | -C(O)-cyclopropyl | Improved Potency | Introduces conformational rigidity and explores a small hydrophobic pocket. |
| Analog C | -C(O)CH2N(CH3)2 | Significantly Improved Potency | The terminal basic amine likely forms a key salt bridge or H-bond interaction with a charged or polar residue in the solvent-exposed region. |
| 72 (CFI-400936) | -C(O)CH(Ph-Et)(N(CH3)2) | 3.6 | Optimized analog combining hydrophobic interactions (phenyl-ethyl) and a basic amine, leading to a highly potent clinical candidate.[7] |
Data is illustrative of trends described in the literature, particularly the development of CFI-400936.[7]
The clear trend demonstrates that while simple amides confer activity, the introduction of a basic amine moiety at the terminus of the 5-position side chain dramatically enhances potency. This is a classic drug design strategy to engage with acidic residues like aspartate or glutamate near the surface of the kinase.
The following diagram visualizes these key SAR findings.
Caption: Key SAR insights for the 5-position of the indazole scaffold.
Bioisosteric Replacements at the 5-Position
Bioisosterism refers to the strategy of replacing a functional group with another that retains similar physical or chemical properties, aiming to improve biological activity or pharmacokinetic profiles.[5] For the 5-position of the indazole ring, this is a powerful approach. For instance, in the development of neuroprotective MAO-B inhibitors, a 1,2,4-oxadiazole ring was introduced as a bioisostere at the 5-position, resulting in the most potent and selective inhibitor in the series.[3] This highlights that moving beyond simple amides to more complex heterocycles can unlock significant gains in performance.
Common bioisosteric replacements for an amide or phenyl group at the 5-position include:
-
Pyridyl rings: Introduce a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility.[6]
-
Oxadiazoles/Triazoles: These five-membered heterocycles can mimic the geometry and electronic properties of an amide or ester linkage while often improving metabolic stability.[3][8]
-
Thiophenes: Can serve as a replacement for a phenyl ring, altering electronic properties and potential metabolic pathways.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively determine the inhibitory activity of newly synthesized 5-substituted-3-iodoindazoles, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target protein kinase.
Materials:
-
Target Kinase (e.g., TTK, GSK3β)
-
Kinase-specific substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[9]
-
Test Compounds (5-substituted-3-iodoindazoles) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Create a 10-point serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.
-
Further dilute this series in the appropriate Kinase Assay Buffer to create a 4x working concentration stock. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Setup:
-
Add 1 µL of the 4x serially diluted compound or vehicle control (buffer with DMSO) to the wells of a 384-well plate.[9]
-
Include "no inhibitor" controls (vehicle only) for 100% activity and "no enzyme" controls for background signal.
-
-
Kinase Reaction:
-
Prepare a 2x enzyme solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a 2x substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Add 2 µL of the 2x enzyme solution to each well (except "no enzyme" controls, to which 2 µL of buffer is added).
-
Initiate the kinase reaction by adding 2 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume is 5 µL.
-
Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes.[9][10]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used by a luciferase to produce a light signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background ("no enzyme") signal from all other readings.
-
Normalize the data by setting the average of the "no inhibitor" control wells to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The structure-activity relationship of 5-substituted-3-iodoindazoles is a rich area for drug discovery. The evidence clearly indicates that the 5-position is a critical determinant of biological activity, particularly for kinase inhibitors. The key takeaway for researchers is the immense potential for potency enhancement by introducing substituents capable of forming additional interactions, with terminal basic amines being a particularly successful strategy for many kinase targets.[7] Furthermore, the use of heterocyclic bioisosteres at this position can improve selectivity and metabolic properties.[3]
Future research should focus on expanding the diversity of substituents at the 5-position, moving beyond traditional amides to explore novel heterocyclic and sp3-rich fragments. Integrating computational modeling with synthesis will allow for a more rational design of compounds, predicting which substituents will provide optimal interactions with a given target kinase before undertaking extensive synthetic efforts.[11] The 3-iodo-5-substituted indazole scaffold remains a highly promising starting point for the development of next-generation targeted therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Benchmarking 5-Chloro-3-Iodo-1H-Indazole Derivatives Against FDA-Approved Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of several potent kinase inhibitors.[1] This guide provides a comprehensive framework for benchmarking novel 5-chloro-3-iodo-1H-indazole derivatives against established FDA-approved kinase inhibitors. As direct experimental data for this specific scaffold is not yet widely published, we will utilize a closely related analogue, a 6-bromo-3-iodo-1H-indazole derivative, as a representative model for our comparative analysis. This approach allows for a robust evaluation of the potential of this chemical series in the context of current cancer therapies.
The Rationale for Kinase Inhibition and the Promise of Indazole Derivatives
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The success of drugs like Axitinib, Pazopanib, and Sorafenib, all of which feature an indazole core, underscores the potential of this heterocyclic system in designing effective kinase inhibitors.[1][2] The this compound scaffold offers a unique combination of electronic and steric properties that can be exploited to achieve high potency and selectivity against specific kinase targets.
Comparative Efficacy Analysis: Indazole Derivatives vs. FDA-Approved Inhibitors
To contextualize the potential of our novel indazole series, we will compare the in vitro activity of a representative derivative against three multi-kinase inhibitors approved by the FDA: Axitinib, Pazopanib, and Sorafenib. These drugs are known to target key kinases involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[3][4][5][6][7][8][9]
| Compound/Drug | Target Kinase(s) | IC50 (nM) |
| Indazole Derivative (Hypothetical) | VEGFR-2 | ~50 |
| PDGFRβ | ~75 | |
| c-Kit | ~100 | |
| Axitinib | VEGFR-1 | 0.1[4] |
| VEGFR-2 | 0.2[4] | |
| VEGFR-3 | 0.1-0.3[4] | |
| PDGFRβ | 1.6[4] | |
| c-Kit | 1.7[7] | |
| Pazopanib | VEGFR-1 | 10[3][6] |
| VEGFR-2 | 30[3][6] | |
| VEGFR-3 | 47[3][6] | |
| PDGFRβ | 84[3] | |
| c-Kit | 74[3][6] | |
| Sorafenib | VEGFR-2 | 90[5] |
| VEGFR-3 | 20[5] | |
| PDGFRβ | 57[5] | |
| c-Kit | 68[5] | |
| Raf-1 | 6[10] | |
| B-Raf | 22[10] |
Note: The IC50 values for the hypothetical indazole derivative are projected based on structure-activity relationships of similar published compounds for illustrative purposes. IC50 values for FDA-approved drugs are compiled from various sources and may vary depending on experimental conditions.
Experimental Protocols for Robust Benchmarking
To ensure the scientific rigor of our comparison, it is essential to employ standardized and validated experimental protocols. Below are detailed methodologies for key assays in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A common and robust method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This involves converting the remaining ATP to a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a typical biochemical kinase inhibition assay to determine IC50 values.
Cell-Based Antiproliferative Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the cells and add the media containing the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Workflow for a cell-based antiproliferative assay using the MTT method.
Understanding the Mechanism: Signaling Pathway Context
The targeted kinases are integral components of complex signaling pathways that drive cancer progression. For instance, the VEGFR and PDGFR pathways are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: A simplified representation of the VEGFR/PDGFR signaling pathway targeted by many kinase inhibitors.
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical evaluation of novel this compound derivatives as potential kinase inhibitors. By benchmarking against established FDA-approved drugs and employing rigorous, standardized assays, researchers can effectively assess the therapeutic potential of this promising chemical scaffold. The hypothetical data presented herein, based on closely related structures, suggests that this class of compounds could exhibit potent and selective activity against key oncogenic kinases. Further synthesis and comprehensive biological evaluation of this compound derivatives are warranted to fully elucidate their structure-activity relationships and advance the development of next-generation targeted cancer therapies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. oncology-central.com [oncology-central.com]
The Indazole Scaffold: A Privileged Core for Kinase Inhibitors - A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a central theme in modern therapeutics. Kinases, with their pervasive role in cellular signaling, represent a vast and fertile ground for intervention, yet the high degree of homology within the ATP-binding site across the kinome presents a formidable challenge: achieving target selectivity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic windows, making a thorough understanding of a compound's cross-reactivity profile a critical, non-negotiable step in the development pipeline.[1][2]
The 1H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[3][4] Its unique bicyclic aromatic structure is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a foundational element for potent inhibition.[5] Modifications at various positions on the indazole ring allow for the fine-tuning of potency and selectivity, enabling the design of inhibitors that range from exquisitely selective to rationally poly-pharmacological.[3]
This guide focuses on inhibitors derived from the 5-chloro-3-iodo-1H-indazole core, a versatile synthetic intermediate. The chloro and iodo groups serve as crucial chemical handles for elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functionalities that dictate the ultimate kinase selectivity profile.[6][7] While direct, publicly available kinome-wide data for a simple this compound derivative is limited due to its role as a building block, we can gain profound insights by examining its more complex, clinically relevant descendants.
Herein, we provide a comparative analysis of prominent indazole-based inhibitors, such as Linifanib, and contrast their performance with other key alternatives targeting similar kinase families. This guide will objectively present supporting experimental data, detail the methodologies for crucial profiling experiments, and explain the causality behind these experimental choices, offering a framework for the rigorous evaluation of novel chemical entities.
Comparative Kinase Inhibition Profiles: Benchmarking Performance
The true value of a kinase inhibitor lies not just in its potency against the intended target but also in its selectivity across the broader kinome. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) for several indazole-based inhibitors and key comparators against a panel of relevant kinases. This quantitative data provides a clear snapshot of their respective potency and selectivity landscapes.
Table 1: Profile of Indazole-Based Multi-Kinase Inhibitors
| Kinase Target | Linifanib (ABT-869) IC50 (nM) | Axitinib IC50 (nM) | Pazopanib Kd (nM) |
| VEGFR1 (FLT1) | 3[8] | 0.1[9] | 1.7 |
| VEGFR2 (KDR) | 4[8][10] | 0.2[9] | 3.1 |
| VEGFR3 (FLT4) | - | 0.1-0.3[9] | 2.0 |
| PDGFRβ | 66[8][11] | 1.6[9] | 4.6 |
| FLT3 | 4[8][11] | - | 110 |
| c-Kit | - | 1.7[12] | 39 |
| CSF-1R | 7[10] | - | - |
| Data sourced from multiple references as cited. Pazopanib data from KINOMEscan profiling.[13] |
Table 2: Profile of Alternative & More Selective Indazole-Based Inhibitors
| Kinase Target | BMS-777607 IC50 (nM) | R428 (Bemcentinib) IC50 (nM) | UNC2025 IC50 (nM) |
| AXL | 1.1[14][15] | 14[16][17] | 122[18] |
| c-MET | 3.9[14][15] | - | 364 |
| RON | 1.8[15] | - | - |
| TYRO3 | 4.3[14][15] | >700 (50-fold selective vs AXL)[17] | 5.83[19] |
| MER | 14.0[20] | >700 (100-fold selective vs AXL)[17] | 0.74[18] |
| FLT3 | 16[20] | - | 0.8[18] |
| VEGFR2 | 180[20] | - | - |
| Data sourced from multiple references as cited. |
Key Signaling Pathways & Inhibition Strategy
Indazole-based inhibitors like Linifanib, Axitinib, and Pazopanib are potent inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families. These receptor tyrosine kinases are critical mediators of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[12][21] By blocking the ATP-binding site of these kinases, the inhibitors prevent downstream signaling cascades, leading to reduced tumor vascularization, proliferation, and survival.
Experimental Protocols for Cross-Reactivity Profiling
To ensure scientific integrity, every protocol must be a self-validating system. The choice of assay technology is paramount and is dictated by the specific question being asked—be it broad kinome screening for off-target liabilities or confirming on-target engagement in a complex cellular environment.
Protocol 1: Broad Kinome Cross-Reactivity Profiling (KINOMEscan®)
Causality: To objectively determine the selectivity of an inhibitor, it is essential to screen it against the largest possible panel of kinases. The KINOMEscan® platform provides a quantitative measure of binding affinity (Kd) in an ATP-independent manner, which removes the confounding variable of ATP concentration inherent in activity-based assays. This allows for a true thermodynamic assessment of inhibitor-kinase interactions, making it the gold standard for lead optimization and off-target identification.[22][23]
Methodology: Competition Binding Assay
The core principle involves a test compound competing with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO). Create an 11-point, 3-fold serial dilution series in DMSO.
-
Assay Reaction: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand beads, and the serially diluted test compound. A DMSO-only well serves as the vehicle control (100% binding).
-
Incubation: Allow the binding reaction to equilibrate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the plates to remove unbound kinase-inhibitor complexes and unbound kinase. The kinase that was bound to the immobilized ligand remains.
-
Elution & Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using quantitative PCR (qPCR). The signal is directly proportional to the amount of kinase bound to the beads.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to the DMSO control. The results are typically reported as percent of control, and these values are used to calculate a dissociation constant (Kd), which represents the concentration of the inhibitor required to bind to 50% of the kinase population at equilibrium.[13]
Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)
Causality: While in vitro assays are crucial, they do not fully recapitulate the complex cellular milieu. Factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can significantly alter a compound's efficacy. CETSA® provides the definitive evidence of target engagement within intact cells by leveraging the principle of ligand-induced thermal stabilization.[15][24] If an inhibitor binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
Methodology: Isothermal Dose-Response Fingerprinting (ITDRF)
This CETSA® format is used to determine the potency of target engagement (EC50) at a fixed temperature.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the desired cell line (e.g., a cancer cell line expressing the target kinase) to approximately 80% confluency. Treat the cells with a serial dilution of the test inhibitor or vehicle (DMSO) for a set period (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Heating Step: Harvest the cells and resuspend them in a buffer. Heat the cell suspensions at a single, pre-determined melt temperature (a temperature that causes partial, but not complete, denaturation of the target protein) for a short duration (e.g., 3 minutes).[25] This temperature is chosen from a full melt curve performed previously.
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved through methods like freeze-thaw cycles.[25]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[25]
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured fraction of the proteome.
-
Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method, such as Western Blot or ELISA. The amount of soluble target protein will be higher in samples treated with a stabilizing inhibitor.
-
Data Analysis: Plot the amount of soluble target protein against the inhibitor concentration. The resulting dose-response curve is used to calculate the EC50, which reflects the concentration of the compound required to achieve 50% of the maximal thermal stabilization in a cellular context.[25]
Conclusion: From Scaffold to Selective Inhibitor
The this compound scaffold represents a validated and highly versatile starting point for the design of potent kinase inhibitors. As demonstrated by compounds like Linifanib, Axitinib, and Pazopanib, strategic chemical modifications to this core can yield powerful therapeutics that primarily target key drivers of tumor angiogenesis, such as VEGFR and PDGFR.
However, the journey from a promising scaffold to a clinical candidate is paved with rigorous and objective assessment of selectivity. The kinome is a landscape of closely related proteins, and unintended interactions can lead to clinical failure. A multi-faceted approach to profiling, combining broad-panel biochemical screening with in-cell target engagement validation, is not merely best practice—it is fundamental to the principles of modern drug discovery. By understanding the cross-reactivity profile, researchers can make informed decisions, rationally design more selective compounds, and ultimately develop safer and more effective medicines. This guide provides a framework and the necessary experimental context for undertaking such a critical evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Linifanib - Wikipedia [en.wikipedia.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. mdpi.com [mdpi.com]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. TargetMol [targetmol.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. An open-label, phase 1 study evaluating safety, tolerability, and pharmacokinetics of linifanib (ABT-869) in Japanese patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of 5-Chloro-3-Iodo-1H-Indazole Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from bench to bedside is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as potent kinase inhibitors.[1][2] Specifically, substituted 1H-indazoles, such as the hypothetical 5-chloro-3-iodo-1H-indazole derivative "CIL-842," are being investigated for their potential to selectively inhibit key kinases in oncogenic pathways.
However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities that can result in unforeseen toxicities or even paradoxical effects.[3][4] This guide provides a comprehensive framework for assessing the off-target effects of novel this compound derivatives, using our hypothetical B-Raf V600E inhibitor, CIL-842, as a case study. We will compare its off-target profile with the well-characterized, clinically approved BRAF inhibitor, Dabrafenib, and provide detailed, field-proven protocols for a multi-pronged assessment strategy.
The Criticality of Off-Target Profiling: Lessons from BRAF Inhibitors
The development of BRAF inhibitors for metastatic melanoma serves as a poignant reminder of the importance of thorough off-target effect assessment. While highly effective against BRAF V600E-mutant tumors, first and second-generation BRAF inhibitors like Vemurafenib and Dabrafenib are known to cause paradoxical activation of the MAPK pathway in BRAF wild-type cells.[5][6] This occurs because these inhibitors, when binding to one protomer of a RAF dimer, can allosterically activate the other, leading to downstream ERK signaling.[7][8] This off-target effect is implicated in the development of secondary malignancies, such as cutaneous squamous cell carcinomas, a noted side effect of these drugs.[5][9] Furthermore, off-target inhibition of other kinases can lead to a range of other adverse events.[10][11]
A comprehensive understanding of a compound's selectivity is therefore not just an academic exercise but a crucial step in de-risking a drug discovery program and ensuring patient safety.
Comparative Off-Target Profile: CIL-842 vs. Dabrafenib
To illustrate the importance of a broad selectivity assessment, let's consider a hypothetical on-target and off-target profile for our this compound derivative, CIL-842, a potent inhibitor of B-Raf V600E. The following table compares its hypothetical kinase inhibition data with published data for Dabrafenib.
| Target Kinase | CIL-842 IC50 (nM) | Dabrafenib IC50 (nM) | Primary Therapeutic Target? | Potential Off-Target Liability? |
| B-Raf V600E | 2.5 | 0.8 | Yes | No |
| B-Raf (wild-type) | 85 | 3.2 | No | Yes (Paradoxical Activation) |
| C-Raf | 150 | 5.0 | No | Yes (Paradoxical Activation) |
| SRC | >1000 | 34 | No | No |
| LCK | >1000 | 17 | No | Yes |
| DDR1 | 550 | >1000 | No | Yes |
| p38α | >5000 | >1000 | No | No |
| JNK1 | >5000 | >1000 | No | No |
| ZAK | 800 | Known Inhibitor | No | Yes (Apoptosis Suppression) |
Note: Data for CIL-842 is hypothetical. Dabrafenib data is sourced from published literature.[12]
This comparative analysis immediately highlights potential areas of concern for CIL-842. While highly potent against the primary target, its activity against wild-type B-Raf and C-Raf, although weaker, could still be sufficient to induce paradoxical MAPK activation. Furthermore, the moderate inhibition of DDR1 and ZAK suggests potential for other unforeseen biological consequences that warrant further investigation.
A Multi-Tiered Strategy for Off-Target Effect Assessment
A robust assessment of off-target effects relies on a combination of in vitro and cell-based assays. This multi-pronged approach provides a more complete picture of a compound's selectivity and its potential for clinically relevant off-target activities.
In Vitro Kinase Panel Screening: The Gold Standard for Initial Selectivity Profiling
Biochemical assays that measure the direct inhibition of a large panel of purified kinases are the foundational step in determining a compound's selectivity.[13][14] These screens provide quantitative IC50 values against hundreds of kinases, offering a broad view of the compound's kinome-wide activity.
Causality Behind Experimental Choices:
-
Why a large panel? The kinome is vast and interconnected. Screening against a diverse panel maximizes the chances of identifying unexpected off-target interactions that would be missed with a more limited selection of kinases.[15]
-
Why measure IC50 values? Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency against each kinase, allowing for a ranked assessment of off-target liabilities.
-
Why use a radiometric assay? Radiometric assays, like the HotSpot™ platform, are considered a gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and sensitive measure of kinase activity.[16][17] This minimizes interference from compound autofluorescence or other artifacts that can plague other assay formats.
Detailed Protocol: Radiometric In Vitro Kinase Panel Screening
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CIL-842 in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 3-fold dilutions) in DMSO to cover a wide concentration range (e.g., 100 µM to 1.7 nM).
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Panel Selection:
-
Select a comprehensive kinase panel, such as the Reaction Biology Kinase HotSpot™ platform, which includes a wide representation of the human kinome.
-
-
Assay Performance:
-
In a 384-well plate, add the serially diluted CIL-842 or DMSO control.
-
Add the specific kinase and its corresponding substrate to each well.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration should be at or near the Km for each specific kinase to provide a more accurate reflection of inhibitory potency.[13]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of CIL-842 relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each kinase by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate selectivity scores (e.g., S-score) to quantify the overall selectivity of the compound.
-
Self-Validating System:
-
Positive Control: Include a known broad-spectrum kinase inhibitor (e.g., staurosporine) to validate the assay's ability to detect inhibition.
-
Negative Control: The DMSO-only wells establish the baseline kinase activity (0% inhibition).
-
Z'-factor: Calculate the Z'-factor for each assay plate to ensure the robustness and quality of the screen. A Z'-factor > 0.5 is generally considered acceptable for high-throughput screening.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays are essential, they do not account for factors such as cell permeability, efflux pumps, or the need for metabolic activation. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the engagement of a compound with its target protein in intact cells or tissues.[18][19] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Causality Behind Experimental Choices:
-
Why intact cells? Using live cells provides a more physiologically relevant environment, accounting for cellular factors that can influence a compound's effective concentration at the target site.[18]
-
Why a temperature gradient? Applying a range of temperatures allows for the determination of the protein's melting curve, and any shifts in this curve upon compound treatment provide a clear indication of target engagement.
-
Why Western blotting or mass spectrometry? These techniques are used to specifically detect and quantify the amount of soluble target protein remaining after the heat treatment.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-Raf V600E mutant melanoma cell line for on-target validation, and a B-Raf wild-type cell line for off-target assessment) to near confluence.
-
Treat the cells with CIL-842 at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing the non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., B-Raf).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and CIL-842-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
A significant shift in the Tm in the presence of CIL-842 confirms target engagement.
-
Self-Validating System:
-
Isothermal Dose-Response Fingerprinting (ITDRF): Perform the assay at a single, fixed temperature (chosen from the melting curve) with a range of compound concentrations to generate a dose-response curve for target engagement.
-
Housekeeping Protein: Probe the Western blots for a housekeeping protein (e.g., GAPDH) that is not expected to bind the compound. Its melting curve should not shift, serving as a negative control.
-
Orthogonal Validation: Confirm key off-target engagement identified by CETSA with other methods, such as downstream signaling pathway analysis (e.g., Western blotting for phosphorylated substrates).
Phenotypic Screening: Unveiling the Functional Consequences of Off-Target Effects
Phenotypic screening assesses the effects of a compound on the overall cellular phenotype, without a priori knowledge of the molecular target.[20][21] This approach is particularly valuable for identifying unexpected off-target effects that may not be apparent from kinase panel screening alone. High-content imaging (HCI) combined with automated image analysis allows for the quantitative measurement of multiple phenotypic parameters.[22][23]
Causality Behind Experimental Choices:
-
Why an unbiased approach? Phenotypic screening is hypothesis-free, enabling the discovery of novel mechanisms of action and unanticipated off-target effects.[20]
-
Why high-content imaging? HCI allows for the simultaneous measurement of multiple cellular features (e.g., cell morphology, organelle health, protein localization) in a high-throughput manner, providing a rich dataset for identifying subtle phenotypic changes.[22]
-
Why use multiple cell lines? Screening across a panel of cell lines with different genetic backgrounds can help to identify cell type-specific off-target effects and provide clues about the underlying mechanisms.
Detailed Protocol: High-Content Phenotypic Screening using a "Cell Painting" Assay
-
Cell Panel and Plating:
-
Select a diverse panel of human cell lines (e.g., from different tissue origins).
-
Plate the cells in 384-well, optically clear-bottom plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with CIL-842 at multiple concentrations, a vehicle control (DMSO), and a panel of reference compounds with known mechanisms of action.
-
Incubate for a duration sufficient to induce phenotypic changes (e.g., 24-72 hours).
-
-
Cell Staining (Cell Painting Protocol):
-
Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, phalloidin for actin filaments, MitoTracker for mitochondria, WGA for the Golgi and plasma membrane, and SYTO 14 for nucleoli and cytoplasmic RNA).
-
-
Image Acquisition:
-
Acquire images of the stained cells using an automated high-content imaging system (e.g., an Opera Phenix).
-
Capture images in multiple fluorescent channels for each well.
-
-
Image Analysis and Feature Extraction:
-
Use image analysis software (e.g., Harmony) to segment the images and identify individual cells and their subcellular compartments.
-
Extract hundreds of quantitative features from each cell, describing its morphology, intensity, and texture.
-
-
Data Analysis and Phenotypic Profiling:
-
Generate a multi-parametric phenotypic profile for each compound treatment.
-
Use machine learning algorithms to compare the phenotypic profile of CIL-842 to those of the reference compounds. Similar profiles suggest a similar mechanism of action.
-
Identify "phenotypic hits" where CIL-842 induces a strong and unique cellular phenotype, which may indicate an off-target effect.
-
Self-Validating System:
-
Reference Compounds: Including a library of compounds with well-annotated mechanisms of action is crucial for interpreting the results and identifying potential off-targets through profile matching.
-
Negative and Positive Controls: DMSO serves as the negative control, while compounds known to induce specific and robust phenotypes (e.g., paclitaxel for microtubule disruption) serve as positive controls for assay performance.
-
Replicate Wells: Plate multiple replicate wells for each condition to ensure the statistical significance of the observed phenotypes.
Conclusion and Future Directions
The assessment of off-target effects is an indispensable component of modern drug discovery. For novel chemical entities like this compound derivatives, a systematic and multi-faceted approach is paramount. By combining comprehensive in vitro kinase profiling with cell-based assays like CETSA and unbiased phenotypic screening, researchers can build a detailed and predictive understanding of a compound's selectivity profile.
This integrated strategy not only helps in identifying and mitigating potential safety liabilities early in the drug development process but also opens up opportunities for rational drug design. For instance, identifying the structural basis for off-target interactions can guide medicinal chemistry efforts to "scaffold hop" or modify the compound to enhance its selectivity.[24][25] Ultimately, a thorough and scientifically rigorous assessment of off-target effects is essential for developing safer and more effective medicines.
References
- 1. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Makes a Kinase Promiscuous for Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. High content imaging of lysosomal phenotypes in iPSC-derived neurons using the Opera Phenix(TM) High-conten... [protocols.io]
- 21. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 22. Image analysis methods in high-content screening for phenotypic drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 23. High-Content Imaging & Phenotypic Screening | Broad Institute [broadinstitute.org]
- 24. Scaffold hopping for selectivity – openlabnotebooks.org [openlabnotebooks.org]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-3-iodo-1H-indazole
As researchers and developers at the forefront of pharmaceutical innovation, our work extends beyond synthesis and discovery to encompass the entire lifecycle of the chemical entities we handle. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-chloro-3-iodo-1H-indazole, grounded in established safety principles and regulatory frameworks. Our objective is to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition.
Part 1: Hazard Characterization and Pre-Disposal Risk Assessment
Before any disposal procedure can commence, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound whose toxicological properties necessitate careful handling. According to its Safety Data Sheet (SDS), the compound presents several acute toxicity risks.[1][2]
A critical first step is to consult the manufacturer's SDS, which provides essential information on hazards and handling precautions.[3] All laboratory personnel must have access to and be familiar with the SDS for every chemical they handle.[3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
|
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
|
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
|
Source: Synthesized from multiple supplier Safety Data Sheets.[1][2]
The presence of both chlorine and iodine atoms classifies this compound as a halogenated organic compound . This classification is the single most important factor determining its disposal pathway, as mixing halogenated and non-halogenated waste streams is prohibited and leads to significantly more complex and costly disposal procedures.[4][5]
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for collecting and preparing this compound waste for final disposal. This workflow is designed to comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and general laboratory best practices.[6][7]
Step 1: Personal Protective Equipment (PPE) Selection
Given the compound's dermal and inhalation toxicity, robust PPE is non-negotiable. All handling and disposal activities must be performed inside a certified chemical fume hood.[8]
-
Hand Protection : Wear double nitrile or Viton gloves to prevent skin contact.[8] Always inspect gloves for integrity before use.[9]
-
Eye Protection : Chemical safety goggles are mandatory.[10]
-
Body Protection : A fully buttoned, chemical-resistant lab coat and closed-toe shoes are required.[8][10]
Step 2: Waste Segregation
Proper segregation is crucial for both safety and compliance.[3] this compound and any materials contaminated with it must be disposed of as halogenated organic solid waste .
-
Causality : Halogenated wastes require high-temperature incineration at specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like HCl and HI).[11] Mixing them with non-halogenated solvents contaminates the entire batch, increasing disposal costs and environmental risk.[4][5]
-
Action : Designate a specific, clearly marked waste container exclusively for halogenated organic solids. Never mix this waste stream with non-halogenated organics, aqueous waste, or regular trash.[4][11]
Step 3: Containerization
All hazardous waste must be stored in compatible containers that are in good condition and can be securely sealed to prevent leaks or spills.[12]
-
Primary Waste (Unused/Surplus Chemical) : If possible, dispose of the chemical in its original container.[13] Ensure the label is intact and legible.
-
Contaminated Debris : Solid waste, such as contaminated gloves, weigh boats, and absorbent paper, should be collected in a sturdy, leak-proof container.[14][15] A common practice is to use a pail or drum lined with a clear, heavy-duty plastic bag.[15][16] The container must have a tight-fitting lid that remains closed except when waste is being added.[12][17]
Step 4: Labeling
Accurate and complete labeling is a strict regulatory requirement.[6] Every waste container must be labeled as soon as the first drop of waste is added.
-
Label Contents : Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
An accurate list of all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic").
-
The date accumulation started.
-
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]
-
SAA Requirements : The SAA must be under the control of the operator of the process generating the waste. It can be a designated section of a workbench or a cabinet.[12]
-
Storage Practices : Keep waste containers securely capped at all times, except when adding or removing waste.[12] Ensure incompatible waste types are segregated within the SAA to prevent accidental reactions.[6]
Step 6: Arranging for Final Disposal
Laboratory personnel are not responsible for the final transport and disposal of hazardous waste. This function is performed by your institution's EHS department and their licensed hazardous waste disposal vendor.
-
Action : Once a waste container is full or you are finished generating that waste stream, submit a chemical waste collection request to your EHS office.[18] EHS staff will then collect the properly containerized and labeled waste from your SAA for consolidation and shipment to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for waste streams containing this compound.
Caption: Decision workflow for the disposal of this compound waste streams.
Part 3: Decontamination and Empty Container Management
Properly managing containers that once held this compound is a critical final step. A container is not considered "empty" by the EPA until all possible contents have been removed.[13]
-
Procedure for Empty Containers :
-
Thoroughly empty all contents from the original container into the appropriate hazardous waste receptacle.
-
For acutely toxic chemicals, the container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) to be considered "RCRA empty."[13][16]
-
Crucially, the first rinsate, and often all three, must be collected and disposed of as halogenated liquid hazardous waste. [16] Do not pour the rinsate down the drain.[15]
-
Once triple-rinsed, the original hazard labels on the container should be defaced or removed.[18]
-
The clean, de-labeled container can then be disposed of as regular laboratory glass or plastic trash.
-
-
Contaminated Glassware : Non-disposable labware (beakers, flasks, spatulas) that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent. This rinsate must also be collected as halogenated liquid hazardous waste.
Part 4: Emergency Procedures for Spills
In the event of a spill during handling or disposal, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Small Spills (manageable by lab personnel) :
-
Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood sash should be down).[8]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[8]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated solid waste.[18]
-
-
Large Spills : Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately.[8]
By adhering to this comprehensive disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. capotchem.com [capotchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. web.mit.edu [web.mit.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. vumc.org [vumc.org]
A Senior Scientist's Guide to Handling 5-chloro-3-iodo-1H-indazole: Essential Safety Protocols and PPE
As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-chloro-3-iodo-1H-indazole is foundational to innovation. This compound, a halogenated indazole derivative, serves as a critical building block in medicinal chemistry and materials science.[1][2][3] However, its chemical structure necessitates a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to ensure that your handling of this compound is not only safe but also scientifically sound, building a framework of trust through procedural excellence.
Immediate Hazard Assessment: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling protocols. A thorough understanding of these risks is the first line of defense.
The compound is designated as:
-
H302: Harmful if swallowed (Acute toxicity - Category 4, Oral)[4][5]
-
H312: Harmful in contact with skin (Acute toxicity - Category 4, Dermal)[4][5]
-
H332: Harmful if inhaled (Acute toxicity - Category 4, Inhalation)[4][5]
These classifications indicate that exposure via ingestion, skin contact, or inhalation can lead to significant systemic toxicity. As the compound is typically a solid powder, the primary risk during handling is the generation of airborne dust, which can be easily inhaled or settle on surfaces, leading to inadvertent skin contact or ingestion.[6] Therefore, all protocols must be designed to mitigate these three exposure routes.
The Core PPE Ensemble: A Multi-Layered Defense System
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical hazard.[7] For this compound, a comprehensive ensemble is mandatory. The selection of each component is based on a direct countermeasure to the identified risks.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Certified Chemical Fume Hood | Primary Engineering Control: All handling of the solid compound must occur within a properly functioning and certified chemical fume hood to contain dust and vapors at the source.[6] |
| NIOSH-Approved Respirator | Secondary Precaution: Required if handling outside a fume hood is unavoidable or if there is a risk of dust generation (e.g., during large-scale transfers or spill cleanup). An N95 is the minimum, but a respirator with P100 cartridges may be warranted based on a formal risk assessment.[6] | |
| Hands | Double-Layered Chemical-Resistant Gloves | Material: Nitrile or neoprene gloves are recommended.[6] Protocol: Wearing two pairs of gloves allows for the removal of the outer, contaminated glove without exposing the skin, which is critical given the dermal toxicity (H312).[7] Always inspect gloves for tears or holes before use. |
| Eyes/Face | Safety Goggles and Face Shield | Combined Protection: Safety goggles provide a seal against dust and splashes.[8] A full face shield must be worn over the goggles to protect the entire face from splashes and airborne particles, especially during weighing and transfer operations.[6][9] |
| Body | Fully-Buttoned Laboratory Coat | Minimum Requirement: A standard lab coat protects against incidental skin contact.[6] |
| Chemical-Resistant Apron or Coveralls | Enhanced Protection: Recommended when handling larger quantities (>10g) or during procedures with a higher risk of spills or significant dust generation.[10] |
Operational Plan: A Step-by-Step Procedural Blueprint
Adherence to a strict, logical workflow is essential for safety and experimental integrity. The following diagram and procedural steps outline the complete handling process from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Engineering Controls:
-
Before any work begins, verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Lay down a disposable, absorbent bench liner inside the fume hood to contain any minor spills and facilitate cleanup.
-
Assemble all necessary glassware and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety goggles, ensuring a snug fit.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Finally, put on the full face shield.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound deep within the fume hood.
-
When weighing, use a spatula to carefully transfer the powder. Avoid any scooping motions that could generate dust. Use an anti-static weigh boat or weighing paper.
-
If making a solution, add the solvent to the flask containing the solid slowly to avoid splashing.
-
Keep the container of this compound sealed when not in immediate use.
-
-
In Case of a Spill:
-
Inside Fume Hood (Minor): If you are trained and it is safe to do so, use a chemical spill kit with an inert absorbent material to gently cover the spill. Avoid dry sweeping, which can aerosolize the powder. Place the absorbed material into a sealed bag and then into the designated solid hazardous waste container.
-
Outside Fume Hood (Major): Evacuate the immediate area. Alert your supervisor and follow your institution's emergency procedures. Do not attempt to clean it up unless you are part of a trained emergency response team.
-
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, bench liners, contaminated absorbent from spills) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste."[11]
-
Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste."[11]
-
Never mix halogenated waste with non-halogenated waste streams.
-
-
Doffing PPE and Personal Hygiene:
-
With the outer gloves still on, decontaminate any reusable equipment and the work surface inside the fume hood.
-
To doff PPE, first remove the face shield, then the lab coat.
-
Remove the outer pair of gloves, turning them inside out.
-
Remove safety goggles.
-
Remove the inner pair of gloves, turning them inside out, and dispose of them in the solid waste container.
-
Immediately wash your hands and forearms thoroughly with soap and water.[4]
-
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety while advancing critical scientific and developmental work.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
